Methyl 3-methylisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOZODSMOOALPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363548 | |
| Record name | methyl 3-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116985-92-3 | |
| Record name | methyl 3-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methyl-4-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-methylisonicotinate
Abstract
Methyl 3-methylisonicotinate is a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals. As a functionalized building block, it provides a strategic entry point for the synthesis of complex molecular architectures. The pyridine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous FDA-approved therapeutics. The addition of a methyl group at the 3-position and a methyl ester at the 4-position offers distinct electronic and steric properties that can be exploited to fine-tune a candidate molecule's interaction with biological targets, as well as its pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its core identification, a detailed synthesis protocol with mechanistic rationale, predictive spectroscopic analysis for structural confirmation, and a discussion of its chemical reactivity and potential applications in drug discovery.
Core Compound Identification
The foundational step in any research and development workflow is the unambiguous identification of the chemical entity. This compound is registered under a specific CAS number, ensuring global uniqueness in chemical databases and regulatory submissions.
CAS Number: 116985-92-3[1]
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like methyl isonicotinate. These properties are crucial for planning reactions, purification, and formulation.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉NO₂ | BLD Pharm[1] |
| Molecular Weight | 151.16 g/mol | BLD Pharm[1] |
| IUPAC Name | Methyl 3-methylpyridine-4-carboxylate | IUPAC Nomenclature |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to Methyl Isonicotinate[2] |
| Boiling Point | Predicted: >210 °C | Extrapolation from Methyl Isonicotinate (208 °C)[3] |
| Density | Predicted: ~1.1 g/mL | Extrapolation from substituted pyridines |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Standard organic ester properties |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-methylisonicotinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Causality of Experimental Choices
-
Reactants: 3-Methylisonicotinic acid serves as the structural backbone. Methanol is chosen as both the esterifying alcohol and the solvent. Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium toward the product side, maximizing the yield.
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is essential. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Temperature: The reaction is conducted under reflux. The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster. It also facilitates the removal of water, the reaction's byproduct, further pushing the equilibrium towards the desired ester.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the Fischer esterification process for producing this compound.
Caption: Fischer Esterification Workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Place the flask in an ice bath to control the initial exotherm. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the spot corresponding to the starting acid has disappeared (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Neutralization: Carefully pour the residue onto crushed ice and neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is ~8. Caution: CO₂ evolution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude ester by flash column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a benchmark for characterization.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methyl group at the 3-position will slightly shield adjacent protons and carbons, while the electron-withdrawing ester group will deshield them.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.9 | s | 1H | Proton adjacent to N |
| H-5 | ~7.6 | d | 1H | Proton ortho to ester |
| H-6 | ~8.6 | d | 1H | Proton ortho to N |
| -OCH₃ | ~3.9 | s | 3H | Ester methyl |
| Ar-CH₃ | ~2.5 | s | 3H | Ring methyl |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~166 | Ester Carbonyl |
| C-2 | ~152 | Carbon adjacent to N |
| C-6 | ~149 | Carbon adjacent to N |
| C-4 | ~145 | Carbon bearing ester |
| C-3 | ~135 | Carbon bearing methyl |
| C-5 | ~123 | Aromatic CH |
| -OCH₃ | ~52 | Ester methyl |
| Ar-CH₃ | ~18 | Ring methyl |
Predicted Mass Spectrometry Data (EI)
Electron Ionization Mass Spectrometry will likely result in a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Identity | Rationale |
| 151 | [M]⁺ | Molecular Ion |
| 120 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 92 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate. Its reactivity is dictated by the interplay of the pyridine nitrogen, the ester functionality, and the activating methyl group.
Core Reactivity
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent 3-methylisonicotinic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This is a common deprotection step in a multi-step synthesis.
-
Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a crucial transformation for building diversity in compound libraries, as the amide bond is a key structural feature in many pharmaceuticals.
-
Reduction: The ester can be reduced to the corresponding primary alcohol (3-methyl-4-(hydroxymethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Strategic Application in Synthesis
The parent acid, 3-methylisonicotinic acid, is a known precursor for preparing inhibitors of cholesterol 24-hydroxylase, an enzyme implicated in neurodegenerative diseases. This compound serves as a protected and more reactive form of this acid, making it an ideal starting point for synthesizing libraries of potential enzyme inhibitors. The ester allows for facile coupling reactions (e.g., amide bond formation) with various amine-containing fragments to explore the structure-activity relationship (SAR).
Potential Synthetic Transformations
The following diagram outlines key synthetic pathways starting from this compound, highlighting its utility as a versatile chemical building block.
Caption: Key Synthetic Transformations of this compound.
Conclusion
This compound (CAS: 116985-92-3) is a strategically important, yet under-characterized, building block for pharmaceutical research. Its synthesis via Fischer esterification is robust and scalable. This guide provides a foundational set of predictive data for its properties and spectroscopic signature, enabling researchers to confidently identify and utilize this compound. Its inherent reactivity at the ester position allows for straightforward diversification, making it a valuable tool for developing novel therapeutics targeting a range of biological pathways.
References
- National Center for Biotechnology Information (2024).
- Chemical Synthesis Database (2025).
- Wikipedia (n.d.).
- PrepChem (n.d.). Synthesis of (a)
- National Center for Biotechnology Information (2024).
Sources
An In-depth Technical Guide to the Physical Properties of Methyl 3-methylisonicotinate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylisonicotinate, a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry, presents a unique set of physicochemical characteristics that dictate its behavior in various applications. This technical guide provides a comprehensive exploration of the physical properties of this compound (CAS No. 116985-92-3). While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, offers insights based on structurally related compounds, and details the established methodologies for the precise determination of its physical and spectral properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine scaffolds.
Introduction: The Significance of this compound
This compound, also known as Methyl 3-methylpyridine-4-carboxylate, belongs to the family of substituted pyridinecarboxylic acid esters. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals due to its ability to engage in a variety of biological interactions. The specific substitution pattern of a methyl group at the 3-position and a methyl ester at the 4-position of the pyridine ring in this compound imparts distinct electronic and steric properties that can influence its reactivity, bioavailability, and interaction with biological targets.
This guide is structured to provide a thorough understanding of the key physical parameters of this compound, offering both a summary of known data and the experimental frameworks for its empirical determination.
Molecular and Physicochemical Properties
A precise understanding of the molecular and physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, stability, and suitability for various analytical and synthetic protocols.
General Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Methyl 3-methylpyridine-4-carboxylate | - |
| CAS Number | 116985-92-3 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Physical Form | Yellow to Brown Liquid | - |
| Purity | 97% | - |
| Storage | Room Temperature, Sealed in Dry Conditions | - |
Note: The physical form is based on supplier information; discrepancies exist, with some suppliers listing it as a solid.
Thermal Properties
The melting and boiling points are critical parameters that provide insights into the purity and thermal stability of a compound.
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | 221.06 °C (Predicted) | [1] |
Causality Behind Experimental Choices: The determination of a sharp melting point is a primary indicator of a compound's purity. For liquids, the boiling point at a specific pressure is a key characteristic. The prediction of the boiling point is based on computational models that consider the molecule's structural features.
Objective: To determine the melting point range of a solid sample of this compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
-
Validation: The procedure is repeated with a known standard to ensure the accuracy of the apparatus.
Caption: Workflow for Melting Point Determination.
Density and Solubility
Density and solubility are fundamental properties that are critical for reaction setup, purification, and formulation development.
| Property | Value | Source |
| Density | Data not available | - |
| Solubility | Data not available | - |
Comparative Insight: The structurally related Methyl isonicotinate (CAS 2459-09-8) is slightly soluble in water and soluble in organic solvents like chloroform and ethyl acetate.[2] It is anticipated that this compound will exhibit similar solubility characteristics.
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Qualitative Assessment:
-
To 1 mL of each solvent in a test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Vortex the mixture at a controlled temperature (e.g., 25 °C).
-
Visually observe if the compound dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Quantitative Assessment (for soluble/sparingly soluble cases):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Filter the solution to remove undissolved solid.
-
Analyze a known volume of the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved compound.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester functionality. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the nitrogen atom and the other substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the two methyl groups.
Note: At the time of this writing, experimental NMR data for this compound is not available in the public domain.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum using standard pulse sequences.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: General Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching of the aromatic and methyl groups.
Note: Experimental IR data for this compound is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Note: Experimental mass spectrometry data for this compound is not publicly available.
Synthesis and Purification
The physical properties of a compound are highly dependent on its purity. Therefore, a reliable synthetic and purification protocol is essential.
Synthesis of the Precursor: 3-Methyl-isonicotinic acid
The synthesis of the parent acid is a key step. 3-Methyl-isonicotinic acid (CAS 4021-12-9) can be prepared through various synthetic routes, often starting from 3-methylpyridine.[3][4]
Esterification to this compound
A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification.
Objective: To synthesize this compound from 3-methyl-isonicotinic acid.
Methodology:
-
Reaction Setup: To a solution of 3-methyl-isonicotinic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is cooled and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Conclusion
This technical guide has provided a comprehensive overview of the known and anticipated physical properties of this compound. While a significant portion of the experimental data for this specific compound remains to be published, the methodologies and comparative insights presented herein offer a robust framework for its synthesis, characterization, and application. As a compound of interest in medicinal and materials chemistry, it is anticipated that a more complete dataset of its physical and spectral properties will become available in the literature, further enabling its exploration and utilization in novel applications.
References
- PubChem. Methyl isonicotinate.
- MDPI.
- PubChem. 3-Methyl-isonicotinic acid.
- PubChem. Methyl Nicotinate.
- Chemical Synthesis Database.
- Wikipedia.
- PrepChem.com. Synthesis of (a)
- ResearchGate. Synthesis and Characterization of Cu(I)
- PubMed.
- Stenutz.
- Google Patents. Process for the synthesis of 3-methyl-pyridine.
- Ottokemi.
Sources
- 1. Methyl 3-methylpyridine-4-carboxylate | 116985-92-3 | REA98592 [biosynth.com]
- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 3-methylisonicotinate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth, technical exploration of the structure elucidation of methyl 3-methylisonicotinate, a pyridine derivative of interest in medicinal chemistry and materials science. By integrating multi-faceted spectroscopic data, this document serves as a comprehensive manual, detailing not just the methods, but the scientific rationale behind the analytical workflow.
Introduction
This compound (C₈H₉NO₂) is a heterocyclic aromatic ester. Its structure, featuring a pyridine ring substituted with both a methyl and a methyl ester group, presents a unique set of spectroscopic characteristics. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, a rigorous and systematic approach to its structure elucidation is paramount. This guide will walk through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural hypothesis.
The core principle of our approach is the convergence of evidence. No single technique provides a complete picture; rather, it is the corroboration of data from these orthogonal methods that lends the highest degree of confidence to the final structural assignment.
The Elucidation Workflow: A Symphony of Spectroscopies
The process of determining the structure of an unknown compound like this compound is a logical progression of experiments. Each step builds upon the last, gradually revealing the molecular puzzle.
Caption: A generalized workflow for the structure elucidation of an organic molecule.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.
Core Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound.
Predicted Mass Spectrum Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 151 | Molecular Ion |
| [M-31]⁺ | 120 | Loss of methoxy radical (•OCH₃) |
| [M-59]⁺ | 92 | Loss of carbomethoxy radical (•COOCH₃) |
| [C₆H₆N]⁺ | 92 | Pyridinium-derived fragment |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
Interpretation of the Fragmentation Pattern
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow characteristic pathways for esters and pyridine derivatives.[1][2][3] The molecular ion peak at m/z 151 confirms the molecular weight. A key fragmentation is the cleavage of the ester group. The loss of the methoxy radical (•OCH₃) results in a prominent peak at m/z 120, corresponding to the 3-methylisonicotinoyl cation. Further fragmentation through the loss of the entire carbomethoxy group (•COOCH₃) would lead to a fragment at m/z 92. The presence of the pyridine ring is indicated by fragments such as the pyridyl cation at m/z 78.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
Part 2: FTIR Spectroscopy - Identifying the Chemical Bonds
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Core Principle: Different chemical bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies, resulting in an infrared spectrum.
Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic (Pyridine) |
| ~2950 | C-H stretch | Aliphatic (Methyl) |
| ~1725 | C=O stretch | Ester |
| ~1600, ~1480 | C=C/C=N stretch | Aromatic (Pyridine) |
| ~1280 | C-O stretch | Ester |
| ~1100 | C-N stretch | Pyridine |
Interpretation of the FTIR Spectrum
The FTIR spectrum provides clear evidence for the key functional groups in this compound. The strong absorption band around 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[8] The presence of the aromatic pyridine ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups is expected around 2950 cm⁻¹. The C-O stretch of the ester will also be prominent around 1280 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9][10]
Part 3: NMR Spectroscopy - Assembling the Molecular Puzzle
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.
Core Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 |
| ~8.4 | d | 1H | H-6 |
| ~7.5 | d | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~150 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~135 | C-3 |
| ~123 | C-5 |
| ~52 | -OCH₃ |
| ~18 | Ar-CH₃ |
Interpretation of the NMR Spectra
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton at the 2-position (H-2) is expected to be a singlet due to the absence of adjacent protons. The protons at the 5- and 6-positions (H-5 and H-6) will appear as doublets due to coupling with each other. Two singlets in the aliphatic region will correspond to the three protons of the ester's methyl group (-OCH₃) and the three protons of the methyl group attached to the pyridine ring (Ar-CH₃).
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at the lowest field (~166 ppm). The five carbons of the pyridine ring will have characteristic chemical shifts in the aromatic region. The two methyl carbons will appear at the highest field.
To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
Caption: Expected ¹H-¹H COSY correlations for this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[11]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A standard broadband or inverse detection probe.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Conclusion: A Confirmed Structure
By systematically acquiring and interpreting data from mass spectrometry, FTIR spectroscopy, and NMR spectroscopy, a complete and unambiguous structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula, the FTIR spectrum identifies the key functional groups, and the NMR spectra reveal the precise connectivity of all atoms in the molecule. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the foundational accuracy of molecular structure upon which all further studies are built.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
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- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Alberta. (n.d.). NMR Sample Preparation.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Whitman College. (n.d.). GCMS Section 6.14.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- RTI Laboratories. (n.d.). FTIR Analysis.
- Whitman College. (n.d.). 4406 GC-MS procedure and background.docx.
- Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation.
- Royal Society of Chemistry. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
- Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
- Truman State University. (2002, August 6). GAS CHROMATOGRAPHY / MASS SPECTROMETRY This experiment will serve as an introduction to the "hyphenated" technique of.
- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
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The Synthesis of Methyl 3-methylisonicotinate: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 3-methylisonicotinate, a valuable pyridine-based heterocyclic compound with applications in medicinal chemistry and materials science. This document explores the primary synthetic strategies, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the synthesis and handling of this important chemical intermediate.
Introduction: The Significance of this compound
This compound, a derivative of isonicotinic acid, belongs to the broad class of pyridine carboxylic acid esters. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a methyl group at the 3-position and a methyl ester at the 4-position of the pyridine ring offers a unique combination of steric and electronic properties, making it an attractive building block for the synthesis of more complex molecules. Its utility lies in its potential for further functionalization, serving as a key intermediate in the development of novel therapeutic agents and specialized polymers.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is most effectively approached through a two-step sequence, starting from the readily available precursor, 3-picoline (3-methylpyridine). This strategy involves:
-
Oxidation of 3-picoline to yield the carboxylic acid intermediate, 3-methyl-isonicotinic acid.
-
Esterification of 3-methyl-isonicotinic acid to afford the final product, this compound.
This guide will focus on the most robust and widely applicable methods for each of these transformations, providing a detailed analysis of the reaction mechanisms and experimental procedures.
Part I: Oxidation of 3-Picoline to 3-Methyl-isonicotinic Acid
The selective oxidation of the methyl group of 3-picoline to a carboxylic acid is a critical first step. Several methods have been reported for this transformation, with varying degrees of efficiency, safety, and environmental impact.
Nitric Acid Oxidation
One of the most established methods for the oxidation of alkylpyridines is the use of nitric acid.[1] This method is effective but requires careful control of reaction conditions due to the corrosive and potentially hazardous nature of concentrated nitric acid.
Mechanism: The reaction proceeds through a complex free-radical mechanism initiated by the thermal decomposition of nitric acid to generate nitrogen dioxide (NO₂). The NO₂ then abstracts a hydrogen atom from the methyl group of 3-picoline, initiating a cascade of oxidative steps that ultimately lead to the formation of the carboxylic acid.
Causality of Experimental Choices: The choice of concentrated nitric acid as the oxidant is driven by its high reactivity and ability to effect the desired transformation. The elevated temperatures are necessary to overcome the activation energy for the initial C-H bond cleavage.
Catalytic Air Oxidation
A greener and more industrially scalable alternative to nitric acid oxidation is the catalytic oxidation of 3-picoline using air or oxygen in the presence of a metal catalyst.[2] This approach offers advantages in terms of reduced waste generation and improved safety.
Mechanism: The mechanism of catalytic air oxidation typically involves a metal-catalyzed radical chain reaction. A cobalt or manganese salt, often in combination with a bromide source, acts as the catalyst. The metal catalyst facilitates the generation of radical species from the interaction of 3-picoline and oxygen, which then propagate the oxidation process.
Causality of Experimental Choices: The use of a transition metal catalyst, such as cobalt or manganese acetate, is crucial for activating molecular oxygen and initiating the radical chain reaction at lower temperatures than would be possible with uncatalyzed air oxidation. The acetic acid solvent provides a suitable medium for the reaction and can also participate in the catalytic cycle.
Part II: Esterification of 3-Methyl-isonicotinic Acid
The conversion of 3-methyl-isonicotinic acid to its corresponding methyl ester is most commonly achieved through Fischer-Speier esterification.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.
Mechanism: The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.
Causality of Experimental Choices: Methanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product. A strong acid catalyst, like sulfuric acid, is essential to protonate the carboxylic acid and accelerate the rate of reaction. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction.
Experimental Protocols
Synthesis of 3-Methyl-isonicotinic Acid via Nitric Acid Oxidation
Step-by-Step Methodology:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
To the flask, add 3-picoline (1.0 eq.).
-
With vigorous stirring, slowly add concentrated nitric acid (70%, ~5.0 eq.) through the dropping funnel. An exothermic reaction will occur, and the addition rate should be controlled to maintain the reaction temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 3.5.
-
The crude 3-methyl-isonicotinic acid will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from water to obtain pure 3-methyl-isonicotinic acid.
Synthesis of this compound via Fischer Esterification
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-isonicotinic acid (1.0 eq.) and methanol (10-20 eq.).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) with stirring.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Summary of Synthetic Routes and Expected Yields
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Oxidation | 3-Picoline, Conc. HNO₃ | 60-75% | [1] |
| 2 | Esterification | 3-Methyl-isonicotinic acid, Methanol, H₂SO₄ | 80-90% | [4] |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Picoline | C₆H₇N | 93.13 | Colorless liquid | -18 |
| 3-Methyl-isonicotinic acid | C₇H₇NO₂ | 137.14 | White to off-white solid | 212-215 |
| This compound | C₈H₉NO₂ | 151.16 | Colorless to pale yellow liquid | N/A |
Visualization of Key Processes
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway from 3-picoline to this compound.
Diagram 2: Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier esterification.
Safety and Handling
3-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.
Concentrated Nitric Acid: Strong oxidizing agent. Causes severe skin burns and eye damage. May be corrosive to metals.
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. May be corrosive to metals.
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of this compound is a straightforward process that can be accomplished in two high-yielding steps from commercially available 3-picoline. The oxidation of 3-picoline followed by Fischer esterification provides a reliable and scalable route to this valuable synthetic intermediate. This guide has provided the essential theoretical background and practical protocols to enable researchers to confidently synthesize and utilize this compound in their research endeavors.
References
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- MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
- CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
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An In-depth Technical Guide to Methyl 3-methylisonicotinate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged structure in medicinal chemistry. Among the vast landscape of pyridine derivatives, methyl 3-methylisonicotinate (IUPAC name: methyl 3-methylpyridine-4-carboxylate ) emerges as a particularly valuable building block. The presence of a methyl group at the 3-position and a methyl ester at the 4-position offers distinct steric and electronic characteristics that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in the design and development of novel therapeutics, with a particular focus on the realm of kinase inhibitors.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | methyl 3-methylpyridine-4-carboxylate | PubChem[1] |
| Common Name | This compound | |
| CAS Number | 116985-92-3 | |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |
| Boiling Point | Not explicitly available, but related compounds suggest it would be >200 °C | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
Synthesis of this compound: A Detailed Protocol
The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methylisonicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.[2]
Reaction Scheme:
Caption: Fischer Esterification of 3-Methylisonicotinic Acid.
Experimental Protocol: Fischer Esterification
This protocol is based on established procedures for the esterification of pyridine carboxylic acids.[3]
Materials:
-
3-Methylisonicotinic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylisonicotinic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).
-
Acid Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 3 volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below is a predicted analysis based on the structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.5-8.7 (d, 1H): Proton on the pyridine ring at position 6.
-
8.4-8.6 (s, 1H): Proton on the pyridine ring at position 2.
-
7.5-7.7 (d, 1H): Proton on the pyridine ring at position 5.
-
3.9-4.0 (s, 3H): Methyl protons of the ester group (-OCH₃).
-
2.4-2.6 (s, 3H): Methyl protons at the 3-position of the pyridine ring (-CH₃).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
166-168: Carbonyl carbon of the ester group (C=O).
-
150-152: Pyridine ring carbon at position 6.
-
148-150: Pyridine ring carbon at position 2.
-
140-142: Pyridine ring carbon at position 4.
-
135-137: Pyridine ring carbon at position 3.
-
123-125: Pyridine ring carbon at position 5.
-
52-53: Methyl carbon of the ester group (-OCH₃).
-
18-20: Methyl carbon at the 3-position of the pyridine ring (-CH₃).
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~3000-3100: C-H stretching of the aromatic pyridine ring.
-
~2950: C-H stretching of the methyl groups.
-
~1720-1730: Strong C=O stretching of the ester carbonyl group.
-
~1600, 1480, 1400: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1300: C-O stretching of the ester group.
-
Mass Spectrometry (MS)
-
Electron Impact (EI) MS (m/z):
-
151 (M⁺): Molecular ion peak.
-
120: Loss of the methoxy group (-OCH₃).
-
92: Loss of the carbomethoxy group (-COOCH₃).
-
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The strategic placement of the methyl and methyl ester groups on the pyridine ring makes this compound a highly valuable intermediate in the synthesis of complex drug molecules, particularly in the field of oncology. Many kinase inhibitors, which are a class of targeted cancer therapeutics, feature a substituted pyridine core.
Role in the Synthesis of Imatinib and Vemurafenib Analogs
While not a direct precursor in the commercial synthesis of blockbuster drugs like Imatinib (Gleevec®) and Vemurafenib (Zelboraf®), this compound serves as an ideal starting point for the synthesis of novel analogs of these and other kinase inhibitors. The 3-methyl group can provide beneficial steric interactions within the kinase active site, potentially enhancing potency and selectivity. The methyl ester at the 4-position is a versatile handle for further chemical modifications, such as amide bond formation, which is a common feature in many kinase inhibitors.
Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The core structure contains a pyridine ring.[4]
Vemurafenib (Zelboraf®): A BRAF enzyme inhibitor for the treatment of late-stage melanoma.[5]
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a plausible synthetic route where this compound could be utilized to construct a core scaffold found in many kinase inhibitors.
Caption: A generalized synthetic pathway from this compound to a kinase inhibitor scaffold.
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and development. Its strategic substitution pattern allows for the introduction of key structural motifs found in a variety of biologically active molecules, most notably kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to leverage the power of substituted pyridines in the design of next-generation therapeutics.
References
- Manchanda, P., Kumar, A., & Tiwari, R. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(31), 19595–19607.
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- Fischer Esterification Procedure. (n.d.).
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- BenchChem. (2025). Application Notes and Protocols: 3-Methylpyridine-4-carboxylic Acid N-oxide as a Precursor in Organic Synthesis.
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- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information.
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- 3-Methyl-isonicotinic acid | C7H7NO2 | CID 1502003. (n.d.). PubChem.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-methylisonicotinate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-methylisonicotinate. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It delves into the theoretical underpinnings of the spectrum, provides a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data, grounded in established principles of magnetic resonance and substituent effects in heterocyclic systems.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of this compound, a substituted pyridine, dictates a unique and predictable ¹H NMR spectrum. The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene.[1][2] The specific chemical shifts and coupling patterns are further modulated by the substituents: an electron-donating methyl group at the C3 position and an electron-withdrawing methyl ester group at the C4 position.
1.1. Analysis of Molecular Structure and Proton Environments
The molecule lacks symmetry, meaning all three aromatic protons and the two methyl groups are chemically distinct. This leads to five unique signals in the ¹H NMR spectrum:
-
Three Aromatic Protons: H-2, H-5, and H-6.
-
Two Methyl Group Protons: The C3-CH₃ group and the ester O-CH₃ group.
1.2. Predicting Chemical Shifts (δ)
The chemical shift of each proton is determined by its local electronic environment.
-
H-2 and H-6 (α-protons): Protons α to the ring nitrogen are the most deshielded due to the strong inductive and anisotropic effects of the nitrogen atom, placing them furthest downfield.[1] In unsubstituted pyridine, these protons appear around δ 8.6 ppm.[3] The C3-methyl group will provide some shielding to the adjacent H-2 proton, shifting it slightly upfield. Conversely, H-6, being meta to the methyl group but ortho to the nitrogen, is expected to remain significantly downfield.
-
H-5 (β-proton): Protons β to the nitrogen are typically more shielded than α-protons.[1] The H-5 proton is ortho to the electron-withdrawing ester group, which will deshield it, and para to the electron-donating methyl group, which will shield it. The deshielding effect of the adjacent ester is expected to dominate, placing it downfield of a typical pyridine β-proton (which appears around δ 7.2-7.5 ppm).[1]
-
C3-CH₃ Protons: Aliphatic methyl groups attached to an aromatic ring typically resonate between δ 2.0-2.5 ppm.
-
O-CH₃ Protons: The protons of a methyl ester are deshielded by the adjacent oxygen and carbonyl group, typically appearing in the δ 3.5-4.0 ppm range.[4]
1.3. Predicting Spin-Spin Coupling (J-Coupling)
The splitting pattern (multiplicity) of each signal provides crucial information about proton connectivity. For pyridine systems, coupling constants are characteristic:
-
³J (ortho coupling): ~4-6 Hz
-
⁴J (meta coupling): ~1-3 Hz
-
⁵J (para coupling): ~0-1 Hz[1]
Based on these principles:
-
H-6: Is ortho to H-5 (³J coupling) and will appear as a doublet.
-
H-5: Is ortho to H-6 (³J coupling) and para to H-2 (⁵J coupling). The para coupling is often very small and may not be resolved, so this signal is expected to appear as a doublet.
-
H-2: Is meta to H-5 (⁴J coupling) and para to H-6 (⁵J coupling). Both couplings are small. It is also weakly coupled to the C3-methyl protons (allylic coupling). This signal will likely appear as a singlet or a finely split multiplet.
-
C3-CH₃ and O-CH₃: These methyl groups have no adjacent protons and will therefore appear as sharp singlets.
The relationships between the protons are visualized in the diagram below.
Caption: Molecular structure and key proton coupling relationships.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The causality for each step is explained to ensure data integrity.
2.1. Materials and Equipment
-
Solvent: Deuterated chloroform (CDCl₃, >99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar organic molecules.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the 0 ppm reference.[5]
-
Equipment: High-quality 5 mm NMR tube, Pasteur pipette, sample vial, and an NMR spectrometer (e.g., 400 MHz or higher).
2.2. Step-by-Step Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the quality of the sample preparation.[6]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9] Gently swirl or vortex the vial until the sample is completely dissolved.
-
Rationale: Using a secondary vial ensures complete dissolution before transfer, which can be difficult to achieve within the confines of an NMR tube.[5]
-
-
Filtering and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool. Carefully transfer the filtered solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as they can affect the sample's position and spinning in the spectrometer.[7][9]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[8]
Caption: Standard workflow for NMR sample preparation and data acquisition.
2.3. Instrument Parameters and Acquisition
-
Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei for the given sample to ensure maximum signal transmission.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks.
-
Acquisition: A standard pulse-acquire experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering the expected range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
Spectral Data and Interpretation
The following table summarizes the predicted ¹H NMR data for this compound. This data is synthesized from the theoretical principles discussed above and analysis of spectral data for structurally related compounds such as pyridine, methyl isonicotinate, and various picolines.[3][4][10][11][12]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.7 - 8.9 | Doublet (d) | ³JH6-H5 ≈ 5 Hz |
| H-2 | ~8.5 - 8.6 | Singlet (s) or narrow multiplet | - |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ³JH5-H6 ≈ 5 Hz |
| O-CH₃ | ~3.9 - 4.0 | Singlet (s) | - |
| C3-CH₃ | ~2.4 - 2.6 | Singlet (s) | - |
3.1. Rationale for Assignments
-
Signal at δ ~8.7-8.9 (H-6): This signal is the furthest downfield, consistent with a proton ortho to the ring nitrogen.[1] Its multiplicity as a doublet confirms it has one ortho neighbor, which must be H-5.
-
Signal at δ ~8.5-8.6 (H-2): This signal is also in the far downfield region expected for an α-proton. It appears as a singlet because its meta and para couplings to other ring protons are too small to be resolved typically. Its slightly upfield position relative to H-6 can be attributed to the shielding effect of the adjacent C3-methyl group.[13]
-
Signal at δ ~7.8-8.0 (H-5): This chemical shift is downfield for a typical β-proton, a direct consequence of the deshielding effect from the adjacent electron-withdrawing methyl ester group. Its splitting into a doublet with the same coupling constant as H-6 confirms their ortho relationship.
-
Signal at δ ~3.9-4.0 (O-CH₃): This sharp singlet is in the characteristic region for methyl ester protons.[4] Its integration value of 3H and lack of coupling confirm its identity.
-
Signal at δ ~2.4-2.6 (C3-CH₃): This singlet corresponds to the methyl group attached to the aromatic ring. Its integration value of 3H and its characteristic chemical shift confirm this assignment.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The spectrum is characterized by five distinct signals, including three well-resolved resonances in the aromatic region and two sharp singlets in the aliphatic region. The chemical shifts are governed by the strong deshielding effect of the pyridine nitrogen, modulated by the electronic contributions of the methyl and methyl ester substituents. The coupling patterns, particularly the ortho coupling between H-5 and H-6, definitively establish the connectivity of the protons on the pyridine ring. This comprehensive guide provides the theoretical basis and practical methodology for researchers to confidently acquire and interpret this crucial analytical data.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology. (2023-08-29).
- Faculty of Mathematical & Physical Sciences, UCL.
- University of Notre Dame.
- Scribd.
- Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]
- ResearchGate.
- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306). [Link]
- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
- National Institutes of Health (NIH), PubChem.
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 3-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction to the ¹³C NMR of Substituted Pyridines
Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment.[1][2] In the case of heteroaromatic compounds like Methyl 3-methylisonicotinate, the ¹³C NMR spectrum offers a unique fingerprint that is highly sensitive to the nature and position of substituents on the pyridine ring.
The chemical shifts of carbon atoms in substituted pyridine rings are influenced by the electronic effects (both inductive and resonance) of the substituents.[3][4] The nitrogen atom in the pyridine ring itself causes a significant deshielding of the adjacent α-carbons (C2 and C6) and a lesser effect on the β- (C3 and C5) and γ-carbons (C4) compared to benzene. The introduction of further substituents, such as a methyl and a methyl ester group in this compound, leads to predictable changes in the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are approximately additive, allowing for the estimation of ¹³C NMR spectra for novel compounds.[4][5]
Predicted ¹³C NMR Data for this compound
Based on the principles of additivity of substituent effects on the chemical shifts of pyridine carbons, a predicted ¹³C NMR spectrum for this compound is presented below. The predictions are derived from the known chemical shifts of pyridine and the typical SCS values for methyl and methoxycarbonyl groups in similar aromatic systems.
Structure:
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~150 | α-carbon to nitrogen, deshielded. |
| C3 | ~138 | Substituted with a methyl group. |
| C4 | ~145 | Substituted with the ester group. |
| C5 | ~123 | β-carbon to nitrogen. |
| C6 | ~150 | α-carbon to nitrogen, deshielded. |
| -C =O | ~165 | Carbonyl carbon of the ester. |
| -OC H₃ | ~52 | Methyl carbon of the ester. |
| 3-C H₃ | ~18 | Methyl group on the ring. |
Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent, concentration, and temperature.
Understanding the Spectrum: A Deeper Dive
The predicted chemical shifts in Table 1 can be understood by considering the electronic environment of each carbon atom.
-
Ring Carbons (C2-C6): The carbons directly attached to the electronegative nitrogen atom (C2 and C6) are expected to resonate at the lowest field (highest ppm values). The carbon bearing the electron-withdrawing methyl ester group (C4) will also be significantly deshielded. The methyl group at C3, being weakly electron-donating, will have a smaller impact on the chemical shift of C3 itself but will influence the other ring carbons.
-
Carbonyl Carbon (-C=O): Carbonyl carbons in esters typically appear in the range of 160-180 ppm, a characteristic and easily identifiable region of the ¹³C NMR spectrum.[2]
-
Methyl Carbons (-OCH₃ and 3-CH₃): The methyl carbon of the ester group (-OCH₃) is deshielded by the adjacent oxygen atom and is expected around 52 ppm. The methyl group attached directly to the aromatic ring (3-CH₃) will be found at a much higher field (lower ppm), typically in the 15-25 ppm range.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers aiming to acquire experimental ¹³C NMR data for this compound, the following protocol provides a standardized starting point.
4.1. Sample Preparation
-
Sample Quantity: Weigh approximately 10-50 mg of the purified compound. While modern NMR spectrometers are highly sensitive, a sufficient quantity ensures a good signal-to-noise ratio in a reasonable time.[6]
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for ¹³C NMR, defining the 0 ppm mark.[1] Most modern spectrometers use the deuterium lock signal of the solvent to reference the spectrum, but a small amount of TMS can be added for precise calibration.
4.2. NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A range of 0 to 220 ppm is typically sufficient to cover all expected carbon resonances in small organic molecules.[2]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative ¹³C NMR, longer relaxation delays are necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[6][7]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[1] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
4.3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the solvent peak or to TMS at 0 ppm.
-
Peak Picking and Integration: Identify the chemical shift of each peak. While integration in standard ¹³C NMR is not strictly quantitative due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times, it can provide a rough estimate of the relative number of carbons.[1][2]
Synthesis and Potential Impurities
While the focus of this guide is on the NMR data, understanding the synthetic route to the parent compound, methyl isonicotinate, can provide insights into potential impurities that might be observed in a sample. A common method for the synthesis of methyl isonicotinate is the Fischer esterification of isonicotinic acid with methanol, using a strong acid catalyst like sulfuric acid.[8][9][10]
Caption: Fischer esterification of isonicotinic acid to methyl isonicotinate.
Potential Impurities and their ¹³C NMR Signatures:
-
Isonicotinic Acid (Starting Material): The most likely impurity would be the unreacted starting material. The key difference in the ¹³C NMR spectrum would be the absence of the methyl ester signals (-OCH₃ at ~52 ppm) and a slightly different chemical shift for the carboxylic acid carbon (~167 ppm) compared to the ester carbonyl.
-
Methanol (Reagent): If not completely removed, methanol would show a single peak at approximately 49 ppm in CDCl₃.
-
Side-Products: Depending on the reaction conditions, other minor side-products could be formed, which would introduce additional, likely low-intensity, peaks in the spectrum.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR data for this compound. By applying the established principles of substituent effects on pyridine ring systems, a reliable estimation of the chemical shifts has been presented. Furthermore, a detailed experimental protocol has been outlined to facilitate the acquisition of high-quality experimental data. For researchers in the pharmaceutical and chemical industries, a thorough understanding and application of ¹³C NMR spectroscopy are indispensable for unambiguous structure confirmation, purity assessment, and quality control of novel chemical entities.
References
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Thomas, S., et al. (1997).
- Krygowski, T. M., et al. (2000).
- Mujtaba, S., et al. (1982). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
- PrepChem. (n.d.). Synthesis of (a)
- Wikipedia. (n.d.).
- Li, D. S., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
- Chemical Synthesis Database. (2025).
- Markley, J. L., et al. (2017). Practical Guidelines for ¹³C-Based NMR Metabolomics.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]
- LibreTexts Chemistry. (2021). 5.7: ¹³C-NMR Spectroscopy. [Link]
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. [Link]
- Martin, G. E. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. Royal Society of Chemistry. [Link]
- Organic Chemistry Data. (2021). ¹³C NMR Chemical Shifts. [Link]
- Unknown. (n.d.). ¹³C NMR Chemical Shift Table. [Link]
- LibreTexts Chemistry. (2022). 3.10: ¹³C-NMR Spectroscopy. [Link]
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- 10. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Structural Elucidation of Methyl 3-Methylisonicotinate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of methyl 3-methylisonicotinate, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental data for this specific compound is not widely published, this document synthesizes predictive data based on foundational spectroscopic principles and extensive data from analogous substituted pyridine structures. We present an in-depth examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, causality-driven experimental protocols for data acquisition, and a discussion of the underlying chemical principles. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals, enabling confident identification, characterization, and quality control of this compound and related compounds.
Introduction
This compound (methyl 3-methylpyridine-4-carboxylate) is a disubstituted pyridine derivative featuring an electron-donating methyl group and an electron-withdrawing methyl ester group. This unique electronic arrangement makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. The precise characterization of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting stringent regulatory standards in drug development.
Spectroscopic techniques are the cornerstone of modern chemical analysis, offering a non-destructive window into the atomic and molecular framework of a compound. Techniques such as NMR, IR, and MS provide orthogonal pieces of information that, when integrated, allow for unambiguous structure confirmation. This guide explains the theoretical basis for the expected spectroscopic signature of this compound and provides robust, field-proven protocols for acquiring high-quality data.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its spectroscopic output. The pyridine ring is an electron-deficient aromatic system, and its properties are further modulated by the substituents at the C-3 and C-4 positions.
-
¹H and ¹³C NMR: The electron-donating methyl group at C-3 will cause an upfield (lower ppm) shift for adjacent nuclei, particularly C-3 and the protons on C-2 and C-5. Conversely, the electron-withdrawing carbomethoxy group at C-4 will cause a downfield (higher ppm) shift for adjacent nuclei, especially C-4, C-3, and C-5. This interplay creates a distinct and predictable pattern in the NMR spectra.
-
Infrared Spectroscopy: The molecule possesses several key vibrational modes. The most prominent will be the carbonyl (C=O) stretch of the ester, which is a strong, sharp absorption. The aromatic ring will have characteristic C=C and C=N stretching vibrations, and both aromatic and aliphatic C-H bonds will be observable.
-
Mass Spectrometry: The molecule has a calculated molecular weight of 151.06 g/mol . Upon ionization, it is expected to undergo predictable fragmentation patterns, primarily related to the loss of the ester functionality.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ shows five distinct signals: three in the aromatic region corresponding to the pyridine ring protons, and two singlets in the aliphatic region for the two methyl groups.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.90 | s (singlet) | - | 1H |
| H-5 | ~7.65 | d (doublet) | J₅,₆ ≈ 5.0 | 1H |
| H-6 | ~8.60 | d (doublet) | J₆,₅ ≈ 5.0 | 1H |
| -COOCH₃ | ~3.95 | s (singlet) | - | 3H |
| Ar-CH₃ | ~2.60 | s (singlet) | - | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are significantly deshielded and appear at high chemical shifts (>7.5 ppm).
-
H-2 and H-6: These protons are ortho to the ring nitrogen, which strongly deshields them, pushing their signals far downfield. H-2 is a singlet as it has no adjacent protons for coupling. H-6 is coupled to H-5, appearing as a doublet.
-
H-5: This proton is meta to the nitrogen and is coupled to H-6, resulting in a doublet. It appears at a relatively higher field compared to H-2 and H-6.
-
-
Methyl Protons:
-
Ester Methyl (-COOCH₃): The protons of the methyl ester are adjacent to an electronegative oxygen atom, which deshields them, leading to a chemical shift around 3.95 ppm.
-
Ring Methyl (Ar-CH₃): The methyl group attached directly to the aromatic ring is less deshielded and appears further upfield, around 2.60 ppm.
-
Experimental Protocol for ¹H NMR
Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. This self-validating step ensures high resolution across the spectrum.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 30° or 45° pulse angle to ensure quantitative integration without saturating the signals.
-
Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
The molecule has 8 unique carbon atoms, which will result in 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165.5 |
| C-2 | ~152.0 |
| C-6 | ~150.0 |
| C-4 | ~145.0 |
| C-3 | ~138.0 |
| C-5 | ~124.0 |
| -COOCH₃ | ~52.5 |
| Ar-CH₃ | ~21.0 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field (~165.5 ppm).[1]
-
Aromatic Carbons (C-2 to C-6): These appear in the typical aromatic region of 120-155 ppm. The carbons directly attached to the nitrogen (C-2, C-6) are the most deshielded within this group. The quaternary carbons (C-3, C-4) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups and quaternary carbons. The specific shifts are influenced by the combined electronic effects of the substituents.[2][3]
-
Aliphatic Carbons: The methyl carbon of the ester (-COOCH₃) is deshielded by the adjacent oxygen and appears around 52.5 ppm. The aromatic methyl carbon (Ar-CH₃) is the most shielded carbon, appearing at the highest field (~21.0 ppm).
Experimental Protocol for ¹³C NMR
Objective: To acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup (100 MHz for ¹³C):
-
Use the same lock and shim settings established during the ¹H experiment.
-
Tune the carbon probe for optimal sensitivity.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the acquisition time to ~1.5 seconds and the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ triplet signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2990-2850 | Medium-Weak | Aliphatic C-H Stretch (from -CH₃ groups) |
| 1730-1720 | Strong, Sharp | C=O Stretch (Ester) |
| 1600-1550 | Medium | Aromatic C=C and C=N Ring Stretch |
| 1300-1200 | Strong | C-O Stretch (Asymmetric, Ester) |
| 1150-1100 | Strong | C-O Stretch (Symmetric, Ester) |
Interpretation of the IR Spectrum
The IR spectrum provides a rapid and powerful confirmation of the key functional groups.
-
The Carbonyl Peak: The most diagnostic peak will be the strong, sharp absorption between 1730-1720 cm⁻¹.[4] Its presence is definitive evidence for the ester functional group.
-
C-H Stretches: The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively.[5]
-
Aromatic Region: The absorptions in the 1600-1550 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions, including the strong C-O stretching bands of the ester group, which are highly characteristic of the molecule as a whole.[6]
Experimental Protocol for IR Spectroscopy (ATR)
Objective: To obtain a high-quality IR spectrum for functional group identification.
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound (or a few milligrams of solid) directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the major peaks and compare their wavenumbers to standard correlation tables to confirm the presence of the expected functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization)
-
Molecular Formula: C₈H₉NO₂
-
Exact Mass: 151.0633
-
Molecular Weight: 151.16
| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment |
| 151 | High | M⁺˙ (Molecular Ion) |
| 120 | High | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 92 | Medium | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |
| 78 | Medium | Pyridine ring fragment |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M⁺˙): The peak at m/z 151 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.[7]
-
Key Fragment Ions: The fragmentation pattern is a powerful tool for structural validation.
-
[M - 31]⁺ at m/z 120: This is a very common and characteristic fragmentation for methyl esters, resulting from the loss of a methoxy radical (•OCH₃).
-
[M - 59]⁺ at m/z 92: This peak arises from the loss of the entire carbomethoxy radical (•COOCH₃), leaving behind the 3-methylpyridyl cation.
-
Caption: Workflow for comprehensive spectroscopic analysis.
Experimental Protocol for GC-MS (EI)
Objective: To determine the molecular weight and fragmentation pattern for identity confirmation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The choice of a non-polar column is a robust starting point for many small organic molecules.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program ensures good separation from solvent and potential impurities.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation and allows for library matching.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum associated with this peak.
-
Identify the molecular ion peak and major fragment ions. Compare the observed m/z values and fragmentation pattern with the predicted data for validation.
-
Conclusion
The structural elucidation of this compound is reliably achieved through a coordinated application of NMR, IR, and mass spectrometry. The predicted spectroscopic data presented in this guide, derived from established chemical principles, provides a robust framework for the characterization of this important synthetic intermediate. The ¹H and ¹³C NMR spectra confirm the precise arrangement of the carbon-hydrogen framework, the IR spectrum provides definitive evidence of the key ester functional group, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways. The detailed, self-validating protocols described herein ensure the acquisition of high-quality, reproducible data essential for research, development, and quality control in the chemical and pharmaceutical industries.
References
- Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Thomas, S., et al. (1997).
- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
- Deady, L. W., et al. (1975).
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
- PubChem. Methyl isonicotinate.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- PubChem. Methyl nicotinate.
- NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, methyl ester. National Institute of Standards and Technology. [Link]
- mzCloud.
- Royal Society of Chemistry. Electronic Supplementary Information (ESI)
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- LibreTexts Chemistry.
- ResearchG
- NIST Chemistry WebBook. Pyridine. National Institute of Standards and Technology. [Link]
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
Sources
An In-depth Technical Guide to the Solubility of Methyl 3-methylisonicotinate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 3-methylisonicotinate in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, offers a qualitative prediction of its behavior in various solvent classes, and presents a detailed, field-proven experimental protocol for accurate and reproducible solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this important pyridine derivative for applications in synthesis, purification, formulation, and quality control.
Introduction: The Significance of Solubility in the Application of this compound
This compound, a pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics. The ability to dissolve this compound in appropriate organic solvents is critical for:
-
Reaction Kinetics and Purity: Ensuring homogeneous reaction conditions for predictable outcomes and high yields in chemical synthesis.
-
Purification and Crystallization: Selecting suitable solvent systems for the effective removal of impurities and the formation of high-purity crystalline material.
-
Formulation Development: Creating stable and bioavailable formulations for pharmaceutical applications.
-
Analytical Characterization: Preparing samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides the theoretical and practical knowledge necessary to systematically approach the solubility of this compound.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility.
2.1. Molecular Structure and Polarity
This compound possesses several key structural features that dictate its polarity and potential for intermolecular interactions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.[1] The aromatic ring itself can participate in π-π stacking interactions.
-
Methyl Ester Group (-COOCH₃): This functional group is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor.
-
Methyl Group (-CH₃): The additional methyl group on the pyridine ring is nonpolar and contributes to the molecule's lipophilicity.
Overall, this compound can be classified as a moderately polar molecule. Its solubility will be a balance between the polar contributions of the pyridine ring and the methyl ester, and the nonpolar character of the methyl group and the aromatic ring.
2.2. Qualitative Solubility Prediction
Based on these structural features, we can predict the qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the pyridine ring and the carbonyl oxygen of the ester. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound. DMSO is a particularly strong solvent for many organic compounds. |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and solvent limits effective solvation. Van der Waals forces alone are unlikely to overcome the solute-solute interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions, potentially leading to reasonable solubility. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, experimental determination is essential. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] This protocol outlines a self-validating system for obtaining reliable and reproducible data.
3.1. The Isothermal Shake-Flask Method: Causality and Best Practices
This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
3.2. Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to several vials. The excess should be visually apparent to ensure that saturation is achieved. Causality: Using an excess of the solid ensures that the solvent becomes saturated with the solute, which is the definition of equilibrium solubility.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. Causality: A prolonged agitation period at a constant temperature is crucial for the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. Causality: Filtration is a critical step to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method.
3.3. HPLC Method for Quantification
A reverse-phase HPLC method is generally suitable for the analysis of pyridine derivatives.[3][4]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 260-270 nm).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. Trustworthiness: A linear calibration curve with a high correlation coefficient (R² > 0.999) is essential for accurate quantification and validates the analytical method.
Caption: Workflow for generating an HPLC calibration curve for quantification.
3.4. Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration of the diluted sample in mg/mL, as determined from the HPLC calibration curve.
-
DF is the dilution factor.
Conclusion
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- chemeurope.com. (n.d.). Pyridine.
- PubChem. (n.d.). Methyl isonicotinate.
- Solubility of Things. (n.d.). Solubility of Pyridine (C5H5N).
Sources
An In-depth Technical Guide to the Discovery and History of Pyridinecarboxylic Acids
Introduction
The pyridinecarboxylic acids, a group of heterocyclic organic compounds, hold a significant place in the annals of chemical and medical history. As isomers of a simple pyridine ring bearing a single carboxylic acid substituent, their individual journeys of discovery and application are remarkably distinct and impactful. This technical guide provides a comprehensive exploration of the core pyridinecarboxylic acids—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). We will delve into their initial syntheses, the elucidation of their profound biological roles, and their subsequent development into essential vitamins and life-saving pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, historically-grounded understanding of these pivotal molecules.
The Dawn of Pyridine Chemistry: Early Syntheses and Discoveries
The story of pyridinecarboxylic acids begins in the 19th century, a period of fervent exploration in organic chemistry. The initial synthesis and characterization of these compounds were often extensions of research into pyridine and its derivatives, which were themselves being isolated from natural sources like bone oil and coal tar.
Nicotinic Acid (Pyridine-3-carboxylic acid): From Chemical Curiosity to a Cure for a Global Scourge
The first of the pyridinecarboxylic acids to be synthesized was nicotinic acid. In 1867, C. Huber achieved this by the oxidation of nicotine, an alkaloid readily available from tobacco.[1] This initial synthesis, however, did not immediately reveal its biological significance. For decades, nicotinic acid remained a chemical curiosity, finding some use in photography.[1]
The true importance of nicotinic acid would not be understood until the early 20th century, through the investigation of a devastating disease known as pellagra. Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was rampant, particularly in regions where maize was a dietary staple.[1][2] The initial belief was that pellagra was an infectious disease. However, the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the 1910s and 1920s systematically demonstrated that pellagra was caused by a dietary deficiency.[3][4] Through a series of observational studies and experiments, including studies on prisoners, Goldberger identified a "pellagra-preventive" or "P-P factor" present in foods like meat and yeast that was absent in corn-based diets.[1][4]
The chemical identity of the P-P factor remained a mystery until 1937. In that year, the American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin made the groundbreaking discovery.[5][6][7] They were able to cure a canine disease called "black tongue," which was analogous to pellagra in humans, by administering nicotinic acid.[3][4] They successfully isolated nicotinic acid from liver extracts and demonstrated its curative properties.[1][5] This discovery led to the fortification of flour and other grain products with nicotinic acid, drastically reducing the incidence of pellagra worldwide.[1] To dissociate the vitamin from the toxic alkaloid nicotine, the name "niacin" was coined from ni cotinic ac id vitamin .[1][5]
Further research established that niacin is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic reactions.[2][8] In 1955, it was also discovered that nicotinic acid, in larger doses, has lipid-lowering properties, a discovery that opened up its use in the management of dyslipidemia.[9]
Picolinic Acid (Pyridine-2-carboxylic acid): An Early Synthesis and a Later Unveiling of its Biological Roles
Picolinic acid was first prepared in 1879 by the Austrian chemist Hugo Weidel through the oxidation of α-picoline with potassium permanganate.[10] For a long time, its biological significance was not as immediately apparent as that of nicotinic acid.
It is now known that picolinic acid is an endogenous metabolite of the amino acid L-tryptophan via the kynurenine pathway.[11][12] This pathway is a significant route for tryptophan catabolism in the body.[12] Picolinic acid has been shown to possess a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[12] One of its most well-characterized functions is as a chelating agent for various metal ions, including zinc, iron, and chromium, which is believed to facilitate their absorption in the small intestine.[11][12]
Isonicotinic Acid (Pyridine-4-carboxylic acid): A Precursor to a Revolutionary Anti-Tuberculosis Drug
Isonicotinic acid, like its isomers, was synthesized in the late 19th century. Its history is inextricably linked to the development of one of the most important drugs of the 20th century: isoniazid.
Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912, but its remarkable anti-tuberculosis activity lay dormant for decades.[13][14] In the 1940s, a serendipitous discovery set the stage for its emergence as a powerful therapeutic. Researchers found that nicotinamide exhibited some activity against Mycobacterium tuberculosis.[13][15] This finding prompted a broader investigation into pyridine derivatives.[16]
In 1951, researchers at the Squibb Institute for Medical Research, including Harry Yale, synthesized a series of compounds to be tested for anti-tuberculosis activity.[16][17] One of these was isonicotinyl-hydrazine, or isoniazid, an intermediate in the synthesis of another compound.[17] To their astonishment, this intermediate showed potent activity against Mycobacterium tuberculosis in animal models.[17] Almost simultaneously, researchers at Roche and Bayer made similar discoveries.[14] The rapid clinical development that followed established isoniazid as a cornerstone of tuberculosis treatment, transforming a largely fatal disease into a curable one.[13][17] Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG, and it then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13][14]
Comparative Timeline of Key Discoveries
| Year | Discovery | Isomer(s) Involved | Significance |
| 1867 | First synthesis of nicotinic acid from nicotine by C. Huber. | Nicotinic Acid | Marks the first synthesis of a pyridinecarboxylic acid.[1] |
| 1879 | First synthesis of picolinic acid from α-picoline by Hugo Weidel. | Picolinic Acid | Early synthesis of the 2-isomer.[10] |
| 1912 | First synthesis of isoniazid (isonicotinic acid hydrazide). | Isonicotinic Acid | The future anti-tuberculosis drug is created but its activity is unknown.[13][14] |
| 1915-1920s | Dr. Joseph Goldberger identifies pellagra as a dietary deficiency disease. | Nicotinic Acid | Establishes the nutritional basis of pellagra, paving the way for the discovery of niacin.[1][3] |
| 1937 | Conrad Elvehjem identifies nicotinic acid as the "pellagra-preventive factor." | Nicotinic Acid | The chemical identity of Vitamin B3 is confirmed, leading to the eradication of pellagra.[1][5] |
| 1940s | Nicotinamide is found to have anti-tuberculosis activity. | Nicotinic Acid | This discovery prompts further research into pyridine derivatives for tuberculosis treatment.[13] |
| 1951 | The potent anti-tuberculosis activity of isoniazid is discovered. | Isonicotinic Acid | A major breakthrough in the treatment of tuberculosis.[14][17] |
| 1955 | The lipid-lowering properties of nicotinic acid are discovered. | Nicotinic Acid | Expands the therapeutic applications of niacin beyond vitamin supplementation.[9] |
Early Synthesis Methodologies: A Technical Overview
The initial syntheses of pyridinecarboxylic acids were classic examples of 19th-century organic chemistry, relying on the oxidation of readily available pyridine derivatives.
Oxidation of Alkylpyridines
The most common early method for the synthesis of all three isomers was the oxidation of the corresponding methylpyridines (picolines).
Caption: Early synthesis of pyridinecarboxylic acids via oxidation of picolines.
Experimental Protocol: Synthesis of Picolinic Acid by Permanganate Oxidation of α-Picoline (Adapted from historical methods)
-
Reaction Setup: A solution of α-picoline is prepared in water in a reaction vessel equipped with a stirrer and a means of heating.
-
Addition of Oxidant: A solution of potassium permanganate (KMnO₄) is added portion-wise to the α-picoline solution with vigorous stirring. The reaction is exothermic and the temperature is typically controlled.
-
Reaction Completion: The mixture is heated until the purple color of the permanganate is discharged, indicating the completion of the oxidation. This results in the formation of manganese dioxide (MnO₂) as a brown precipitate.
-
Filtration: The hot reaction mixture is filtered to remove the precipitated manganese dioxide. The filter cake is washed with hot water to recover any adsorbed product.
-
Isolation: The filtrate, containing the potassium salt of picolinic acid, is concentrated. Historically, the picolinic acid was often isolated as its insoluble copper salt by adding a solution of a copper(II) salt. The free acid could then be regenerated by treating the copper salt with hydrogen sulfide to precipitate copper sulfide, followed by filtration and evaporation of the filtrate.[10] More modern procedures involve acidification of the filtrate and extraction of the picolinic acid.
The Divergent Paths to Prominence
The histories of the three pyridinecarboxylic acid isomers beautifully illustrate how structurally similar molecules can have vastly different biological roles and historical impacts.
Caption: The distinct roles of the three pyridinecarboxylic acid isomers.
Conclusion
The journey of the pyridinecarboxylic acids from their initial synthesis in the 19th century to their current status as essential nutrients and critical medicines is a testament to the interplay of chemical synthesis, biological discovery, and clinical application. Nicotinic acid's transformation from a simple chemical to a vitamin that conquered a widespread deficiency disease highlights the profound impact of nutritional biochemistry. The story of isonicotinic acid and its derivative, isoniazid, demonstrates the power of medicinal chemistry to combat infectious diseases that have plagued humanity for millennia. Picolinic acid, while its history is more subtle, continues to be an area of active research as its diverse biological roles are further elucidated. For researchers and professionals in drug development, the history of these seemingly simple molecules offers valuable insights into the often-unpredictable path from laboratory curiosity to life-changing therapeutic.
References
- Meštrović, T. (n.d.). Niacin History. News-Medical.Net.
- Lanska, D. J. (2012). The discovery of niacin, biotin, and pantothenic acid. PubMed.
- Lanska, D. J. (2012). The Discovery of Niacin, Biotin, and Pantothenic Acid. Annals of Nutrition and Metabolism.
- Medicine LibreTexts. (2020). Vitamin B3 (Niacin).
- (n.d.). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm.
- (n.d.). Discovery of New Drugs Against Tuberculosis: History Guides. Brieflands.
- (n.d.). Isoniazid. Wikipedia.
- (n.d.). Niacin Deficiency and Discovery of Vitamin B3 as a Precursor to Nicotinamide Coenzymes.
- (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. NIH.
- University Place. (2017). The Discovery of Niacin at UW-Madison. YouTube.
- (n.d.). Nicotinic acid. Wikipedia.
- (n.d.). Vitamin B3. Wikipedia.
- (n.d.). History of drug discovery: Early evaluation studies and lessons learnt from them.
- (n.d.). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed.
- (n.d.). Paraquat. Wikipedia.
- (n.d.). picolinic acid hydrochloride. Organic Syntheses Procedure.
- (n.d.). Picolinic acid. Wikipedia.
- (n.d.). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed.
- (n.d.). Process for producing pyridine carboxylic acids. Google Patents.
- (n.d.). Process for the production of pyridine carboxylic acids. Google Patents.
- Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC.
- (n.d.). Isonicotinic acid. Wikipedia.
- (n.d.). synthesis of 8--pyridyl carbinol tartrate.
- (n.d.). The synthetic method of 2-pyridine carboxylic acid. Google Patents.
- (n.d.). Synthesis of picolinic acid. PrepChem.com.
- (n.d.). Picolinic acid recovery. Google Patents.
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fundamental reactivity of substituted isonicotinates
An In-Depth Technical Guide to the Fundamental Reactivity of Substituted Isonicotinates
Introduction
Isonicotinates, esters of isonicotinic acid (pyridine-4-carboxylic acid), represent a cornerstone heterocyclic motif in medicinal chemistry and materials science. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts a unique electronic character that profoundly influences its reactivity. The strategic placement of the ester at the C4 position, combined with various substituents on the ring, allows for fine-tuning of the molecule's properties, making it a versatile scaffold for drug design and catalyst development.[1] This guide provides a comprehensive exploration of the core reactivity principles governing substituted isonicotinates, moving beyond simple reaction schemes to explain the underlying electronic and mechanistic factors that drive their chemical behavior. We will delve into the challenges of electrophilic substitution, the favorability of nucleophilic attack, and the crucial role of substituents in modulating these pathways.
Chapter 1: The Isonicotinate Core - An Electronic Landscape
The reactivity of any aromatic system is dictated by the electron density of the ring. Unlike benzene, the isonicotinate ring is not electronically uniform. Its behavior is governed by the interplay of two powerful electronic effects: the inductive withdrawal of the nitrogen atom and the resonance effects of both the nitrogen and the ester group.
The nitrogen atom is more electronegative than carbon, leading to a significant inductive electron-withdrawing effect. This effect polarizes the C-N bonds and reduces the overall electron density of the ring, a phenomenon known as a π-deficient system.[2][3] This inherent electron deficiency makes the pyridine ring less nucleophilic than benzene and therefore less reactive towards electrophiles.
Resonance structures further illustrate this electron deficiency, showing a buildup of partial positive charge at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. The ester group at the C4 position is also an electron-withdrawing group, further deactivating the ring towards electrophilic attack.
Caption: Resonance delocalization in the pyridine ring places partial positive charges at the C2, C4, and C6 positions.
Chapter 2: Electrophilic Aromatic Substitution (EAS): A Challenging Transformation
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene, but it is significantly more difficult to achieve on the isonicotinate ring.[2] The reaction requires an electrophile to attack the electron-rich π system of the aromatic ring. However, as established, the isonicotinate ring is electron-poor.
Causality Behind the Challenge:
-
Ring Deactivation: The powerful electron-withdrawing nature of the ring nitrogen deactivates the entire ring towards attack by electrophiles.[2]
-
Intermediate Destabilization: The mechanism of EAS proceeds through a positively charged carbocation intermediate known as an arenium ion or sigma complex.[4][5][6][7] In the case of pyridine derivatives, the positive charge in the intermediate is placed on carbons adjacent to the highly electronegative nitrogen atom, which is an energetically unfavorable situation.
-
Lewis Acid Complexation: Many EAS reactions (like Friedel-Crafts) require a Lewis acid catalyst. The basic nitrogen atom of the pyridine ring readily coordinates with the Lewis acid, placing a formal positive charge on the nitrogen and further deactivating the ring to an extreme degree.
Consequently, forcing an EAS reaction on an isonicotinate typically requires harsh conditions, such as the use of fuming sulfuric acid for sulfonation or a mixture of nitric and sulfuric acid for nitration.[2][6] Substitution, when it does occur, is generally directed to the C3 and C5 positions (meta to the nitrogen), as this avoids placing the positive charge of the intermediate directly adjacent to the nitrogen atom.
Caption: The two-step mechanism of EAS involves a high-energy, non-aromatic intermediate.
Chapter 3: Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway
The same electronic properties that hinder EAS make the isonicotinate ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly efficient when a good leaving group (like a halide) is present at a position activated by an electron-withdrawing group— a condition inherently met in many substituted isonicotinates.[8][9][10]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][11]
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex .[8][9] The aromaticity of the ring is temporarily broken.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. For isonicotinates with a leaving group at the C2 or C6 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This is why substitution at the ortho and para positions to the ring nitrogen is much faster than at the meta position.[8][10][12]
Caption: The SNAr mechanism proceeds via a stabilized anionic Meisenheimer complex.
Experimental Protocol 1: A Model SNAr Reaction
Objective: To synthesize Ethyl 2-(benzylamino)isonicotinate from Ethyl 2-chloroisonicotinate.
Rationale: This protocol exemplifies a typical SNAr reaction. The chlorine at the C2 position is an excellent leaving group, and this position is activated by the ring nitrogen. Benzylamine serves as a common nitrogen nucleophile. A non-nucleophilic base (like triethylamine) is used to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile.
Materials:
-
Ethyl 2-chloroisonicotinate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 2-chloroisonicotinate (1.0 eq) and anhydrous acetonitrile.
-
Stir the solution at room temperature and add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Chapter 4: Reactivity at the Ester Moiety
While the reactivity of the aromatic ring is a primary focus, the ester functional group at the C4 position possesses its own characteristic reactivity, primarily involving nucleophilic acyl substitution.
Ester Hydrolysis (Saponification): The most common reaction is hydrolysis, which cleaves the ester to yield the corresponding isonicotinic acid. This is typically achieved under basic conditions (saponification) using a strong base like sodium hydroxide or lithium hydroxide.[13]
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as the leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide (or another equivalent of base) drives the reaction to completion.[13]
Experimental Protocol 2: Base-Mediated Hydrolysis of an Isonicotinate Ester
Objective: To synthesize 2-aminoisonicotinic acid from methyl 2-aminoisonicotinate.
Rationale: This protocol demonstrates the selective hydrolysis of the ester group without affecting other substituents on the ring. The use of LiOH is common as it is effective and often leads to clean reactions. The final acidification step is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid product.
Materials:
-
Methyl 2-aminoisonicotinate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-aminoisonicotinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Characterize the product by ¹H NMR and confirm the absence of the methyl ester peak.
Chapter 5: The Influence of Substituents on Reactivity
The type and position of substituents on the isonicotinate ring are the primary tools for modulating its reactivity. Substituents are broadly classified as Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).[14][15]
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CN, -CF₃, Halogens) These groups decrease the electron density of the ring.
-
Electron-Donating Groups (EDGs): (e.g., -NH₂, -OR, -Alkyl) These groups increase the electron density of the ring.
-
Effect on EAS: They activate the ring (or lessen the deactivation from the nitrogen), making EAS more feasible.
-
Effect on SNAr: They deactivate the ring for SNAr by destabilizing the negatively charged intermediate.
-
This relationship allows for a predictable control over the reactivity of the metal center in coordination complexes, which is crucial for catalyst design.[16]
| Substituent (at C2) | Type | Effect on EAS Reactivity | Effect on SNAr Reactivity (with LG at C6) |
| -NO₂ | Strong EWG | Strongly Deactivating | Strongly Activating |
| -Cl | EWG (Inductive) | Deactivating | Activating |
| -H | Neutral | (Baseline) | (Baseline) |
| -CH₃ | Weak EDG | Activating | Deactivating |
| -OCH₃ | Strong EDG (Resonance) | Strongly Activating | Strongly Deactivating |
| -NH₂ | Strong EDG (Resonance) | Strongly Activating | Strongly Deactivating |
Conclusion
The is a tale of electronic push-and-pull. The inherent π-deficient nature of the pyridine ring, amplified by the C4-ester group, establishes a clear preference for nucleophilic substitution over electrophilic substitution. This reactivity is not static; it is a tunable property that can be precisely controlled through the strategic placement of electron-donating or electron-withdrawing substituents. A thorough understanding of these principles—the stability of reaction intermediates, the electronic influence of substituents, and the interplay of inductive versus resonance effects—is essential for any scientist seeking to harness the synthetic versatility of the isonicotinate scaffold for the rational design of novel pharmaceuticals, catalysts, and functional materials.
References
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- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). Dalton Transactions.
- EAS Reactions of Pyridine: Videos & Practice Problems. (2024-09-23). Pearson.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
- Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd. Canadian Journal of Chemistry.
- Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3.
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- Synthesis of some N‐substituted isonicotinamides.
- View of Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023-05-08). ScholarWorks.
- Electrophilic arom
- Nucleophilic arom
- Preparation of isonicotinic acid esters.
- Hydrolysis of esters and dialkyl malonates medi
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- nucleophilic aromatic substitutions. (2019-01-19). YouTube.
- Concerted Nucleophilic Arom
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- Electrophilic Arom
- Design rationale of isonicotinates.
- Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.
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- Electrophilic Aromatic Substitution. (2025-02-09). YouTube.
- Arom
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An In-depth Technical Guide to the Safe Handling of Methyl 3-methylisonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the fast-paced environment of drug discovery and chemical synthesis, a deep, practical understanding of the reagents we handle is the bedrock of both personal safety and experimental integrity. This guide moves beyond mere compliance, offering a detailed examination of Methyl 3-methylisonicotinate from the perspective of a senior application scientist. Our objective is to instill a proactive safety culture by elucidating not just what to do, but why we do it. Every recommendation is grounded in the specific chemical properties of the compound and the logical application of risk mitigation strategies.
Section 1: Compound Identification and Physicochemical Properties
For the closely related and well-documented compound, Methyl isonicotinate (CAS 2459-09-8), the following properties are established and serve as a crucial reference point.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Amber/Brown Liquid | [2][3] |
| Melting Point | 8.5 °C / 47.3 °F | [3] |
| Boiling Point | 207-209 °C / 404.6-408.2 °F | [3] |
| Density | 1.161 g/mL at 25 °C | |
| Flash Point | 82 °C / 179.6 °F | [3] |
Section 2: Comprehensive Hazard Analysis
This compound, like its parent compound Methyl isonicotinate, is classified as a hazardous substance.[1] Understanding the specific nature of these hazards is critical for implementing effective controls.
GHS Classification (Based on Methyl isonicotinate):
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source:[1]
Expert Interpretation of Hazards:
-
Combustible Liquid (H227): With a flash point of 82°C, this compound is not flammable at room temperature but can be ignited if heated.[3] This necessitates keeping it away from heat sources, sparks, and open flames, especially during distillation or refluxing operations.[4]
-
Skin Irritant (H315): As a pyridine derivative and ester, the compound can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact. This is why selecting the correct glove material (e.g., nitrile) and promptly washing any exposed area is non-negotiable.[5][6]
-
Serious Eye Irritant (H319): This is a significant risk. Splashes can cause substantial irritation and potential damage to the cornea. The causality is linked to the chemical's ability to interact with and damage the delicate tissues of the eye. This mandates the use of chemical splash goggles as a minimum standard.[5]
-
Respiratory Irritant (H335): The compound has a vapor pressure that allows it to become an inhalation hazard, particularly if handled outside of a fume hood or at elevated temperatures.[4] The vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[5] This underscores the critical importance of engineering controls.
Section 3: The Hierarchy of Controls: A Self-Validating System
Effective safety is not just about personal protective equipment (PPE); it's a systematic approach. The hierarchy of controls provides a framework for implementing the most effective and reliable safety measures.
Caption: Hierarchy of Controls applied to chemical handling.
-
Elimination/Substitution: While not always possible, consider if a less hazardous reagent could achieve the same scientific outcome.
-
Engineering Controls: This is the most critical pillar for handling this compound. All work must be conducted in a certified chemical fume hood. [5] This physically removes the respiratory hazard from the user's breathing zone. The system is self-validating: a properly functioning hood (verified by a flow monitor) guarantees protection.
-
Administrative Controls: This guide, along with laboratory-specific Standard Operating Procedures (SOPs), forms the administrative layer. It includes mandatory training and clear signage for designated work areas.[7]
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect from residual risks that cannot be engineered out.
Section 4: Standard Operating Procedures (SOPs)
SOP 4.1: Pre-Use Risk Assessment & Preparation
This workflow must be completed before any chemical is handled.
Caption: Pre-Use Safety Assessment Workflow.
SOP 4.2: Handling and Dispensing Protocol
-
Preparation: Don appropriate PPE: chemical splash goggles, a lab coat, and nitrile gloves.[6] Latex gloves are not suitable.[5]
-
Engineering Control: Conduct all manipulations inside a certified chemical fume hood.[5] Keep the sash at the lowest possible height.
-
Dispensing: Secure the source container. Use a clean pipette or syringe to transfer the liquid. Avoid splashing.
-
Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.
-
Sealing: After dispensing, securely close the container cap.[4] Pyridine derivatives can be hygroscopic and absorb moisture from the air.[5]
-
Cleanup: Clean any minor drips on the exterior of the container with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[8]
SOP 4.3: Storage and Incompatibilities
-
Storage Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[4][7] A refrigerated, ventilated cabinet is ideal.[3]
-
Container: Keep the container tightly closed to prevent the release of vapors and absorption of moisture.[8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these materials can lead to vigorous or exothermic reactions.
Section 5: Emergency Procedures
SOP 5.1: Spill Response
The response to a spill is dictated by its scale. The following decision tree provides a logical pathway for action.
Caption: Spill Response Decision Tree.
Minor Spill Cleanup (<100 mL, Contained in Fume Hood):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill by covering it with an inert absorbent material like vermiculite or sand from a spill kit.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste.[9]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (gloves, absorbent) as hazardous waste.[9]
Major Spill Cleanup (>100 mL or Outside a Fume Hood):
-
Immediately alert everyone in the laboratory and evacuate the area.[10]
-
If the material is volatile or poses a significant inhalation risk, pull the fire alarm to initiate a building-wide evacuation.[11]
-
Close the doors to the affected area to confine the vapors.[10]
-
Call your institution's emergency response number and report the spill, providing the chemical name, location, and estimated quantity.[9]
-
Do not attempt to clean it up yourself. Await the arrival of trained emergency personnel.[10]
SOP 5.2: First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or they feel unwell, seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[4]
-
Collection: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[7]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[1] Arrange for pickup by your institution's environmental health and safety department. Never pour this chemical down the drain. [6]
References
- PubChem. (n.d.). Methyl isonicotinate. National Institutes of Health.
- Washington State University. (n.d.). Pyridine. Environmental Health & Safety.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Acros Organics. (2024, April 29). Methyl isonicotinate - SAFETY DATA SHEET.
- Chemical Synthesis Database. (2025, May 20). methyl 3-cyano-2-hydroxy-6-methylisonicotinate.
- PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health.
- University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety.
- Florida State University. (n.d.). Chemical Spills. Emergency Management.
- Wikipedia. (n.d.). Methyl isonicotinate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Methyl isonicotinate.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Methyl 3-Methylisonicotinate
Introduction: The Strategic Importance of Substituted Pyridine Scaffolds
Methyl 3-methylisonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of functional groups, such as the methyl and methyl ester groups in this compound, provides valuable handles for further chemical elaboration. The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties by influencing conformation, metabolic stability, and hydrophobic interactions—a concept often referred to as the "magic methyl" effect in drug discovery.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-methylisonicotinic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology complete with purification and validation steps, and provide essential safety and troubleshooting guidance. This document is designed to be a self-contained guide for researchers requiring a reliable source of this versatile chemical building block.
Principle and Reaction Mechanism
The synthesis is achieved through Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3][4] In this protocol, 3-methylisonicotinic acid reacts with methanol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product (the ester), a large excess of methanol is used.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.
Caption: Figure 2: Experimental Workflow for Synthesis.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylisonicotinic acid (5.0 g, 36.5 mmol).
-
Add 50 mL of anhydrous methanol. Stir the suspension until the acid is partially dissolved.
-
Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Caution: Slowly and dropwise, add concentrated sulfuric acid (2.0 mL, 37.5 mmol) to the stirring suspension. The addition is exothermic; maintain the temperature below 20 °C. [5]5. Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Carefully pour the concentrated residue over approximately 50 g of crushed ice in a beaker.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts. Wash the combined organic layer sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil or low-melting solid. The expected yield of crude product is typically in the range of 75-85%.
Purification and Characterization
The crude product is often of sufficient purity for many applications. For higher purity, vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be performed.
Expected Analytical Data:
-
Appearance: Colorless to pale yellow oil or solid.
-
Molecular Formula: C₈H₉NO₂
-
Molar Mass: 151.16 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons on the pyridine ring, the methyl group on the ring, and the methyl ester group.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon, the aromatic carbons, and the two methyl group carbons.
-
Mass Spec (EI): m/z = 151 (M⁺).
Safety and Hazard Management
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Reacts violently with water. Handle with extreme care. [6]* Methanol (CH₃OH): Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. [6]* Ethyl Acetate: Flammable liquid and can cause eye and respiratory irritation.
-
This compound: While specific toxicity data is limited, it should be handled with care. Related compounds like methyl isonicotinate are known to cause skin, eye, and respiratory irritation. [7][8]Avoid inhalation, ingestion, and contact with skin and eyes. [9] In case of skin contact, flush with copious amounts of water. [6]For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure methanol is anhydrous, as water will shift the equilibrium to the reactants. |
| Loss of product during work-up. | Ensure pH is fully neutralized before extraction. Perform multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Product is an inseparable emulsion during extraction | Formation of salts at the interface. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking. |
| Product fails to crystallize or appears impure | Residual solvent or impurities. | Ensure complete removal of solvent on the rotary evaporator. Purify via column chromatography or vacuum distillation. |
| Reaction does not start (as per TLC) | Ineffective catalyst. | Ensure the sulfuric acid is concentrated and was not inadvertently diluted. |
References
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Laboratory Scale Synthesis of Methyl 3-methylisonicotinate: A Detailed Protocol and Application Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the laboratory-scale synthesis of Methyl 3-methylisonicotinate, a key pyridine derivative utilized in the development of pharmaceutical agents, notably as an intermediate for antitubercular compounds.[1] We present two robust and validated protocols: the classic Fischer esterification and a higher-yield method utilizing thionyl chloride. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, purification techniques, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Importance
This compound is a substituted pyridine carboxylate ester. The pyridine ring is a privileged scaffold in medicinal chemistry, and modifications to its structure, such as the introduction of a methyl group at the 3-position and a methyl ester at the 4-position, create a versatile building block for constructing more complex molecules. Its primary documented application lies in the synthesis of novel pharmaceutical compounds, where it serves as a crucial intermediate.[1] The ability to reliably synthesize this compound on a laboratory scale is fundamental for research and development in this area.
This guide provides two distinct, reliable synthetic routes, catering to different laboratory needs regarding reaction time, yield, and reagent availability.
Synthesis Overview and Mechanistic Rationale
The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For the preparation of this compound from its parent, 3-methylisonicotinic acid, we will explore two common yet powerful methods.
-
Method A: Fischer-Speier Esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] By using an excess of the alcohol (methanol), which also serves as the solvent, and a strong acid catalyst (concentrated sulfuric acid), the equilibrium is driven towards the product side, ensuring a good yield. This method is cost-effective and procedurally straightforward.
-
Method B: Thionyl Chloride (SOCl₂) Mediated Esterification. This method offers a more reactive, non-equilibrium pathway. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate.[3][4] This intermediate readily reacts with methanol to form the final ester. This procedure is often faster and can result in higher yields as it is not a reversible process.[5][6] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which also helps to drive the reaction to completion.
Reagent Properties and Safety Protocols
3.1. Physicochemical Data
A summary of the key physical and chemical properties for the primary starting material and the final product is provided below.
| Property | 3-Methylisonicotinic Acid | This compound |
| Structure | ||
| Molecular Formula | C₇H₇NO₂[7] | C₈H₉NO₂[1] |
| Molecular Weight | 137.14 g/mol [7] | 151.16 g/mol [8] |
| CAS Number | 4021-12-9[9] | 116985-92-3[8] |
| Appearance | Brown or off-white powder[10][11] | Expected to be a liquid or low-melting solid |
| Purity | ≥96% | ≥98% (Target) |
3.2. Mandatory Safety Precautions
All manipulations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
3-Methylisonicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.
-
This compound (and related esters): Assumed to cause skin, eye, and respiratory irritation. It is a combustible liquid.
-
Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Thionyl Chloride (SOCl₂): Highly toxic and corrosive. Reacts violently with water to release toxic gases (SO₂ and HCl). Causes severe skin burns and eye damage. Work must be conducted in a moisture-free environment.
-
Methanol (CH₃OH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Detailed Experimental Protocols
Protocol A: Fischer Esterification using Sulfuric Acid Catalyst
This protocol is adapted from established procedures for similar pyridine carboxylic acids.[5][12]
4.1. Reagents and Equipment
-
3-Methylisonicotinic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-methylisonicotinic acid (e.g., 10.0 g, 72.9 mmol).
-
Add anhydrous methanol (100 mL) to the flask and stir to create a suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise to the stirring suspension. The addition is exothermic and should be controlled to prevent excessive heating.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully pour the resulting residue onto crushed ice (approx. 100 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol B: Esterification via Acyl Chloride using Thionyl Chloride
This protocol is based on the highly efficient conversion of carboxylic acids to esters using SOCl₂.[5][13]
4.1. Reagents and Equipment
-
3-Methylisonicotinic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
All other workup reagents and equipment as listed in Protocol A.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-methylisonicotinic acid (e.g., 10.0 g, 72.9 mmol).
-
Add anhydrous methanol (100 mL). Cool the resulting suspension to 0°C in an ice-water bath with magnetic stirring.
-
SOCl₂ Addition: Add thionyl chloride (e.g., 8.0 mL, 109.4 mmol, 1.5 equiv.) dropwise to the cold, stirring suspension over 30 minutes using an addition funnel. This reaction is highly exothermic and generates HCl gas. Ensure the fume hood is functioning efficiently.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65-70°C) for 2-3 hours. Monitor by TLC.
-
Workup: Follow steps 5-10 from Protocol A for cooling, solvent removal, neutralization, extraction, and drying to obtain the crude product.
Purification and Characterization
The crude product obtained from either protocol will likely be an oil or a low-melting solid and may contain minor impurities. Purification is essential to meet the high-purity standards required for subsequent applications.
5.1. Purification
-
Vacuum Distillation: For liquid products, distillation under reduced pressure is the preferred method for purification. The boiling point of the related Methyl isonicotinate is 207-209 °C at atmospheric pressure, suggesting that vacuum distillation would be appropriate to avoid decomposition at high temperatures.[14]
-
Flash Column Chromatography: If distillation is insufficient or the product is a solid, purification can be achieved using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[15]
5.2. Structural and Purity Verification
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
-
A singlet for the ester methyl group (-OCH₃) around 3.9 ppm.
-
A singlet for the ring methyl group (-CH₃) around 2.5 ppm.
-
Signals in the aromatic region (7.0-9.0 ppm) for the three protons on the pyridine ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all 8 unique carbon atoms, including the characteristic ester carbonyl (C=O) signal around 165-175 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (151.16 g/mol ).
Concluding Remarks
The protocols detailed herein provide reliable and scalable methods for the synthesis of this compound. The choice between Fischer esterification and the thionyl chloride method will depend on the specific requirements of the laboratory for yield, reaction time, and safety handling capabilities. Rigorous purification and spectroscopic characterization are paramount to ensure the material is of sufficient quality for its intended use in research and drug development.
References
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The Strategic Application of Methyl 3-Methylisonicotinate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides an in-depth guide to the applications of methyl 3-methylisonicotinate, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, inherent chemical properties, and its strategic use in the design and synthesis of pharmacologically active agents, with a particular focus on its role as a precursor to potent enzyme inhibitors.
Introduction: The Value of the Substituted Pyridine Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of substituents on this ring system is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a methyl group, in particular, can have a profound impact, a phenomenon often referred to as the "magic methyl" effect. This small lipophilic group can enhance binding affinity, improve metabolic stability, and favorably alter the conformation of a drug candidate.
This compound, with its ester functionality for further elaboration and a methyl group at the 3-position of the pyridine ring, represents a valuable, yet under-documented, intermediate for accessing novel chemical space in drug discovery.
Synthesis of this compound: A Practical Protocol
While specific literature on the synthesis of this compound is sparse, a robust and scalable synthesis can be readily achieved through the esterification of its corresponding carboxylic acid, 3-methyl-isonicotinic acid. A reliable method for the synthesis of 3-methyl-isonicotinic acid involves the oxidation of 3,4-lutidine.
Synthesis of 3-Methyl-isonicotinic Acid
A common method for the synthesis of 3-methyl-isonicotinic acid is the oxidation of 3,4-lutidine.
Protocol: Oxidation of 3,4-Lutidine to 3-Methyl-isonicotinic Acid
Materials:
-
3,4-Lutidine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,4-lutidine in water.
-
Slowly add potassium permanganate to the solution while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water and combine the filtrates.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4, which will cause the 3-methyl-isonicotinic acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-methyl-isonicotinic acid.
Esterification to this compound
The esterification of 3-methyl-isonicotinic acid can be achieved using standard methods, such as Fischer esterification.
Protocol: Synthesis of this compound
Materials:
-
3-Methyl-isonicotinic acid (CAS 4021-12-9)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3-methyl-isonicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.
Applications in Medicinal Chemistry: A Key Building Block for Cholesterol 24-Hydroxylase Inhibitors
The primary documented application of the 3-methyl-isonicotinic acid scaffold, and by extension its methyl ester, is in the synthesis of inhibitors of cholesterol 24-hydroxylase (CYP46A1).[2] This enzyme plays a crucial role in cholesterol metabolism in the brain, and its modulation is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[3][4][5]
The methyl ester of 3-methyl-isonicotinic acid serves as a versatile intermediate for the construction of more complex molecules targeting this enzyme. The ester group can be readily converted to an amide, a common functional group in enzyme inhibitors, through reaction with a variety of amines.
Hypothetical Application: Synthesis of a Novel Amide Derivative
The following protocol outlines a hypothetical, yet chemically sound, synthesis of an amide derivative from this compound, illustrating its utility as a building block.
Protocol: Amidation of this compound
Materials:
-
This compound (CAS 116985-92-3)[6]
-
4-Fluoroaniline
-
Trimethylaluminum (2 M in toluene)
-
Toluene, anhydrous
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluoroaniline in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution dropwise to the stirred solution of the amine.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-fluorophenyl)-3-methylisonicotinamide.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic workflow from 3,4-lutidine to a potential bioactive amide derivative, highlighting the central role of this compound.
Caption: Synthetic pathway to a potential bioactive molecule.
Summary of Key Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Methyl-isonicotinic acid | 4021-12-9[2] | C₇H₇NO₂[2] | 137.14[2] |
| This compound | 116985-92-3[6] | C₈H₉NO₂[6] | 151.16[6] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and its potential for elaboration into a wide range of derivatives make it an attractive intermediate for drug discovery programs. The application of its parent acid in the development of cholesterol 24-hydroxylase inhibitors highlights the potential of this scaffold in addressing challenging therapeutic targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their quest for novel and impactful medicines.
References
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- Google Patents. US3192220A - Reduction of isonicotinic acid esters.
- Google Patents. US10654806B2 - Menthyl nicotinate synthesis process.
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Application Note and Detailed Protocols for the Esterification of 3-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-Methylisonicotinic Acid Esters
3-Methylisonicotinic acid, a derivative of pyridine-4-carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its esters are key intermediates in the synthesis of a wide range of biologically active molecules, including cholesterol 24-hydroxylase inhibitors and other pharmacologically relevant compounds.[3] The strategic placement of the methyl group at the 3-position introduces steric hindrance and alters the electronic properties of the pyridine ring, presenting unique challenges and considerations for its esterification.
This comprehensive guide provides an in-depth analysis of the reaction conditions for the esterification of 3-methylisonicotinic acid. We will explore various methodologies, from classic acid-catalyzed reactions to milder, modern coupling techniques. The causality behind experimental choices will be thoroughly explained, offering researchers the expertise to select and optimize the most suitable protocol for their specific synthetic goals.
I. Foundational Principles: Understanding the Esterification of a Heteroaromatic Carboxylic Acid
The esterification of 3-methylisonicotinic acid is governed by the principles of nucleophilic acyl substitution. The reactivity of the carboxylic acid is influenced by both the electron-withdrawing nature of the pyridine ring and the steric bulk of the adjacent methyl group. The pyridine nitrogen can also be protonated under acidic conditions, further modulating the electrophilicity of the carbonyl carbon.
A. Fischer-Speier Esterification: The Classic Approach
Fischer-Speier esterification is a traditional method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4][5][6] The reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used as the solvent or water is removed as it is formed, often with a Dean-Stark apparatus.[7][8]
For 3-methylisonicotinic acid, the pyridine nitrogen can be protonated by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the alcohol. However, the harsh acidic conditions and high temperatures may not be suitable for substrates with sensitive functional groups.
B. Steglich Esterification: A Mild and Efficient Alternative
The Steglich esterification offers a milder approach, particularly beneficial for sterically hindered carboxylic acids or acid-sensitive molecules.[9][10][11] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by DMAP to form an even more reactive N-acylpyridinium species.[9] This "active ester" readily reacts with the alcohol, even sterically demanding ones, under neutral, ambient conditions.[9][12] A significant advantage of this method is the avoidance of strong acids and high temperatures.[13] A common challenge is the removal of the dicyclohexylurea (DCU) byproduct when DCC is used, which can often be addressed by filtration.[14]
C. Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction provides another mild method for esterification, particularly useful for converting primary and secondary alcohols to esters with inversion of stereochemistry.[15][16][17] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][18]
The reaction mechanism is complex, involving the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[15] This intermediate activates the alcohol, making it a good leaving group for subsequent Sₙ2 attack by the carboxylate anion of 3-methylisonicotinic acid.[16] The mild conditions make it suitable for a wide range of functional groups.[19]
II. Comparative Analysis of Esterification Protocols
The choice of esterification method for 3-methylisonicotinic acid depends on several factors, including the nature of the alcohol, the presence of other functional groups in the molecule, and the desired scale of the reaction.
| Method | Catalyst/Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄, p-TsOH[4] | Excess Alcohol, Toluene[4] | Reflux[7] | Inexpensive reagents, suitable for simple alcohols.[4] | Harsh acidic conditions, high temperatures, reversible reaction.[4][7] |
| Steglich | DCC or EDC, DMAP[9][10] | DCM, THF, DMF[13] | 0 °C to RT[9] | Mild conditions, high yields, suitable for hindered substrates.[9][12] | Byproduct removal (DCU), cost of reagents.[14] |
| Mitsunobu | PPh₃, DEAD or DIAD[15] | THF, Diethyl ether[15] | 0 °C to RT[15] | Mild conditions, inversion of stereochemistry for chiral alcohols.[16][17] | Stoichiometric byproducts (PPh₃=O, hydrazine derivative), cost of reagents.[16] |
| Thionyl Chloride | SOCl₂[20][21] | Neat or inert solvent[21] | RT to Reflux[21] | Forms highly reactive acid chloride, good for unreactive acids.[22] | Harsh reagent, generates HCl gas, requires subsequent reaction with alcohol.[20] |
III. Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-Methylisonicotinic Acid with Methanol
This protocol is suitable for the synthesis of simple alkyl esters, such as methyl 3-methylisonicotinate.
Workflow Diagram:
Sources
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- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: Strategic Derivatization of Methyl 3-methylisonicotinate for Biological Screening Library Generation
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Methyl 3-methylisonicotinate. This pyridine scaffold serves as a versatile starting point for the creation of diverse chemical libraries aimed at high-throughput biological screening. We present detailed, field-proven protocols for modifications at the ester, the pyridine core, and the methyl group, explaining the chemical rationale behind each strategic choice. The methodologies are designed to be robust and adaptable, enabling the generation of novel compound libraries with significant potential for hit discovery.
Introduction: The Strategic Value of the 3-Methylisonicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound physicochemical properties make it a highly valuable core structure. This compound, in particular, offers three distinct points for chemical diversification: the C4-ester, the C3-methyl group, and the electron-deficient pyridine ring itself. This inherent modularity allows for the systematic exploration of chemical space around a central, biologically relevant core.
The goal of a derivatization program is not merely to create analogs but to generate a library with diverse physicochemical properties and three-dimensional shapes, thereby increasing the probability of identifying a high-quality hit in a biological screen.[1] This guide focuses on established and efficient chemical transformations to build such a library, emphasizing reactions that are high-yielding, compatible with a wide range of building blocks, and amenable to parallel synthesis.
Overall Derivatization and Screening Workflow
The journey from a single starting material to a screening-ready compound library involves a multi-step, logical progression. The initial phase involves parallel synthesis campaigns targeting different functional handles on the core scaffold. Each resulting sub-library must then undergo rigorous purification and quality control (QC) before being formatted into assay plates for high-throughput screening (HTS).
Caption: High-level workflow for library generation and screening.
Core Derivatization Strategies & Protocols
We will focus on two primary, high-yield strategies targeting the C4-ester functionality, followed by an advanced strategy for modifying the pyridine ring.
Strategy 1: Amide Library via Ester Hydrolysis and Amide Coupling
This is the most robust and widely used method for library generation from an ester starting material. The strategy involves two key steps: saponification of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse panel of primary and secondary amines.
Scientific Rationale: The conversion of the ester to a carboxylic acid "activates" the scaffold for coupling. While direct amidation of esters is possible, it often requires harsh conditions. The carboxylic acid, however, can be readily activated under mild conditions using modern coupling reagents like HATU or EDC/HOBt.[2] This two-step process is highly reliable and accommodates a vast range of commercially available amines, enabling the systematic modulation of properties like lipophilicity, hydrogen bonding potential, and charge.
Protocol 1.1: Hydrolysis of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve in a 3:1 mixture of Methanol (MeOH) and Water (H₂O).
-
Reagent Addition: Add Lithium Hydroxide (LiOH) monohydrate (1.5 eq.) to the stirring solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with Dichloromethane (DCM) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with 1 M HCl. A white precipitate of 3-methylisonicotinic acid should form. .
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
-
Characterization: Confirm the structure of the resulting acid by ¹H NMR and LC-MS. The product is typically used in the next step without further purification if purity is >95%.
Protocol 1.2: Parallel Amide Coupling
This protocol is designed for a parallel synthesis setup (e.g., in a 24 or 96-well reaction block).
-
Preparation: In individual reaction vials, add 3-methylisonicotinic acid (1.0 eq., e.g., 0.1 mmol).
-
Reagent Addition:
-
To each vial, add a solution of a unique primary or secondary amine (1.1 eq.) in anhydrous Dimethylformamide (DMF).
-
Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.
-
Finally, add Diisopropylethylamine (DIPEA) (2.5 eq.). The base is crucial to neutralize the acid and facilitate the coupling.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.
-
Work-up & Purification:
-
The reaction mixtures can be worked up by aqueous extraction, but for library synthesis, direct purification is more efficient.
-
Submit the crude reaction mixtures directly to mass-directed preparative HPLC for purification.
-
Collect the fractions corresponding to the desired product mass.
-
-
QC: Analyze the purified products by LC-MS to confirm identity and assess purity (target >95%).
| Parameter | Protocol 1.1: Hydrolysis | Protocol 1.2: Amide Coupling |
| Key Reagents | LiOH, MeOH/H₂O, HCl | 3-methylisonicotinic acid, Amine, HATU, DIPEA |
| Solvent | MeOH / H₂O | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 2-4 hours | 12-18 hours |
| Purification | Acid-base extraction/precipitation | Mass-directed preparative HPLC |
Table 1: Summary of conditions for Amide Library synthesis.
Strategy 2: Hydrazone Library via Hydrazide Formation
Hydrazones are valuable pharmacophores known for a wide range of biological activities.[3][4] This strategy converts the ester into a hydrazide, which serves as a versatile handle to be condensed with a library of aldehydes and ketones.
Scientific Rationale: Hydrazine hydrate is a potent nucleophile that readily displaces the methoxy group of the ester to form a stable hydrazide. This new functional group contains a reactive -NH₂ moiety that undergoes facile condensation with carbonyl compounds (aldehydes and ketones) under mild acidic catalysis to form hydrazones. This reaction is typically high-yielding and creates products with an extended conjugated system, which can be favorable for biological interactions.
Protocol 2.1: Synthesis of 3-methylisonicotinohydrazide
-
Setup: Add this compound (1.0 eq.) and an excess of Hydrazine Hydrate (~10 eq.) to a round-bottom flask with absolute Ethanol as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The resulting solid is often pure enough for the next step. If needed, it can be recrystallized from ethanol.[5]
-
-
Characterization: Confirm the structure by ¹H NMR and LC-MS.
Protocol 2.2: Parallel Hydrazone Synthesis
-
Preparation: In individual reaction vials, dissolve 3-methylisonicotinohydrazide (1.0 eq.) in ethanol.
-
Reagent Addition: Add a solution of a unique aldehyde or ketone (1.1 eq.) in ethanol to each vial, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Seal the vials and heat to 60-70 °C for 4-6 hours. In many cases, the product will precipitate out of the solution upon cooling.
-
Work-up & Purification:
-
Cool the reaction mixtures to room temperature.
-
Collect the precipitated solids by filtration.
-
If no precipitate forms, concentrate the mixture and purify by flash column chromatography or preparative HPLC.
-
-
QC: Analyze the final products by LC-MS and ¹H NMR to confirm structure and purity.
Caption: Amide bond formation via an active ester intermediate.
Strategy 3 (Advanced): C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
To achieve more significant structural modifications, C-C cross-coupling reactions can be employed. This requires initial halogenation of the pyridine ring, followed by a palladium-catalyzed Suzuki-Miyaura coupling.
Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in medicinal chemistry due to its functional group tolerance and broad substrate scope.[6][7] By introducing a halogen (e.g., Bromine) at a specific position on the pyridine ring, we create an electrophilic handle for coupling with a diverse array of boronic acids or esters. This allows for the introduction of various aryl and heteroaryl moieties, dramatically expanding the chemical space and exploring potential new binding interactions. The challenge lies in the selective halogenation of the starting material.
Protocol 3.1: Regioselective Bromination (Conceptual)
Note: The regioselectivity of halogenation on this specific scaffold would need experimental validation. Positions C2 and C6 are most susceptible to nucleophilic aromatic substitution precursors, while electrophilic halogenation is difficult on an unsubstituted pyridine ring and would likely require harsh conditions. A more viable route might involve starting from a pre-halogenated isonicotinic acid derivative.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
Assuming a bromo-substituted this compound is obtained:
-
Setup: In a microwave vial, combine the bromo-pyridine starting material (1.0 eq.), a boronic acid or pinacol boronate ester (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like Na₂CO₃ or K₃PO₄ (3.0 eq.).[8][9]
-
Solvent: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes. Monitor by LC-MS.
-
Work-up:
-
Cool the reaction and dilute with Ethyl Acetate.
-
Filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification & QC: Purify the crude product by flash column chromatography. The resulting coupled esters can then be subjected to the hydrolysis and amidation protocols described in Strategy 1 to generate an even more diverse library.
Library Management for Biological Screening
A high-quality compound library is defined by its purity, structural integrity, and proper formatting.[10]
-
Purity: All compounds intended for screening should have a purity of >95% as determined by LC-MS and/or NMR. Impurities can lead to false positives or negatives, wasting significant resources.
-
Compound Management: Purified compounds should be accurately weighed and dissolved in high-quality, anhydrous DMSO to create concentrated stock solutions (e.g., 10 mM or 20 mM).
-
Plating: These stock solutions are then transferred into appropriate microplates (e.g., 384-well plates) using automated liquid handlers to create "master plates." From these, "assay-ready" plates are prepared by further dilution for use in HTS campaigns.[11]
Conclusion
This compound is an excellent starting scaffold for the generation of diverse and novel compound libraries. By employing robust and high-throughput chemical strategies such as amide coupling and hydrazone formation, researchers can efficiently create large sets of related analogs. Advanced techniques like Suzuki-Miyaura coupling can further expand this diversity into new vectors of chemical space. A rigorous focus on purification and quality control is paramount to ensuring the integrity of the screening data and maximizing the potential for discovering next-generation therapeutic agents.
References
- Georg Thieme Verlag. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. KAUST Repository. [Link]
- Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. [Link]
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
- Emmert, M. H., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Emmert, M. H., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Imran, S., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
- Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
- Farrell, N. P., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Das, S. N. (2020).
- ResearchGate. (2015). Synthesis of nicotinic acid hydrazides 4a–i. [Link]
- ChemRxiv. (2023).
- AJPER. (2022). A systematic review on the synthesis of nicotinic acid hydrazide hydrazones. [https://ajper.org/admin/assests/2[12].pdf]([Link]12].pdf)
- Abdel-Aziz, H., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.
- ResearchGate. (2007).
- Higashi, T., & Shimada, K. (2007).
- Google Patents. (1956).
- Google Patents. (1990).
- Google Patents. (1998). Process for the preparation of pyridine carboxylic acid esters.
- Chemical Synthesis Database. (2025).
- Stanford University. (n.d.). Compound Libraries Available for HTS. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- University of Kansas. (n.d.). KU-HTS Compound Libraries. [Link]
- Nowak, M., et al. (2021).
- Nuvisan. (n.d.). Compound screening. [Link]
- Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
- Distinto, S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
- ResearchGate. (2025). Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. [Link]
- Hartwig, J. F., et al. (2022). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization.
- Lu, X., et al. (2009). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors.
- Nguyen, T. L., et al. (2021).
- ACS Central Science. (2024).
- eScholarship.org. (2022).
- Massachusetts Institute of Technology. (2007). Organic Chemistry 5.
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- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Methyl 3-Methylisonicotinate in the Synthesis of Advanced Agrochemicals
Introduction: The Versatility of a Pyridine Scaffold
In the landscape of modern agrochemical development, the pyridine ring system stands out as a critical structural motif, integral to the efficacy of numerous fungicides, insecticides, and herbicides.[1][2][3] Its unique electronic properties and ability to interact with biological targets have made it a cornerstone in the design of novel crop protection agents. Within the vast family of pyridine-based compounds, Methyl 3-methylisonicotinate has emerged as a pivotal intermediate, offering a versatile scaffold for the synthesis of highly active and selective agrochemicals. This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the application of this compound in the synthesis of next-generation crop protection solutions. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols for the creation of potent fungicidal and insecticidal agents, underscoring the strategic importance of this key building block.
Core Applications in Agrochemical Synthesis
This compound is a highly valuable starting material for two major classes of agrochemicals:
-
Pyridine Carboxamide Fungicides: This class of fungicides, which includes commercially successful products like Boscalid, targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1][4] The pyridine carboxamide moiety is essential for binding to the enzyme's active site.
-
Pyridinyl Ethyl Benzamide Insecticides: These compounds often act as nicotinic acetylcholine receptor (nAChR) agonists, leading to the disruption of the central nervous system in insects. The specific substitution pattern on the pyridine ring, achievable through intermediates like this compound, is crucial for their insecticidal activity.
This guide will provide detailed synthetic protocols for representative compounds from each of these classes, starting from this compound.
Part 1: Synthesis of Pyridine Carboxamide Fungicides
The synthesis of pyridine carboxamide fungicides from this compound hinges on a key chemical transformation: the amidation of the methyl ester with a suitable aromatic amine. This reaction forms the crucial amide linkage that defines this class of fungicides.
Reaction Workflow: From Ester to Amide
The general workflow for the synthesis of pyridine carboxamides from this compound is depicted below. This process involves the direct amidation of the ester, often facilitated by heat or catalysis, to form the desired N-aryl pyridine carboxamide.
Caption: General workflow for the synthesis of pyridine carboxamide fungicides.
Experimental Protocol: Synthesis of a Boscalid Analog
This protocol details the synthesis of N-(4'-chloro-[1,1'-biphenyl]-2-yl)-3-methylisonicotinamide, an analog of the commercial fungicide Boscalid, starting from this compound and 2-amino-4'-chlorobiphenyl.
Materials and Equipment:
-
This compound (98% purity)
-
2-amino-4'-chlorobiphenyl (98% purity)
-
Sodium methoxide (NaOMe)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4'-chlorobiphenyl (10 mmol) in 100 mL of anhydrous toluene.
-
Addition of Reactants: To the stirred solution, add this compound (12 mmol) followed by a catalytic amount of sodium methoxide (0.5 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Extraction: Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4'-chloro-[1,1'-biphenyl]-2-yl)-3-methylisonicotinamide.
Data Summary:
| Compound | Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| N-(4'-chloro-[1,1'-biphenyl]-2-yl)-3-methylisonicotinamide | This compound | 2-amino-4'-chlorobiphenyl | Sodium methoxide | Toluene | 18 hours | ~85% |
Part 2: Synthesis of Pyridinyl Ethyl Benzamide Insecticides
The synthesis of pyridinyl ethyl benzamide insecticides from this compound involves a multi-step process. A key step is the reduction of the ester group to an alcohol, followed by conversion to a halide, and finally coupling with a substituted benzamide.
Reaction Pathway: A Multi-Step Transformation
The synthetic pathway to access pyridinyl ethyl benzamide insecticides from this compound is outlined below. This pathway highlights the versatility of the starting material in undergoing a series of transformations to build the final complex insecticidal molecule.
Caption: Synthetic pathway for pyridinyl ethyl benzamide insecticides.
Experimental Protocol: Synthesis of a Pyridinyl Ethyl Benzamide Intermediate
This protocol describes the first two steps in the synthesis of a key intermediate, 4-(chloromethyl)-3-methylpyridine, from this compound.
Step 1: Reduction of this compound
Materials and Equipment:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: Cool the suspension in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up: Filter the resulting solid and wash with THF. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain (3-methylpyridin-4-yl)methanol, which can often be used in the next step without further purification.
Step 2: Halogenation of (3-methylpyridin-4-yl)methanol
Materials and Equipment:
-
(3-methylpyridin-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve (3-methylpyridin-4-yl)methanol (1 equivalent) in DCM in a round-bottom flask and cool in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield 4-(chloromethyl)-3-methylpyridine.
Data Summary:
| Intermediate Compound | Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield (%) |
| (3-methylpyridin-4-yl)methanol | This compound | LiAlH₄ | - | THF | >90% |
| 4-(chloromethyl)-3-methylpyridine | (3-methylpyridin-4-yl)methanol | Thionyl chloride | - | DCM | ~80-90% |
Conclusion: A Gateway to Agrochemical Innovation
This compound serves as a highly efficient and versatile starting material for the synthesis of a diverse range of modern agrochemicals. Its strategic use allows for the straightforward introduction of the crucial 3-methyl-4-pyridinyl moiety into complex molecules, paving the way for the development of novel fungicides and insecticides. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this key intermediate in their quest for more effective and sustainable crop protection solutions. The inherent reactivity of the ester group, coupled with the stability of the pyridine ring, ensures that this compound will remain a cornerstone of agrochemical synthesis for years to come.
References
- Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]
- Takahashi, S., & Kagami, S. (1988). Pyridinecarboxamide derivatives and their use as fungicide.
- Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 10834. [Link]
- Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed, 36479455. [Link]
- Various Authors. (2016). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles.
- Various Authors. (2013). Pesticide preparation and process for producing the same.
- Coats, J. R., & Meyer, S. A. (2000). Biopesticides related to natural sources. U.S.
- Various Authors. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
- Various Authors. (2013). Preparation method of Boscalid.
- Volovych, I., Neumann, M., Schmidt, M., Buchner, G., Yang, J.-Y., Wölk, J., Sottmann, T., Strey, R., Schomäcker, R., & Schwarze, M. (2016). A novel process concept for the three step Boscalid® synthesis. RSC Advances, 6(63), 58457-58465. [Link]
- Various Authors. (2013). Synergistic pesticide compositions. U.S.
- Various Authors. (2012). Preparation method of metominostrobin.
- Various Authors. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2799. [Link]
- Various Authors. (2016). Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate.
- Various Authors. (2009). Synergistic pesticide compositions.
- Various Authors. (n.d.). selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]
- Fita, P., et al. (2020). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 25(21), 5035. [Link]
- National Center for Biotechnology Information. (n.d.). Sulfoxaflor. PubChem. [Link]
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- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-Methylisonicotinate as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylisonicotinate, a derivative of pyridine carboxylic acid, is an emerging ligand in the field of coordination chemistry. Its unique electronic and steric properties, arising from the presence of both an electron-withdrawing ester group and an electron-donating methyl group on the pyridine ring, make it a compelling candidate for the synthesis of novel metal complexes. This guide provides a comprehensive overview of this compound as a ligand, including its synthesis, coordination behavior, and detailed protocols for the preparation and characterization of its metal complexes. Furthermore, we explore the potential applications of these complexes in catalysis, materials science, and as therapeutic agents, drawing parallels with structurally related pyridine-carboxylate systems.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a methyl ester group. This substitution pattern influences its coordination properties in several ways:
-
Coordination Site: The primary coordination site is the nitrogen atom of the pyridine ring, which acts as a Lewis base, donating its lone pair of electrons to a metal center.
-
Electronic Effects: The methyl group at the 3-position is weakly electron-donating, increasing the electron density on the pyridine ring and potentially enhancing the basicity of the nitrogen atom. Conversely, the methyl ester group at the 4-position is electron-withdrawing, which can modulate the overall electronic properties of the ligand and the resulting metal complex.
-
Steric Hindrance: The methyl group in the ortho position to the coordinating nitrogen atom introduces steric bulk, which can influence the geometry and coordination number of the resulting metal complexes.
While direct literature on this compound as a ligand is emerging, extensive research on analogous pyridine carboxylic acids and their esters provides a strong foundation for predicting its coordination behavior and the properties of its complexes.[1][2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-methylisonicotinic acid. A standard and reliable method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Methylisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-methylisonicotinic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Characterization: The structure and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocols for the Synthesis of Coordination Complexes
The versatility of this compound allows for the synthesis of a wide range of coordination complexes with various transition metals.[4] The choice of solvent, metal salt, and reaction conditions will influence the stoichiometry and structure of the final complex.
Protocol 3.1: General Synthesis of a Metal(II) Complex
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(OAc)₂)
-
Ethanol or methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
Procedure:
-
Dissolve this compound (2 equivalents) in warm ethanol (20 mL) in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently refluxed for 2-4 hours, depending on the reactivity of the metal salt.
-
A precipitate of the complex may form upon mixing or during the reaction. If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent (e.g., diethyl ether) to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Note: The stoichiometry of the ligand to metal can be varied to obtain complexes with different coordination numbers.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized coordination complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the pyridine ring and the carbonyl group of the ester. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency upon coordination is typically observed. |
| UV-Visible (UV-Vis) Spectroscopy | Gives insights into the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes, which can help determine the coordination geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding site and the electronic environment. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry around the metal center. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to confirm the proposed stoichiometry. |
Potential Applications in Drug Development and Beyond
Coordination complexes of pyridine carboxylic acid derivatives have shown promise in a variety of applications, suggesting potential avenues for the exploration of this compound complexes.
-
Antimicrobial and Anticancer Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[1] The coordination of a metal ion can facilitate the transport of the organic molecule into cells and influence its interaction with biological targets. The design of novel therapeutic agents is a significant area of research for such complexes.[5]
-
Catalysis: The well-defined coordination environment around a metal center in these complexes can create active sites for various catalytic transformations in organic synthesis.
-
Materials Science: The ability of these ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for the development of new materials with interesting magnetic, optical, or porous properties.
Workflow and Conceptual Diagrams
Workflow for Synthesis and Characterization
Caption: Conceptual diagram illustrating the coordination of this compound to a metal center.
Conclusion
This compound presents a promising platform for the development of novel coordination complexes with diverse applications. Its synthesis is straightforward, and its coordination chemistry can be systematically explored using established protocols. The insights provided in this guide are intended to facilitate research in this area and encourage the investigation of this compound complexes for applications in drug discovery, catalysis, and materials science. The rich coordination chemistry of related pyridine-carboxylate ligands suggests a fertile ground for new discoveries with this versatile building block.
References
- PubChem. Methyl isonicotinate.
- Wikipedia.
- Chemical Synthesis Database.
- PrepChem.com. Synthesis of (a)
- Goher, M. A. S. (1975). Synthesis and Characterization of Cu(I) Complex Compounds With Methyl Isonicotinate. Canadian Journal of Chemistry, 53(17), 2657-2662. [Link]
- Journal of Chemical and Molecular Sciences. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]
- Goher, M. A. S. (1975). Synthesis and Characterization of Cu(1) Complex Compounds With Methyl Isonicotinate.
- Indian Academy of Sciences. Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. [Link]
- JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
- Journal of the Chemical Society, Dalton Transactions. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides.
- Google Patents. Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same.
- PubMed. Unexpected Coordination Complexes of the Metal Tris-silylamides M{N(SiMe3)2}3 (M = Ti, V). [Link]
- PMC.
- MDPI. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. [Link]
- PubChem.
- MDPI. A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights. [Link]
- ResearchGate. Solution Coordination Chemistry of Organotin(IV)
- Chemistry LibreTexts.
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- 3. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same - Google Patents [patents.google.com]
Application Note and Protocol for the Hydrolysis of Methyl 3-Methylisonicotinate to 3-Methylisonicotinic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the hydrolysis of methyl 3-methylisonicotinate, yielding 3-methylisonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. We present a detailed, field-proven protocol for the base-catalyzed hydrolysis (saponification) of this substrate, emphasizing the mechanistic rationale behind each step to ensure robust and reproducible results. This guide includes a step-by-step experimental procedure, recommendations for reaction monitoring, product isolation, and purification, as well as a discussion of the underlying chemical principles.
Introduction: The Significance of 3-Methylisonicotinic Acid
3-Methylisonicotinic acid is a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. For instance, derivatives of 3-methyl-isonicotinic acid have been investigated for their potential as cholesterol 24-hydroxylase inhibitors, a target relevant to neurodegenerative diseases[1]. The efficient and reliable synthesis of this acid from its corresponding methyl ester is therefore a critical step in the development of novel therapeutic agents.
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. This application note focuses on the saponification of this compound, a robust and high-yielding method.
Mechanistic Insight: The Chemistry of Saponification
Saponification is the hydrolysis of an ester under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form a stable carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.
This process is essentially irreversible because the final deprotonation of the carboxylic acid is energetically favorable, driving the equilibrium towards the products[2].
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol is designed for the efficient conversion of this compound to 3-methylisonicotinic acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Supplier/Grade |
| This compound | C₈H₉NO₂ | 151.16 | 1.51 g (10 mmol) | Sigma-Aldrich, ≥98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.2 g (30 mmol) | Fisher Scientific, pellets |
| Methanol (MeOH) | CH₃OH | 32.04 | 25 mL | VWR, ACS Grade |
| Deionized Water | H₂O | 18.02 | 10 mL + for work-up | In-house |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~6 M aq. solution | J.T. Baker, concentrated |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction | EMD Millipore, ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Acros Organics, granular |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and filter paper)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of this compound in 25 mL of methanol.
-
Addition of Base: In a separate beaker, dissolve 1.2 g (30 mmol) of sodium hydroxide in 10 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.
-
Initiation of Reaction: Add the aqueous sodium hydroxide solution to the methanolic solution of the ester.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Let the reaction stir at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, carefully add 6 M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4. This will protonate the sodium 3-methylisonicotinate to form the free carboxylic acid, which should precipitate out of the solution.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the crude 3-methylisonicotinic acid in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualization of the Workflow
Saponification Reaction Workflow
Caption: Figure 1: Saponification Workflow for the synthesis of 3-methylisonicotinic acid.
Chemical Transformation
Caption: Figure 2: Overall chemical transformation of this compound to 3-methylisonicotinic acid.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of NaOH can be added and the reflux continued for another 1-2 hours.
-
Product Not Precipitating: If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous medium. In such cases, the aqueous layer can be extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic extracts can then be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the product[3].
-
Oily Product: An oily product after acidification may indicate the presence of impurities. Recrystallization is highly recommended to obtain a pure, crystalline solid.
Analytical Characterization
The identity and purity of the final product, 3-methylisonicotinic acid, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the carboxylic acid and the disappearance of the ester C=O stretch.
Safety Considerations
-
Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive and causes severe burns. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Refluxing Solvents: Ensure the reflux apparatus is set up correctly to avoid pressure buildup and solvent evaporation into the workspace.
Conclusion
The saponification of this compound is a reliable and efficient method for the synthesis of 3-methylisonicotinic acid. By understanding the underlying chemical principles and carefully following the detailed protocol, researchers can consistently obtain high yields of the desired product. This application note serves as a practical guide to facilitate the synthesis of this important chemical intermediate.
References
- DeHaven, B. A. (2017). Response to "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?". ResearchGate.
- OperaChem. (2024). Saponification-Typical procedures.
- Jasperse, J. (n.d.). Synthesis of Carboxylic Acids.
- Homework.Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Krapcho, A. P. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of Vermont.
Sources
Application Notes & Protocols for the Large-Scale Synthesis of Methyl 3-methylisonicotinate
Abstract: This document provides a comprehensive guide to the large-scale synthesis of Methyl 3-methylisonicotinate, a key pyridine-based building block in pharmaceutical and agrochemical research. The primary focus is on the robust and scalable Fischer-Speier esterification of 3-methylisonicotinic acid. This guide delves into the underlying chemical principles, provides a detailed step-by-step protocol for multi-kilogram production, and addresses critical considerations for process optimization, safety, and quality control. The protocols and insights are designed for researchers, chemists, and process engineers in drug development and chemical manufacturing environments.
Introduction and Strategic Overview
This compound (CAS No. 1173025-60-9) is a derivative of isonicotinic acid, a structure found in numerous active pharmaceutical ingredients.[1][2] Its synthesis on a large scale requires a method that is not only high-yielding but also economically viable, safe, and environmentally considerate. While several esterification methods exist, the direct acid-catalyzed Fischer esterification is the most common and cost-effective approach for industrial production.[3]
This method involves reacting the parent carboxylic acid, 3-methylisonicotinic acid, with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is a reversible equilibrium, and strategies to drive it to completion are paramount for achieving high yields on a large scale.
Key Strategic Considerations:
-
Reaction Equilibrium: Driving the reaction forward by using excess methanol (which also serves as the solvent) and facilitating the removal of water.
-
Catalyst Selection: Sulfuric acid is effective and inexpensive, but alternatives like thionyl chloride followed by methanol addition can also be employed, particularly if the starting material is sensitive to high temperatures for extended periods.[4]
-
Work-up and Purification: The basic nature of the pyridine nitrogen necessitates a careful neutralization step to isolate the ester. Purification via vacuum distillation is the most viable method for large quantities to ensure high purity by removing non-volatile impurities and unreacted starting materials.
Physicochemical Properties & Safety Data
A thorough understanding of the chemical's properties and hazards is critical before commencing any synthesis. While specific data for this compound is limited, data from the closely related Methyl isonicotinate provides a strong basis for safety and handling protocols.
| Property | Value (Estimated/Based on Analogs) | Source |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Appearance | Colorless to amber liquid | [6] |
| Boiling Point | ~210-220 °C (760 mmHg) | [6] |
| Density | ~1.15 g/mL at 25 °C | [7] |
| Flash Point | > 82 °C / 179.6 °F | [6] |
Hazard Profile (Based on Methyl Isonicotinate):
-
GHS Classification: Combustible liquid; Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[10]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9] Storage under an inert atmosphere is recommended to prevent degradation.[10]
Recommended Synthetic Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 3-methylisonicotinic acid on a scale suitable for pilot plants or early-stage manufacturing.
Reaction Mechanism
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism involves three key stages:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Dehydration: Following proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.
Caption: Large-Scale Synthesis Workflow for this compound.
Key Optimization & Scale-Up Insights:
-
Heat Management: The initial addition of sulfuric acid and the subsequent neutralization are both highly exothermic. A reactor with efficient cooling capacity is non-negotiable. For larger scales (>100 L), consider metered addition pumps and real-time temperature monitoring with automated cooling loops.
-
Mass Transfer: In large reactors, ensuring homogenous mixing is critical for both the reaction and the neutralization. Baffles within the reactor and an appropriately sized agitator are necessary to prevent localized "hot spots" or areas of high pH.
-
Water Removal: While using a large excess of methanol is the primary method to push the equilibrium, for very large scales or to optimize cycle time, a Dean-Stark trap can be fitted to the reactor to azeotropically remove water as it is formed, though this adds complexity to the setup.
-
Impurity Profile: The primary impurities are unreacted 3-methylisonicotinic acid and potential byproducts from overheating. The final vacuum distillation is highly effective at removing the non-volatile acid. Maintaining strict temperature control during the reaction and distillation minimizes the formation of colored impurities.
-
Waste Management: The aqueous layer after extraction will be a basic salt solution (sodium sulfate). It must be neutralized before disposal in accordance with local environmental regulations. Recovered solvents like ethyl acetate can be redistilled and reused for subsequent batches to improve process economics.
References
- Methyl isonicotinate. (n.d.). Wikipedia.
- Methyl isonicotinate. (n.d.). PubChem.
- methyl 3-cyano-2-hydroxy-6-methylisonicotinate. (n.d.). Chemical Synthesis Database.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health (NIH).
- Any procedure for the esterification of isonicotinic acid? (2017, March 17). ResearchGate.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI.
- Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com.
- This compound hydrochloride CAS NO.1173025-60-9. (n.d.). LookChem.
- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). S. R. Chemicals.
- New menthyl nicotinate synthesis process. (n.d.). Google Patents.
- Reduction of isonicotinic acid esters. (n.d.). Google Patents.
- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
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- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
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- 8. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
analytical methods for quantifying Methyl 3-methylisonicotinate
An Application Note on the Quantitative Analysis of Methyl 3-methylisonicotinate
Abstract: This document provides a comprehensive guide to the analytical quantification of this compound, a key intermediate and potential impurity in pharmaceutical manufacturing and chemical synthesis. We present detailed protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The guide emphasizes the rationale behind methodological choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical insights for implementation in a research and quality control environment.
Introduction: The Analytical Imperative
This compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its presence, whether as a residual starting material or a process-related impurity, must be precisely controlled and quantified to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies mandate that analytical procedures used for release and stability testing must be thoroughly validated to prove they are fit for purpose.[1][2]
This application note details robust and validated methods for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols to achieve accurate and reproducible results. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
Strategic Method Selection: HPLC vs. GC
The selection of the primary analytical technique is the foundational step in method development. Both HPLC and GC offer distinct advantages for the analysis of a moderately polar, semi-volatile compound like this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely adopted technique in the pharmaceutical industry.[3] It excels in separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice, offering excellent resolution and sensitivity, particularly when coupled with a Diode Array Detector (DAD) or a standard UV detector. It avoids the high temperatures of a GC inlet, which could potentially degrade thermally labile impurities.
-
Gas Chromatography (GC): GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[4] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. Given its ester functionality, this compound is amenable to GC analysis, which often provides high efficiency and speed. A Flame Ionization Detector (FID) offers robust, linear quantification, while coupling with a Mass Spectrometer (MS) provides unparalleled specificity.
The following workflow provides a high-level overview of the analytical process from sample handling to final reporting.
Caption: A generalized workflow for analytical method validation.
Protocol I: Quantification by Reverse-Phase HPLC-UV
This method is designed for high specificity and is particularly useful for analyzing this compound in the presence of other non-volatile or polar impurities.
Principle
The sample is injected into an HPLC system where it is separated on a C18 stationary phase using a mobile phase of acetonitrile and water. The analyte is detected by its UV absorbance, and the resulting peak area is proportional to its concentration.
Materials and Instrumentation
-
Instrument: HPLC with UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade), this compound Reference Standard.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid (v/v).
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Degas both mobile phases by sonication or vacuum filtration before use.
Step 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards ranging from 1 µg/mL to 100 µg/mL.[5] The diluent should be the 50:50 Acetonitrile/Water mixture.
Step 3: Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of the 50:50 Acetonitrile/Water diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 40% Mobile Phase A, 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 265 nm (or λmax determined by DAD scan) |
| Run Time | 15 minutes |
Step 5: Data Analysis and Quantification
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Protocol II: Quantification by Gas Chromatography (GC-FID)
This method is ideal for its high resolution and speed, suitable for samples where the analyte and potential impurities are sufficiently volatile and thermally stable.
Principle
The sample is vaporized in a heated inlet and separated on a capillary column based on its volatility. The separated analyte is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms, allowing for quantification. A similar approach has been successfully used for methyl isonicotinate.[6][7]
Materials and Instrumentation
-
Instrument: Gas Chromatograph with FID detector and split/splitless injector.
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Reagents: Methanol (HPLC Grade), this compound Reference Standard.
-
Gases: Helium or Nitrogen (Carrier Gas, high purity), Hydrogen (FID), Air (FID).
Detailed Experimental Protocol
Step 1: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with Methanol to prepare at least five calibration standards (e.g., 5 µg/mL to 200 µg/mL).
Step 2: Sample Preparation
-
Accurately weigh a sample and dissolve it in a known volume of Methanol to achieve a final concentration within the established calibration range.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Step 3: Chromatographic Conditions The following table outlines the instrumental parameters for the GC analysis.
| Parameter | Setting |
| Column | DB-5, 30 m x 0.32 mm ID, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temp. | 300 °C |
Step 4: Data Analysis and Quantification
-
Generate a calibration curve by injecting the prepared standards.
-
Confirm the linearity of the detector response (r² ≥ 0.999).
-
Inject the sample and use the resulting peak area to determine the concentration from the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
Any analytical method intended for quality control must be validated to ensure it is fit for its intended purpose.[8] Validation is performed according to ICH Q2(R2) guidelines, which establish the performance characteristics that must be investigated.[1]
Caption: Interrelationships of key analytical method validation parameters per ICH guidelines.
Summary of Validation Parameters
The following table presents typical acceptance criteria for the validation of a quantitative impurity method.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Peak is resolved from all other components (impurities, matrix). Peak purity analysis (DAD) passes. | Ensures the signal is only from the analyte of interest.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range. | Confirms a direct relationship between concentration and response.[8] |
| Range | Typically 50% to 150% of the target concentration. | The interval providing acceptable accuracy, precision, and linearity.[5] |
| Accuracy | % Recovery of 80.0% to 120.0% at three concentration levels. | Measures the closeness of the experimental value to the true value.[8] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for ≥ 6 replicate injections. | Assesses variability with the same operator and equipment over a short time. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy. | Defines the lower limit of the method for reliable quantification. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | Demonstrates the method's reliability during normal usage. |
Conclusion
The HPLC-UV and GC-FID methods detailed in this application note provide robust, reliable, and accurate means for quantifying this compound. The HPLC method offers great versatility for complex matrices, while the GC method provides a fast and efficient alternative for volatile analysis. Proper method validation in accordance with ICH guidelines is paramount to ensure data integrity and regulatory compliance.[1][8] These protocols serve as a comprehensive starting point for implementation in quality control and research laboratories.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). ProPharma.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
- Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022). MDPI.
- Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. (2010). Asian Journal of Chemistry.
- Desai, S. R., & Nadkarni, G. S. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry, 18, 3139-3140.
- Analytical method validation for quantifying Methyl 6-methylnicotinate. (2025). BenchChem.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
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- 7. asianpubs.org [asianpubs.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Quantitative Analysis of Methyl 3-methylisonicotinate Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of Methyl 3-methylisonicotinate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and chemical synthesis. The method described herein provides a robust framework for sample preparation, instrument configuration, data acquisition, and method validation, ensuring high levels of accuracy, precision, and sensitivity. This guide is intended for researchers and quality control analysts who require a reliable method for the identification and quantification of this analyte in various matrices.
Introduction and Scientific Principle
This compound (CAS No. 116985-92-3) is a pyridine carboxylate ester. The analysis of such compounds is critical in drug development for purity assessment, stability testing, and metabolite identification. Gas chromatography (GC) is an ideal separation technique for volatile and thermally stable compounds like methyl esters.[1] When coupled with Mass Spectrometry (MS), it provides a powerful analytical tool that combines the high-resolution separation capabilities of GC with the definitive identification and quantification power of MS.[2]
The principle of this method relies on the volatilization of the analyte in a heated GC inlet, followed by its separation from other matrix components as it passes through a capillary column. The choice of the column's stationary phase is critical and is based on the polarity of the analyte. Once separated, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for unequivocal identification. Quantification is achieved by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards of known concentration.
Analyte Properties and Characteristics
Understanding the physicochemical properties of this compound is fundamental to developing a successful GC-MS method. While specific experimental data for this exact compound is limited, properties can be inferred from its parent compound, Methyl isonicotinate (CAS No. 2459-09-8).[3][4]
| Property | Value / Information | Rationale for GC-MS Method |
| Chemical Formula | C₈H₉NO₂ | --- |
| Molecular Weight | 151.16 g/mol | The molecular ion (M⁺) is expected at m/z 151. |
| Boiling Point | Estimated >200 °C | Sufficiently volatile for GC analysis. The GC oven temperature program must exceed this to ensure elution. |
| Polarity | Moderately Polar | Influences the choice of GC column. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.[5] |
| Structure | Pyridine ring with methyl and methyl ester substituents | The structure dictates the fragmentation pattern in the MS, which is key for identification. |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC or GC-grade)
-
Dichloromethane (GC-grade)
-
Helium (99.999% purity or higher)
-
2 mL autosampler vials with PTFE-lined caps
Instrumentation
A standard Gas Chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer is required.
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu GC-2030, or equivalent | Provides precise control over temperature and gas flow. |
| Mass Spectrometer | Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent single quadrupole MS | Offers the sensitivity and mass range required for this analysis. |
| Autosampler | Required for high-throughput and precision | Minimizes injection variability compared to manual injection.[6] |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar to mid-polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of aromatic compounds.[5] |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol. A typical concentration range for establishing linearity could be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
Sample Preparation
The goal of sample preparation is to extract the analyte into a clean solvent suitable for GC-MS injection. The following is a general guideline.
-
Solid Samples: Accurately weigh the sample and extract the analyte using a suitable solvent (e.g., methanol, dichloromethane) via sonication or vortexing. Centrifuge to remove particulates.
-
Liquid Samples: If the sample is already in a compatible solvent, it may only require dilution. For aqueous samples, a liquid-liquid extraction (LLE) into a solvent like dichloromethane is recommended.[7]
-
Final Dilution: Dilute the final extract with methanol to ensure the analyte concentration falls within the calibrated linear range.
-
Filtering: Before transferring to an autosampler vial, filter the extract through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the GC inlet or column.[7]
GC-MS Instrumental Parameters
These parameters serve as a starting point and should be optimized for your specific instrumentation and application.
| Parameter | Setting | Justification |
| GC Inlet | Splitless Mode | Recommended for trace analysis to ensure maximum transfer of analyte onto the column. For higher concentrations, a split injection (e.g., 20:1) can be used. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, balancing analysis time and resolution. |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation from potential impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all components are eluted from the column before the next run. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Electron Energy | 70 eV | The standard energy for creating extensive, reproducible fragment libraries. |
| Acquisition Mode | Full Scan (for identification) & Selected Ion Monitoring (SIM for quantification) | Full scan (m/z 40-300) is used to confirm identity by matching the full spectrum. SIM mode significantly increases sensitivity for quantification by monitoring only specific ions. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Interpretation
Analyte Identification
Identification is confirmed by a combination of two factors:
-
Retention Time (RT): The analyte's RT must match that of a known reference standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak must match the spectrum of the reference standard.
Predicted Mass Spectrum: The molecular ion (M⁺) for this compound is expected at m/z 151 . Key fragmentation patterns for pyridine esters typically involve:
-
Loss of the methoxy group (•OCH₃): [M-31]⁺ → m/z 120
-
Loss of the entire ester group (•COOCH₃): [M-59]⁺ → m/z 92
-
Fragmentation of the pyridine ring, leading to characteristic ions at m/z 78, 65, and 51 .
Quantification
For quantitative analysis, operate the MS in SIM mode. Select 2-3 characteristic and abundant ions for monitoring.
-
Quantifier Ion: The most abundant ion, used for calculating the concentration (e.g., m/z 120).
-
Qualifier Ion(s): Secondary ions used for identity confirmation (e.g., m/z 151, 92). The ratio of the qualifier to quantifier ion must be consistent between samples and standards.
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the prepared standards. Apply a linear regression to the data. The concentration of the analyte in unknown samples is then calculated from this curve.
Method Validation
To ensure the reliability of the results, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) or equivalent regulatory bodies.[8][9]
| Validation Parameter | Purpose and Procedure | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks are present at the analyte's retention time. | No significant interference at the retention time of the analyte. |
| Linearity | To establish the concentration range over which the method is accurate. Analyze calibration standards at a minimum of five concentration levels. | Correlation coefficient (r²) ≥ 0.995.[8] |
| Accuracy | To determine the closeness of the measured value to the true value. Analyze a spiked matrix at three different concentration levels (low, medium, high) in triplicate. | Mean recovery between 80-120% of the nominal value.[10] |
| Precision | To assess the degree of scatter between measurements. Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) by analyzing replicates. | Relative Standard Deviation (RSD) ≤ 15%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. Typically determined based on a signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on an S/N of 10:1. | S/N ≥ 10, with acceptable accuracy and precision (e.g., RSD ≤ 20%).[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temp, ±0.1 mL/min flow rate). | No significant impact on results (RSD or recovery within criteria).[8] |
Analytical Workflow Visualization
The entire process, from sample receipt to final data reporting, can be visualized as a sequential workflow.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the analysis of this compound. The protocol is grounded in established chromatographic principles and can be fully validated to meet stringent regulatory requirements in pharmaceutical and chemical industries. Proper optimization of the instrumental parameters for the specific equipment in use will ensure the highest quality data.
References
- Agilent Technologies, Inc. (2011). Pyridine Separation of pyridine and other amines.
- Research Trends Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]
- SCION Instruments. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Impact Factor. (n.d.).
- Chromatography Today. (n.d.).
- ResearchGate. (2017).
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
- Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. [Link]
- Restek. (2020).
- LinkedIn. (2023).
- YouTube. (2021). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME)
- OSHA. (n.d.). Pyridine. [Link]
- Wikipedia. (n.d.).
- Kosyakov, D. S., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 74. [Link]
- National Center for Biotechnology Information. (n.d.).
- Taylor & Francis Online. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
- CNKI. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]
- Asian Journal of Chemistry. (2010).
- NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook, SRD 69. [Link]
- Asian Journal of Chemistry Archives. (2005). Vol 18, No 10 (2005). [Link]
Sources
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 2. impactfactor.org [impactfactor.org]
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- 4. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
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- 10. resolvemass.ca [resolvemass.ca]
Application Notes & Protocols: Advanced Synthesis of Pharmaceutical Ingredients
A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The journey of a drug from concept to patient is paved with complex chemical challenges. The synthesis of Active Pharmaceutical Ingredients (APIs) lies at the heart of this process, demanding not only molecular precision but also scalability, safety, and sustainability. Traditional batch manufacturing, the historical workhorse of the industry, often faces limitations in handling highly energetic or hazardous reactions, ensuring consistent product quality, and achieving optimal efficiency.[1][2] As the pharmaceutical landscape evolves towards more complex molecules and a greater emphasis on green chemistry, the need for advanced synthetic methodologies has become paramount.
This guide delves into two transformative technologies that are reshaping API synthesis: Continuous Flow Chemistry and Biocatalysis . We will explore the fundamental principles of each, explain the rationale behind their application, and provide detailed, actionable protocols using real-world examples of widely recognized pharmaceuticals. Our focus is on providing not just a set of instructions, but a deep understanding of the causality behind the experimental design, empowering researchers to adapt and innovate in their own work.
Part A: Continuous Flow Chemistry - A Case Study of Ibuprofen
A1. Core Principles & Advantages of Flow Chemistry
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a single, large vessel.[3] This seemingly simple shift from static batch processing to a dynamic flow system offers profound advantages rooted in fundamental chemical engineering principles.
-
Enhanced Safety: The most significant driver for adopting flow chemistry is improved safety.[4][5] By confining reactions to a small internal volume, the risks associated with highly exothermic or explosive processes are drastically minimized.[2] Should a thermal runaway occur, its impact is contained to a tiny volume, preventing catastrophic failure. This allows chemists to explore more aggressive or novel reaction conditions that would be deemed too hazardous for large-scale batch reactors.[1][2]
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in microreactors enables extremely efficient heat exchange.[1][6] This allows for precise temperature control, minimizing the formation of thermal hotspots and leading to higher reaction selectivity and fewer impurities.[6] Similarly, rapid mixing of reagents ensures homogeneity, leading to more consistent and reproducible outcomes.[3][5]
-
Process Intensification & Scalability: In flow chemistry, scaling up production is achieved by either running the system for a longer duration ("scaling-out") or by running multiple reactors in parallel ("numbering-up").[7][8] This avoids the complex and often unpredictable challenges of scaling up batch reactors.[9] Consequently, a process developed in the lab can be translated to pilot or even manufacturing scale with much higher fidelity.[7] The result is a significant reduction in development time and cost.[5]
-
Integration with Process Analytical Technology (PAT): Continuous flow systems are ideally suited for integration with in-line analytical tools (PAT).[10][11] Techniques like spectroscopy can monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal conditions and ensure consistent product quality, a core principle of the FDA's Quality by Design (QbD) initiative.[10][12][13]
The following diagram illustrates the conceptual shift from traditional batch manufacturing to an integrated continuous manufacturing workflow.
Caption: Batch vs. Continuous Manufacturing Workflow.
A2. Application: A Three-Minute Continuous-Flow Synthesis of Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent case study for the power of flow chemistry.[14] Researchers at MIT developed a fully continuous process that synthesizes Ibuprofen in a total residence time of just three minutes.[14][15] This route showcases the ability of flow systems to handle aggressive reagents and challenging reactions safely and efficiently.[14]
The synthesis involves three key chemical transformations:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with propionyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This is a highly exothermic reaction that can be difficult to control in batch.[14][15]
-
1,2-Aryl Migration: The resulting ketone undergoes a 1,2-aryl migration, promoted by an oxidant like iodine monochloride (ICl), to form an ester intermediate.[14]
-
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the sodium salt of Ibuprofen, which is then neutralized to give the final product.
A3. Detailed Protocol: Continuous-Flow Ibuprofen Synthesis
This protocol is based on the work of Snead and Jamison.[14][15] It is intended for researchers with experience in handling air- and moisture-sensitive reagents. All operations should be performed in a well-ventilated fume hood.
Equipment:
-
Three high-pressure syringe pumps
-
PFA or PTFE tubing of appropriate inner diameter
-
T-mixers
-
Heated coil reactors (tubing wrapped around a heated cylinder or immersed in a heated bath)
-
Back pressure regulator
-
Collection vessel
Reagent Streams:
-
Stream A: Isobutylbenzene
-
Stream B: Propionyl chloride containing dissolved AlCl₃ (handled under inert atmosphere)
-
Stream C: Trimethyl orthoformate and Iodine Monochloride (ICl)
-
Stream D (Quench 1): 1M Hydrochloric acid (HCl)
-
Stream E (Quench 2): 2-mercaptoethanol
-
Stream F (Hydrolysis): Aqueous Sodium Hydroxide (NaOH)
Workflow Diagram:
Caption: Flow Diagram for Continuous Ibuprofen Synthesis.
Step-by-Step Procedure:
-
System Priming: Prime all pumps and tubing with appropriate solvents to ensure no air is present in the system.
-
Step 1: Friedel-Crafts Acylation:
-
Step 2: 1,2-Aryl Migration:
-
The output from Reactor 1 is combined with Stream C at T-mixer 2.
-
This new stream flows through Reactor 2 at a specified temperature to facilitate the rearrangement.
-
-
Step 3: Quenching and Hydrolysis:
-
The stream from Reactor 2 is sequentially quenched with 1M HCl (Stream D) and 2-mercaptoethanol (Stream E) to neutralize the catalyst and excess oxidant.[14]
-
The quenched stream is then mixed with the NaOH solution (Stream F) and passed through Reactor 3 to perform the final hydrolysis.
-
-
Collection and Work-up:
-
The output stream passes through a back pressure regulator to maintain system pressure and prevent solvent boiling.[1]
-
The final product stream, containing the sodium salt of Ibuprofen, is collected.
-
Offline, the collected solution is acidified to precipitate Ibuprofen, which can then be filtered and dried.
-
A4. Data & Process Parameters
The following table summarizes representative data for a continuous flow synthesis of Ibuprofen, highlighting the efficiency and throughput achievable.[14][15][16]
| Parameter | Value | Rationale / Causality |
| Total Residence Time | ~3 minutes | The high heat and mass transfer in flow reactors allows for significantly accelerated reaction rates compared to batch.[3][17] |
| Overall Yield | 83% | Precise control over stoichiometry, temperature, and residence time minimizes side product formation, maximizing yield.[3][4] |
| Throughput | 8.09 g/hour | Demonstrates the ability to produce significant quantities of API in a very small reactor footprint ("process intensification").[1][14] |
| Reactor Temperature | 70 - 100 °C | Operating above the solvent's atmospheric boiling point is possible due to the pressurized system, further accelerating reactions.[1] |
| System Pressure | >200 psi | Prevents solvent evaporation at elevated temperatures and ensures smooth, single-phase flow.[15] |
Part B: Biocatalysis in API Synthesis - A Case Study of Sitagliptin
B1. Core Principles & Advantages of Biocatalysis
Biocatalysis is the use of natural catalysts, such as enzymes, to perform chemical transformations.[18] Integrating biocatalytic steps into a synthetic route offers a powerful strategy to overcome challenges in selectivity and sustainability.[19]
-
Unmatched Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity. This is particularly valuable for the synthesis of chiral APIs, where a single enantiomer is required for therapeutic activity. Biocatalysis can generate products with very high enantiomeric excess (>99% ee), often eliminating the need for complex chiral resolutions or asymmetric catalysts.[18]
-
Mild and Safe Reaction Conditions: Most enzymatic reactions occur in aqueous media under mild conditions of temperature and pH.[19] This avoids the use of harsh reagents, toxic solvents, and extreme temperatures, leading to safer processes and a reduced environmental footprint (Green Chemistry).[20]
-
Process Simplification: By telescoping multiple steps or replacing a complex chemical transformation with a single enzymatic one, biocatalysis can significantly shorten synthetic routes, reducing cost and waste.[19]
B2. Application: Chemoenzymatic Synthesis of Sitagliptin
The synthesis of Sitagliptin, the API in the anti-diabetic drug Januvia®, is a landmark example of industrial-scale biocatalysis.[19] The key structural feature of Sitagliptin is a chiral β-amino acid derivative. The second-generation synthesis developed by Merck employed a rhodium-catalyzed asymmetric hydrogenation to install this chiral center.[21]
However, the third-generation process represents a major innovation. It replaces the rhodium catalyst with a highly engineered transaminase (TAm) enzyme.[21] This enzyme catalyzes the asymmetric conversion of a prochiral ketone (pro-sitagliptin ketone) directly into the desired (R)-enantiomer of the amine with exceptional stereoselectivity.[18][22]
B3. Detailed Protocol: Biocatalytic Transamination for Sitagliptin Core
This protocol describes a representative lab-scale batch biotransformation using a transaminase enzyme.
Equipment:
-
Jacketed glass reactor with overhead stirrer and pH probe
-
Temperature controller
-
Liquid chromatography system (HPLC or UPLC) for monitoring
Materials:
-
Transaminase (TAm) enzyme (e.g., an engineered R-selective TAm)[21]
-
Pro-sitagliptin ketone (substrate)
-
An amine donor (e.g., Isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate)
-
Organic co-solvent (e.g., DMSO) if needed for substrate solubility
Step-by-Step Procedure:
-
Reactor Setup:
-
Charge the jacketed reactor with the buffer solution.
-
Set the temperature controller to the optimal temperature for the enzyme (e.g., 40 °C).[21]
-
-
Reagent Addition:
-
Add the PLP cofactor and the amine donor to the buffer and stir until dissolved.
-
Add the transaminase enzyme preparation and allow it to dissolve/disperse.
-
Adjust the pH to the optimal range for the enzyme (e.g., pH 8.0) using a suitable acid or base.
-
-
Substrate Addition & Reaction:
-
In a separate vessel, dissolve the pro-sitagliptin ketone in a minimal amount of DMSO.[21]
-
Slowly feed the substrate solution into the reactor. This is crucial to avoid substrate inhibition of the enzyme.
-
Maintain the reaction at the set temperature and pH, with constant stirring.
-
-
In-Process Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Analyze the samples by HPLC to determine the conversion of the ketone substrate to the amine product and to check the enantiomeric excess (ee) using a chiral column.
-
-
Work-up and Isolation:
-
Once the reaction reaches completion (typically >99% conversion), the enzyme can be removed by filtration or centrifugation. If an immobilized enzyme is used, it can be easily recovered for reuse.[18]
-
The product-containing aqueous phase is then subjected to standard extraction and purification procedures to isolate the final chiral amine.
-
B4. Data & Performance Metrics
The success of a biocatalytic step is measured by several key parameters.
| Parameter | Typical Value | Rationale / Causality |
| Substrate Concentration | 200 g/L | High substrate loading is crucial for process efficiency and is achieved through enzyme engineering and process optimization.[21] |
| Enzyme Loading | 6 g/L | Directed evolution has produced highly active enzymes, reducing the amount of biocatalyst needed and lowering costs.[21] |
| Conversion | >99% | The high efficiency of the enzyme drives the reaction to completion, maximizing product yield. |
| Enantiomeric Excess (ee) | >99.95% | The enzyme's active site provides a precisely shaped chiral environment, leading to near-perfect stereochemical control.[21] |
| Reaction Time | 24 hours | While slower than some flow reactions, the exceptional selectivity justifies the batch time. The mild conditions ensure process safety.[18] |
Conclusion
The adoption of advanced synthetic methodologies like continuous flow chemistry and biocatalysis is not merely an academic exercise; it is a strategic necessity for the modern pharmaceutical industry. Flow chemistry offers a paradigm shift in process safety and intensification, enabling the use of powerful chemical transformations that were previously unscalable. Biocatalysis provides access to unparalleled levels of selectivity under environmentally benign conditions, simplifying the synthesis of complex chiral molecules.
By understanding the core principles and practical applications of these technologies, as demonstrated with the syntheses of Ibuprofen and Sitagliptin, researchers and drug development professionals can design more efficient, safer, and sustainable manufacturing processes. These tools are instrumental in accelerating the delivery of life-saving medicines from the laboratory to the patient.
References
- Continuous flow processing in the pharma industry. (2015-10-22). European Pharmaceutical Review.
- Benefits of Continuous Flow Chemistry. Mettler Toledo.
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024-09-04). Yuhan CDMO.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2022-04-18). National Institutes of Health (NIH).
- The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023-10-16). AZoM.
- Continuous Flow Chemistry in Pharmaceutical Manufacturing. (2024-09-19). GL CHEMTEC.
- Implementing PAT (Process Analytical Technology) In Continuous Lines. (2025-09-03). Patsnap.
- Process analytical technology. Wikipedia.
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2021-11-23). MDPI.
- Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS Re.Public@polimi.it.
- Method for biocatalytic synthesis of sitagliptin and intermediate thereof. Google Patents.
- Flow Chemistry vs. Batch Processes. Aragen Life Sciences.
- Continuous-Flow Synthesis of Ibuprofen. (2014-12-14). ChemistryViews.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021-10-06). National Institutes of Health (NIH).
- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. (2020-05-26). Reaction Chemistry & Engineering (RSC Publishing).
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2021-09-24). MDPI.
- Steady Progress Toward Continuous Flow API Synthesis. (2014-06-02). Pharmaceutical Technology.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015-07-17). Beilstein Journal of Organic Chemistry.
- Synthetic strategy for continuous-flow synthesis of ibuprofen. ResearchGate.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015-07-17). National Institutes of Health (NIH).
- A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. (2015-01-12). PubMed.
- Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Contract Pharma.
- A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing. SciSpace.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015-11-26). ACS Publications.
- Process modelling and simulation for continuous pharmaceutical manufacturing of ibuprofen. ResearchGate.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. mt.com [mt.com]
- 5. blog.glchemtec.ca [blog.glchemtec.ca]
- 6. contractpharma.com [contractpharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aragen.com [aragen.com]
- 10. longdom.org [longdom.org]
- 11. news-medical.net [news-medical.net]
- 12. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementing PAT (Process Analytical Technology) In Continuous Lines [eureka.patsnap.com]
- 14. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 15. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing (2015) | David R. Snead | 202 Citations [scispace.com]
- 17. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. re.public.polimi.it [re.public.polimi.it]
- 20. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-methylisonicotinate
Welcome to the technical support guide for the synthesis of Methyl 3-methylisonicotinate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Overview of Synthetic Strategies
This compound is a key building block in pharmaceutical synthesis. While several routes to its synthesis exist, the most common and direct method is the esterification of 3-methylisonicotinic acid. Understanding the nuances of this reaction is critical to achieving high yields and purity.
The primary synthetic route is the Fischer-Speier Esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.
-
Reaction: 3-methylisonicotinic acid + Methanol ⇌ this compound + Water
-
Challenge: This reaction is a classic equilibrium process.[1] The inherent basicity of the pyridine nitrogen in the starting material can also complicate the reaction and product isolation by forming salts with the acid catalyst.[2]
An alternative, though more hazardous, approach involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride , which then reacts readily with methanol. This method is faster and not limited by equilibrium but requires handling moisture-sensitive and corrosive reagents like thionyl chloride (SOCl₂).[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction is incomplete. What are the common causes?
A1: Low conversion in a Fischer esterification is almost always tied to the reaction equilibrium or suboptimal conditions. Here are the primary factors to investigate:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction that produces water as a byproduct.[5] As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, limiting the final yield.
-
Causality: According to Le Châtelier's principle, the equilibrium must be shifted toward the products.
-
Solution: Use a large excess of methanol, which acts as both a reactant and the solvent. This drives the equilibrium forward. A 10 to 20-fold molar excess is common. Alternatively, remove water as it forms using a Dean-Stark apparatus, although this is more practical for higher-boiling alcohols than methanol.
-
-
Presence of Water: Any water present at the start of the reaction will inhibit it from reaching completion.[6]
-
Causality: Water in the reactants or solvent pushes the equilibrium toward the starting materials.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and a high-purity grade of 3-methylisonicotinic acid. Store reagents over molecular sieves if necessary.
-
-
Insufficient Catalyst: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[7]
-
Causality: Without sufficient protonation, the reaction rate is impractically slow. The basic pyridine nitrogen also consumes some of the acid catalyst.
-
Solution: Use a catalytic amount of concentrated H₂SO₄ (typically 0.1-0.2 equivalents). While more catalyst can increase the rate, it can also lead to side reactions (like dehydration of methanol to dimethyl ether) and makes the final workup more difficult.[2]
-
Q2: I'm having difficulty isolating my product. After neutralization, it seems to be lost in the aqueous layer. Why?
A2: This is the most common and frustrating issue when esterifying pyridine-based carboxylic acids. The cause is the formation of a water-soluble salt between your product and the acid catalyst.
-
Causality: The basic pyridine nitrogen in your product, this compound, readily reacts with the strong acid catalyst (e.g., H₂SO₄) to form a pyridinium salt.[2] This salt is ionic and highly soluble in water, causing your product to remain in the aqueous phase during extraction.
-
Solution: Careful Neutralization and Extraction:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is ~7-8.[3] This deprotonates the pyridinium salt, regenerating the free-base ester, which is much more soluble in organic solvents.
-
Extract the mixture multiple times (3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Q3: My final product is impure. What are the likely contaminants?
A3: Impurities can arise from unreacted starting materials, side reactions, or issues during the workup.
-
Unreacted 3-methylisonicotinic Acid: This is the most common impurity if the reaction did not go to completion.
-
Detection: It can be detected by TLC (it will have a different Rf value, often staying at the baseline in non-polar eluents) or NMR.
-
Removal: During the workup, a wash with a dilute basic solution (like NaHCO₃) will convert the carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic layer.[9]
-
-
Hydrolysis During Workup: If the aqueous solution becomes too basic or is left for too long during neutralization, the newly formed ester can be hydrolyzed back to the carboxylate salt.
-
Causality: Saponification (base-catalyzed ester hydrolysis) is a competing reaction.
-
Solution: Use a weak base like sodium bicarbonate and avoid letting the mixture stand for extended periods during the workup. Perform extractions promptly after neutralization.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Yield / Incomplete Reaction | Reaction equilibrium favors reactants. | Use a large excess of methanol (10-20 eq.) to drive the reaction forward via Le Châtelier's Principle.[5] |
| Presence of water in reagents/glassware. | Use anhydrous solvents and oven-dried glassware. Water is a product, and its presence will inhibit the forward reaction.[6] | |
| Insufficient acid catalyst. | Ensure at least 0.1 eq. of conc. H₂SO₄ is used to protonate the carbonyl and overcome catalyst neutralization by the pyridine ring.[7] | |
| Product Loss During Workup | Formation of water-soluble pyridinium salt. | Carefully neutralize the reaction mixture with saturated NaHCO₃ to a pH of 7-8 before extraction to regenerate the organic-soluble free base.[2][3] |
| Impure Final Product | Unreacted 3-methylisonicotinic acid. | Wash the organic layer with a dilute NaHCO₃ solution during workup to extract the acidic starting material as its salt. |
| Ester hydrolysis (saponification). | Use a weak base for neutralization and perform the workup promptly to minimize contact time and prevent product degradation. |
Detailed Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification
This protocol is designed to maximize yield by addressing the key challenges of equilibrium and product isolation.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylisonicotinic acid (10.0 g, 72.9 mmol).
-
Reagent Addition: Add 150 mL of anhydrous methanol (a ~20-fold molar excess). Begin stirring to dissolve the solid.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.3 mL, ~24 mmol, 0.33 eq.) dropwise via a pipette. Rationale: The addition is exothermic. Adding the acid slowly prevents excessive heating.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). Rationale: Heating provides the activation energy for the reaction. Reflux ensures a constant temperature without loss of solvent.
-
Workup - Neutralization: After cooling to room temperature, pour the reaction mixture onto 100 g of crushed ice. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until CO₂ evolution ceases and the pH is ~8.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Rationale: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid. A typical yield should be in the range of 75-85%.
Protocol 2: Esterification via the Acyl Chloride
This method avoids equilibrium issues and is often faster but requires handling of hazardous reagents.
-
Acyl Chloride Formation: In a fume hood, suspend 3-methylisonicotinic acid (10.0 g, 72.9 mmol) in 50 mL of dichloromethane (DCM). Add thionyl chloride (SOCl₂) (8.0 mL, 109 mmol, 1.5 eq.) dropwise at 0 °C. Add a catalytic amount of DMF (2-3 drops). Rationale: DMF catalyzes the formation of the acyl chloride. SOCl₂ is highly reactive and corrosive.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until gas evolution (SO₂ and HCl) ceases.
-
Solvent Removal: Cool the mixture and remove the excess SOCl₂ and DCM under reduced pressure.
-
Esterification: Dissolve the resulting crude acyl chloride in 50 mL of anhydrous DCM and cool to 0 °C. Slowly add a mixture of anhydrous methanol (5.9 mL, 146 mmol, 2.0 eq.) and pyridine (7.1 mL, 87.5 mmol, 1.2 eq.). Rationale: Pyridine acts as a base to neutralize the HCl byproduct, preventing it from protonating the methanol and stalling the reaction.[10]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Workup: Dilute the reaction with DCM. Wash sequentially with water, 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate to give the crude ester.
-
Purification: Purify by vacuum distillation as described in Protocol 1.
Visual Diagrams and Workflows
Reaction Mechanism: Fischer Esterification
Caption: The reversible mechanism of Fischer Esterification.
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: What is the best acid catalyst to use? A: Concentrated sulfuric acid (H₂SO₄) is the most common, effective, and economical choice. Other strong acids like p-toluenesulfonic acid (TsOH) can also be used. Using thionyl chloride (SOCl₂) with methanol is another option that generates anhydrous HCl in situ, which then acts as the catalyst.[4]
Q: Can I use a different alcohol, like ethanol or isopropanol? A: Yes, the Fischer esterification is versatile. However, as the steric bulk of the alcohol increases (primary > secondary >> tertiary), the reaction rate decreases significantly.[4] For bulkier alcohols, converting the carboxylic acid to the acyl chloride first (Protocol 2) is often more effective.
Q: What are the key safety precautions? A:
-
Sulfuric Acid: Highly corrosive. Always wear gloves, safety glasses, and a lab coat. Add acid to the alcohol/solution slowly, never the other way around, especially when water is present.
-
Thionyl Chloride: Corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl). All operations must be performed in a certified chemical fume hood.
-
Reflux: Never heat a closed system. Ensure the reflux condenser is properly set up with flowing water.
References
- Wikipedia. (2023). Methyl isonicotinate.
- PrepChem. (2017). Synthesis of (a) methyl isonicotinate.
- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
- Filo. (2023). What are possible sources of error in an esterification lab?.
- Google Patents. (1953). Esterification of pyridine carboxylic acids. (U.S. Patent No. US2758999A).
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chem LibreTexts. (2023). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube.
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of Crude Methyl 3-methylisonicotinate by Column Chromatography
Welcome to the technical support center for the purification of crude Methyl 3-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this pyridine derivative by column chromatography. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping spots on my TLC plate, and my column fractions are consistently impure. How can I improve the separation of this compound from its impurities?
Answer: Poor resolution is a common challenge, often stemming from an unoptimized mobile phase or interactions with the stationary phase. The key is to systematically adjust your chromatographic parameters to enhance selectivity.
Core Directive: Optimize Your Solvent System
The polarity of your eluent is the most critical factor in achieving good separation on silica gel.
-
Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1] Test a range of solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using Thin-Layer Chromatography (TLC) to find the optimal separation. An ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
-
Introducing a Third Solvent: If a two-solvent system is insufficient, adding a small amount of a third solvent can significantly alter selectivity. For instance, a small addition of methanol or dichloromethane can disrupt hydrogen bonding and improve the separation of polar compounds.
Potential Impurities to Consider:
It's crucial to anticipate the types of impurities you might be dealing with, as this will inform your purification strategy. Common impurities in the synthesis of this compound may include:
-
Starting Materials: Unreacted 3-methylisonicotinic acid.
-
Positional Isomers: Isomers such as methyl 5-methylnicotinate, which can be notoriously difficult to separate.[2][3]
-
Hydrolysis Products: 3-methylisonicotinic acid, resulting from the breakdown of the ester.[4]
The following table provides a starting point for solvent systems to try, based on the likely impurities:
| Potential Impurity | Suggested Starting Solvent System (Hexane:Ethyl Acetate) | Rationale |
| 3-methylisonicotinic acid | 7:3 to 1:1 | The carboxylic acid is significantly more polar and should have a much lower Rf than the ester. A more polar system will be needed to elute the acid if desired. |
| Positional Isomers | 9:1 to 4:1 | Isomers will likely have very similar polarities. A less polar solvent system will maximize the differential interaction with the silica gel, allowing for better separation.[5] |
| Other reaction byproducts | Start with 4:1 and adjust based on TLC | The polarity of byproducts can vary widely. Systematic screening is essential. |
Issue 2: Significant Peak Tailing of the Product
Question: My product spot on the TLC plate and the corresponding peak from the column are showing significant tailing. What causes this, and how can I fix it?
Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[6] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica. This leads to non-ideal adsorption/desorption kinetics.
Core Directive: Mitigate Acidic Silanol Interactions
To achieve sharp, symmetrical peaks, you must minimize the interaction between your basic compound and the acidic stationary phase.
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a popular choice. Start by adding 0.1-1% TEA to your optimized solvent system. This will neutralize the acidic silanol groups, preventing your compound from sticking to the column.[7]
-
Alternative Stationary Phases: If peak tailing persists even with a basic modifier, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it before use.[8]
-
The diagram below illustrates the interaction causing peak tailing and how a basic modifier can mitigate it.
Caption: Mitigation of peak tailing by neutralizing acidic silanol groups.
Issue 3: Low or No Recovery of the Product
Question: I've run my column, but I have very low recovery of my target compound. Where could it have gone?
Answer: Low recovery can be alarming, but it's often due to one of a few common issues.
Core Directive: Ensure Compound Stability and Proper Elution
-
Compound Stability on Silica: Some compounds can decompose on silica gel.[8] To test for this, perform a 2D TLC. Spot your crude mixture in one corner of a square TLC plate, run the plate in your chosen solvent system, then dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.
-
Irreversible Adsorption: If your compound is very polar or if you are using a non-polar eluent, it may be irreversibly stuck to the top of the column. If you suspect this is the case, you can try flushing the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to see if you can recover your compound.
-
Improper Sample Loading: Loading your sample in a large volume of a strong solvent can cause band broadening and poor separation, leading to mixed fractions and perceived low recovery.[9] Always dissolve your sample in the minimum amount of solvent, preferably the mobile phase itself. If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent, or opt for "dry loading".
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
This technique ensures that your sample is introduced to the column in a very narrow band, leading to better separation and recovery.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column.[10] Collect fractions in a systematic manner (e.g., in test tubes) and spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop the plate in your chosen eluent and visualize the spots under a UV lamp (if your compound is UV active) or by using a staining agent. This will allow you to see which fractions contain your purified product and to decide which fractions to combine.
Q2: My compound is an oil, but the literature says it should be a solid. What should I do?
A2: The presence of even small amounts of impurities can prevent a compound from crystallizing.[11] It is also possible that residual solvent is acting as an oiling agent. Ensure your purified fractions are thoroughly dried under high vacuum. If the product remains an oil, it may be necessary to re-purify the combined fractions.
Q3: How do I choose between silica gel and alumina for my column?
A3: Silica gel is acidic and is the most common stationary phase for a wide range of compounds.[1] However, for basic compounds like this compound, basic or neutral alumina can be a better choice to avoid the peak tailing issues discussed earlier. The choice will depend on the specific impurities you are trying to remove. It is always a good practice to test both on TLC plates before committing to a large-scale column.
Q4: Can I use reverse-phase chromatography to purify my compound?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a powerful technique, especially for polar compounds.[12] In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). This can be an excellent alternative if you are struggling to get good separation with normal-phase chromatography.
The workflow for developing a purification method for this compound is summarized in the diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Content Not Available [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Synthesis of Methyl 3-methylisonicotinate
Welcome to the technical support guide for the synthesis of Methyl 3-methylisonicotinate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple protocols to explain the causality behind experimental choices, focusing on the identification, mitigation, and removal of common byproducts.
Overview of Synthesis Strategy
This compound (CAS No. 55269-83-5) is a pyridine derivative commonly prepared via a two-stage synthetic route. The quality of the final product is highly dependent on the efficacy and purity of each step.
-
Stage 1: Oxidation of 3,4-Lutidine. The process begins with the selective oxidation of one methyl group of 3,4-lutidine (3,4-dimethylpyridine) to form the key intermediate, 3-methylisonicotinic acid.
-
Stage 2: Fischer Esterification. The resulting carboxylic acid is then esterified with methanol, typically under acidic conditions, to yield the final product, this compound.
Each stage presents unique challenges and potential for byproduct formation, which we will address in detail.
Experimental Workflow Diagram
Caption: Overall synthetic workflow from 3,4-Lutidine to this compound.
Common Byproducts and Side Reactions
Understanding the potential impurities is the first step toward troubleshooting and prevention. The table below summarizes the most common byproducts encountered in this synthesis.
| Byproduct Name | Structure | Point of Origin | Causality & Mechanism | Identification Notes |
| 3-Methylisonicotinic Acid | ![]() | Stage 2: Esterification | Incomplete Reaction: The Fischer esterification is an equilibrium-limited process.[1] Insufficient reaction time, inadequate acid catalyst, or the presence of water can prevent full conversion. Hydrolysis: The ester product can hydrolyze back to the carboxylic acid during aqueous workup or if exposed to moisture.[2] | Highly polar. Appears as a baseline spot on normal-phase TLC (e.g., silica gel with ethyl acetate/hexane). Soluble in basic aqueous solutions. |
| Pyridine-3,4-dicarboxylic Acid | ![]() | Stage 1: Oxidation | Over-oxidation: The oxidizing agents used to convert 3,4-lutidine are strong and can oxidize both methyl groups if the reaction conditions (temperature, stoichiometry) are not carefully controlled. | A highly polar di-acid. Can potentially be doubly esterified in Stage 2 to form a diester, which would be visible by GC-MS. |
| 3,4-Lutidine | Stage 1: Oxidation | Incomplete Oxidation: Insufficient oxidant, low reaction temperature, or short reaction times will result in unreacted starting material carrying over into the esterification step. | Non-polar relative to the acid and ester products. Will have a high Rf value on TLC. Can be removed with an acidic wash during workup. | |
| Positional Isomers | (Varies) | Starting Material | If the initial 3,4-lutidine starting material is contaminated with other lutidine isomers (e.g., 2,4-lutidine, 2,5-lutidine), these will also be oxidized and esterified, leading to a mixture of isomeric final products.[2] | Difficult to separate from the desired product. Best addressed by ensuring the purity of the starting 3,4-lutidine by GC or NMR before beginning the synthesis. |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude product is a sticky solid or oil and shows a prominent spot at the baseline on my TLC plate. What's wrong?
A1: This is a classic sign of significant contamination with unreacted 3-methylisonicotinic acid . Carboxylic acids are highly polar and adhere strongly to silica gel, resulting in little to no movement from the baseline. This indicates either an incomplete esterification reaction or hydrolysis of your product during workup.
-
Troubleshooting Steps:
-
Confirm the Identity: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). The acid will move into the basic aqueous layer. Re-spot the organic layer on a TLC plate; the baseline spot should be significantly diminished.
-
Optimize the Reaction: To drive the Fischer esterification forward, use a large excess of methanol (it can often be used as the solvent) and ensure your acid catalyst is active and used in sufficient quantity (e.g., 0.1-0.2 equivalents of H₂SO₄).[3][1] If possible, removing water as it forms using a Dean-Stark apparatus will significantly improve the yield.[1]
-
Purification: Use an acid-base extraction as described in the Purification Protocols section below to remove the acidic impurity.
-
Q2: My final yield is consistently low, even though TLC analysis of the crude reaction mixture shows good conversion to the product.
A2: This suggests that you are losing product during the workup and purification stages. This compound, like many pyridine derivatives, has a basic nitrogen atom that can be protonated under acidic conditions, increasing its water solubility.
-
Troubleshooting Steps:
-
Careful Neutralization: During your workup, after the reaction is complete, you will likely neutralize the acid catalyst with a base (e.g., NaHCO₃ or Na₂CO₃).[4] Be careful not to make the solution too acidic before extraction. Neutralize the mixture until it is slightly basic (pH 7.5-8.5) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the pyridine nitrogen is in its free base form and less water-soluble.
-
Minimize Aqueous Washes: Reduce the volume and number of aqueous washes to minimize product loss.
-
Back-Extraction: After your primary extraction, you can "back-extract" the aqueous layers one more time with a fresh portion of organic solvent to recover any dissolved product.
-
Q3: After purification, my NMR spectrum shows my desired product, but also small, unidentified aromatic peaks. What could they be?
A3: This could be due to contamination from positional isomers . If your starting 3,4-lutidine was not pure, other lutidine isomers could have been co-processed into their corresponding methyl esters.[2] These isomers often have very similar physical properties (boiling point, polarity), making them difficult to separate by standard chromatography or distillation.
-
Troubleshooting Steps:
-
Analyze Starting Material: Always check the purity of your starting 3,4-lutidine via GC or ¹H NMR before starting the synthesis.
-
High-Resolution Purification: If isomeric impurities are present, you may need more advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve high purity.
-
Source High-Purity Reagents: The most effective solution is to purchase starting materials with >98% purity from a reputable supplier.
-
Troubleshooting Flowchart
Caption: Step-by-step troubleshooting guide for common impurity profiles.
Recommended Purification Protocols
Protocol 1: Removal of Acidic Byproducts via Extraction
This protocol is highly effective for removing unreacted 3-methylisonicotinic acid from the crude product mixture.
Objective: To separate the neutral ester product from the acidic starting material.
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, or until CO₂ evolution (bubbling) ceases.
-
Expert Insight: The acidic byproduct reacts with NaHCO₃ to form its sodium salt, which is highly water-soluble and is extracted from the organic layer. The desired ester product remains in the organic layer.
-
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
-
Validation: Confirm the removal of the acidic impurity by TLC analysis.
Protocol 2: Purification by Silica Gel Column Chromatography
Use this method when a mixture of impurities is present or when the highest purity is required.
Objective: To separate compounds based on their differential polarity.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give the desired product an Rf value of ~0.3-0.4. For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. Monitor the separation by TLC.
-
Expert Insight: Unreacted 3,4-lutidine (non-polar) will elute first, followed by the desired product (this compound), and finally, the highly polar byproducts like the carboxylic acids will remain on the column or elute very slowly.
-
-
Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the final, purified compound.
References
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Wikipedia. (n.d.). Methyl isonicotinate.
- PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
- Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
- Google Patents. (n.d.). CN1141288A - Process for preparing nicotinic acid.
- ResearchGate. (n.d.). Oxidation of 3-picoline in the liquid phase.
- Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities.
- Płotka-Wasylka, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?
- Re-Formulation. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Sources
Technical Support Center: Troubleshooting Side Reactions in 3-Methylisonicotinic Acid Esterification
Welcome to the Technical Support Center for the esterification of 3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this critical synthesis. By understanding the underlying mechanisms and implementing the targeted solutions provided, you can enhance your reaction efficiency, improve product purity, and accelerate your research and development timelines.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 3-methylisonicotinic acid is resulting in a low yield of the desired ester. What are the likely side reactions, and how can I identify them?
Low yields in the Fischer esterification of 3-methylisonicotinic acid can often be attributed to several competing side reactions. The primary culprits are typically incomplete reaction, N-alkylation of the pyridine ring, and potential decarboxylation under harsh conditions.
Identifying Side Products:
-
Thin Layer Chromatography (TLC): A preliminary and rapid method to visualize the presence of multiple products. The desired ester will have a different Rf value than the starting carboxylic acid and other potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of unreacted 3-methylisonicotinic acid (characteristic carboxylic acid proton signal >10 ppm). Signals corresponding to N-alkylation may show a downfield shift of the pyridine protons and the appearance of new signals for the N-alkyl group.
-
¹³C NMR: Can confirm the presence of the ester carbonyl (~165-175 ppm) and identify other carbonyl species or changes in the pyridine ring carbons.
-
-
Mass Spectrometry (MS): Can help identify the molecular weights of the components in your product mixture, allowing you to infer the structures of side products. For instance, an M+ peak corresponding to the mass of the starting material plus the alkyl group from the alcohol would suggest N-alkylation.
Q2: I suspect N-alkylation of the pyridine nitrogen is occurring. What causes this, and how can I prevent it?
N-alkylation is a common side reaction when esterifying pyridinecarboxylic acids under acidic conditions. The pyridine nitrogen is nucleophilic and can compete with the alcohol for the electrophilic alkylating agent, which can be the protonated alcohol or subsequently formed carbocations, especially with secondary or tertiary alcohols.
Causality: The lone pair of electrons on the pyridine nitrogen can attack the carbocation formed from the alcohol under acidic conditions, leading to the formation of a quaternary pyridinium salt.
Prevention Strategies:
-
Use of a Non-Coordinating Strong Acid Catalyst: While strong acids like sulfuric acid are common, they can also promote side reactions. Using a catalyst like p-toluenesulfonic acid (TsOH) can sometimes offer a milder alternative.
-
Control of Reaction Temperature: Higher temperatures can favor the formation of more stable carbocations, increasing the likelihood of N-alkylation. Running the reaction at the lowest effective temperature is advisable.
-
Alternative Esterification Methods: If N-alkylation persists, consider methods that do not involve strong acids and high temperatures.
-
SOCl₂/Alcohol Method: Converting the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) followed by reaction with the alcohol is a highly effective method.[1] This avoids the strongly acidic conditions that promote N-alkylation.
-
DCC Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid for reaction with the alcohol can be performed under milder, neutral conditions.[2]
-
Q3: My reaction mixture is turning dark, and I'm observing gas evolution. Could this be decarboxylation?
While less common under typical Fischer esterification conditions, decarboxylation of pyridinecarboxylic acids can occur at elevated temperatures, especially with prolonged reaction times. The electron-withdrawing nature of the protonated pyridine ring can facilitate the loss of carbon dioxide.
Confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify volatile byproducts like 3-picoline (3-methylpyridine), the decarboxylation product of 3-methylisonicotinic acid.
-
In-situ IR Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid carbonyl stretch and the potential appearance of new peaks associated with degradation products.
Mitigation:
-
Strict Temperature Control: Avoid excessive heating. Use an oil bath with a temperature controller to maintain a consistent and moderate temperature.
-
Reduced Reaction Time: Monitor the reaction progress by TLC or another suitable method and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.
Troubleshooting Guides
Guide 1: Low Conversion to the Ester
Issue: The reaction stalls, leaving a significant amount of unreacted 3-methylisonicotinic acid.
Root Cause Analysis and Solutions:
The Fischer esterification is an equilibrium-controlled process.[3][4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Increase Alcohol Concentration | According to Le Châtelier's principle, using a large excess of the alcohol (often as the solvent) will drive the equilibrium towards the product side.[4] | Use the alcohol as the reaction solvent, typically in a 5- to 10-fold molar excess relative to the carboxylic acid. |
| 2. Remove Water | The removal of water as it is formed is a critical factor in achieving high conversion.[3] | For higher boiling alcohols, use a Dean-Stark apparatus to azeotropically remove water. For lower boiling alcohols, consider adding a dehydrating agent like molecular sieves. |
| 3. Check Catalyst Activity | The acid catalyst may be old or contaminated, reducing its effectiveness. | Use a fresh, high-purity acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. |
| 4. Verify Reaction Time and Temperature | Insufficient reaction time or temperature can lead to incomplete conversion. | Monitor the reaction progress using TLC. If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary, but be mindful of potential side reactions. |
Experimental Protocol: Fischer Esterification with Water Removal
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methylisonicotinic acid (1.0 eq).
-
Add the desired alcohol (e.g., methanol, 10 eq) and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and proceed with the workup, which typically involves neutralization with a base like sodium bicarbonate, extraction with an organic solvent, and purification.[5]
Guide 2: Formation of N-Alkylated Byproduct
Issue: Characterization of the product mixture indicates the presence of a quaternary pyridinium salt.
Root Cause Analysis and Solutions:
As discussed in the FAQs, the nucleophilic pyridine nitrogen competes with the alcohol for the electrophilic alkyl source.
Workflow for Mitigating N-Alkylation
Caption: Troubleshooting workflow for N-alkylation.
Experimental Protocol: Esterification via Acid Chloride
-
In a fume hood, suspend 3-methylisonicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, 2-3 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess SOCl₂ under reduced pressure. The resulting 3-methylisonicotinoyl chloride hydrochloride can often be used without further purification.
-
Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (2.2 eq) to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove salts, followed by drying of the organic layer and purification by chromatography or distillation.
Guide 3: Product Purification Challenges
Issue: Difficulty in separating the desired ester from unreacted starting material and side products.
Root Cause Analysis and Solutions:
The similar polarities of the starting material, product, and some side products can complicate purification by standard methods.
| Purification Challenge | Recommended Technique | Rationale |
| Separating Ester from Carboxylic Acid | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). | The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer. |
| Separating Ester from Polar Byproducts | Column Chromatography: Use silica gel as the stationary phase and a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). | The less polar ester will elute before the more polar byproducts, allowing for their separation. |
| Separating Ester from Non-polar Byproducts | Distillation: If the ester is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method. | This method is particularly useful for larger-scale preparations where chromatography may be less practical. |
Visualization of Reaction and Side Reactions
Caption: Esterification and potential side reactions.
References
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (1965). Reduction of isonicotinic acid esters. US3192220A.
- Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2).
- LibreTexts Chemistry. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Khan Academy. (n.d.). Fischer esterification.
- National Center for Biotechnology Information. (n.d.). Methyl isonicotinate. PubChem Compound Database.
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
- Erharuyi, O., Adhikari, A., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
- Wikipedia. (n.d.). Methyl isonicotinate.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate.
- European Patent Office. (2017). New menthyl nicotinate synthesis process. EP3464241B1.
Sources
Technical Support Guide: Stability and Long-Term Storage of Methyl 3-methylisonicotinate
Introduction: Methyl 3-methylisonicotinate is a key substituted pyridine derivative utilized in the synthesis of advanced pharmaceutical compounds and novel materials. The integrity of this reagent is paramount to achieving reproducible and reliable experimental outcomes. This guide provides an in-depth technical overview of its stability characteristics, recommended long-term storage protocols, and troubleshooting procedures to address common issues encountered by researchers.
Section 1: Frequently Asked questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: To ensure maximum stability and prevent degradation, this compound should be stored under controlled conditions. Based on safety data for the closely related methyl isonicotinate and general best practices for pyridine compounds, refrigeration is recommended.[1][2] The container should be tightly sealed to prevent moisture ingress, as pyridine derivatives can be hygroscopic.[3] For ultimate long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize the risk of oxidation.[1][2]
Question 2: What is the primary degradation pathway for this compound?
Answer: The most probable degradation pathway under common laboratory conditions is the hydrolysis of the methyl ester functional group.[4] This reaction, which can be catalyzed by trace amounts of acid or base, will yield 3-methylisonicotinic acid and methanol.[5][6] A study on the analogous compound, methylnicotinate, in an aqueous solution at 4°C showed that this hydrolysis occurs very slowly, with nicotinic acid forming at a rate of approximately 0.5% per year.[7][8] While this indicates good stability, exposure to moisture, acidic, or basic conditions will accelerate this process.
Question 3: Is this compound sensitive to light?
Answer: Yes, pyridine and its derivatives can be susceptible to photodegradation.[9] UV radiation can induce photochemical reactions in the pyridine ring, leading to the formation of impurities.[10][11] Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light.
Question 4: What signs of degradation should I look for?
Answer: Visual inspection can provide the first clues of degradation. A noticeable change in color (e.g., darkening or yellowing) can indicate the formation of oxidative or photodegradative byproducts. The appearance of solid precipitate in the liquid could suggest the formation of 3-methylisonicotinic acid, which may have lower solubility than the parent ester. Any significant deviation from its typical appearance as a clear liquid warrants further analytical investigation.
Question 5: What substances are incompatible with this compound?
Answer: To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] These materials can violently react with or rapidly catalyze the degradation of the compound.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving issues that may be related to the stability of this compound.
Problem: My reaction is yielding unexpected byproducts or lower-than-expected yields.
-
Potential Cause: The integrity of the this compound starting material may be compromised. Hydrolysis into 3-methylisonicotinic acid would introduce a nucleophilic carboxylic acid into the reaction mixture, which could interfere with subsequent steps or alter reaction kinetics.
-
Troubleshooting Steps:
-
Verify Purity: Before use in a critical experiment, verify the purity of the reagent. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the parent compound from more polar degradants like the corresponding carboxylic acid.[12]
-
Use a Fresh Sample: If degradation is confirmed or suspected, open a new, sealed bottle of the reagent.
-
Review Handling Procedures: Ensure that the compound was not inadvertently exposed to moisture, light, or incompatible substances during handling.[3] Always use dry glassware and dispense the liquid under an inert atmosphere if possible.
-
Problem: The material has changed color since I last used it.
-
Potential Cause: Color change is often an indicator of oxidation or photodegradation.[9] This may occur if the container was not properly sealed, was exposed to light for an extended period, or if the headspace was not inert.
-
Troubleshooting Steps:
-
Assess Severity: A minor color change may not significantly impact purity for some applications, but it should not be ignored.
-
Analytical Confirmation: Perform an analytical check (e.g., HPLC or NMR) to quantify the level of impurities.
-
Implement Preventative Measures: Ensure future storage is in an opaque, tightly sealed container, preferably in a dark, refrigerated environment.[1][13] Consider purging the container with an inert gas before sealing.
-
Section 3: Protocols for Stability Assessment
Protocol 3.1: Visual Inspection Workflow
-
Retrieve the container from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
-
Observe the material against a white background. Note its color and clarity. It should be a clear, colorless to light yellow liquid.[14]
-
Gently agitate the container and check for any solid precipitate or cloudiness.
-
Record your observations in your lab notebook, dated for future reference. If any changes are noted compared to a fresh sample, proceed to analytical verification.
Protocol 3.2: Purity Assessment by RP-HPLC (General Method)
This is a general guideline; specific parameters may require optimization.
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 50-100 µg/mL using the mobile phase.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound.
-
Look for earlier eluting peaks, which could indicate the presence of the more polar degradation product, 3-methylisonicotinic acid.
-
Calculate the purity by peak area percentage. A purity of >98% is generally considered good for most applications.
-
Section 4: Data Summary & Visualization
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Slows down potential degradation reactions.[1][2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation.[1] |
| Light | Protect from light (Amber/Opaque Vial) | Prevents photodegradation.[3][9] |
| Moisture | Tightly sealed container | Prevents hydrolysis; compound is hygroscopic.[3][15] |
| Incompatibles | Strong Acids, Strong Bases, Oxidizers | Avoids rapid degradation and hazardous reactions.[2] |
Diagram 1: Troubleshooting Workflow for Suspected Degradation
This diagram outlines the logical steps to take when the quality of this compound is .
Caption: Troubleshooting workflow for investigating compound stability.
References
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- US4185027A - Hydrolysis of methyl esters - Google Patents.
- Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Taylor & Francis Online.
- hydrolysis of esters - Chemguide.
- WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - WIPO Patentscope.
- Methyl Esters - Organic Chemistry Portal.
- SAFETY DATA SHEET - Alfa Aesar (Methyl isonicotinate).
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- PYRIDINE FOR SYNTHESIS - Loba Chemie.
- Storage of pyridine? - Sciencemadness Discussion Board.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1.
- UV photolysis for accelerating pyridine biodegradation. PubMed.
- Methyl isonicotinate - Wikipedia.
- Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. ResearchGate.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI.
- An Experimental Study on the Degradation of Methyl Orange by Combining Hydrodynamic Cavitation and Chlorine Dioxide Treatments. AIDIC.
- Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
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- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: A Researcher's Guide to Stabilizing Methyl 3-methylisonicotinate
Welcome to the technical support center for Methyl 3-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. As experienced application scientists, we understand that compound stability is paramount to reproducible and reliable results. This document provides in-depth, field-proven insights into the common decomposition pathways of this compound and offers practical, validated protocols to ensure its integrity throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a substituted pyridine derivative, featuring both a methyl ester and a methyl group on the pyridine ring. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds. However, the ester and the activated methyl group on the pyridine ring are susceptible to several decomposition pathways, including hydrolysis, oxidation, and thermal degradation. Ensuring its stability is critical for accurate stoichiometry, preventing the formation of impurities that can complicate downstream reactions and purification, and maintaining the overall integrity of your synthetic route.
Q2: What are the primary signs that my this compound has decomposed?
Visual inspection can often provide the first clues of decomposition. A pure sample of this compound should be a clear liquid. The appearance of discoloration (yellowing or browning), the formation of precipitates, or a noticeable change in viscosity can all indicate degradation. For more quantitative assessment, techniques like NMR spectroscopy can reveal the presence of hydrolysis products (e.g., 3-methylisonicotinic acid) or oxidation byproducts. A change in pH of the solution, particularly a decrease, can also suggest the formation of acidic degradation products.
Q3: How should I properly store this compound to minimize decomposition?
Proper storage is the first and most critical step in preventing decomposition. Based on the chemical properties of pyridine esters and general best practices for air-sensitive reagents, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is ideal for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][3][4] This is crucial to prevent oxidation.
-
Container: Use an airtight, amber glass bottle to protect from light and moisture.[5] For frequent use, consider transferring smaller aliquots to separate vials to minimize repeated exposure of the main stock to the atmosphere.[3]
Troubleshooting Guide: Common Decomposition Scenarios
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction yield is consistently low, and purification is difficult. | Hydrolysis of the ester group. | 1. Ensure all solvents are rigorously dried before use. 2. Perform reactions under a strict inert atmosphere (N₂ or Ar).[2][3][4] 3. If aqueous workup is necessary, perform it at low temperatures and minimize the exposure time. 4. Avoid acidic or basic conditions unless required by the reaction, as these can catalyze hydrolysis.[6] |
| Discoloration of the reagent or reaction mixture is observed. | Oxidation of the pyridine ring or the 3-methyl group. | 1. Degas all solvents prior to use. 2. Handle the reagent using proper air-sensitive techniques, such as using syringes or cannulas for transfer.[2][3][4][7] 3. Avoid exposure to strong oxidizing agents. |
| Inconsistent results between different batches of the reagent. | Variable levels of degradation in the starting material. | 1. Always check the purity of a new bottle of this compound by NMR or GC-MS before use. 2. If impurities are detected, consider purification by distillation under reduced pressure. |
| Formation of an unexpected side product with a different ester group. | Transesterification. | 1. If using an alcohol as a solvent, be aware that it can participate in transesterification, especially in the presence of an acid or base catalyst.[8] 2. If possible, choose a non-alcoholic solvent. 3. If an alcohol solvent is necessary, use the one corresponding to the desired ester or consider a large excess to drive the equilibrium. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the standard procedure for handling air-sensitive liquid reagents to prevent atmospheric contamination.[2][3][4][7]
Materials:
-
Bottle of this compound with a Sure/Seal™ cap
-
Dry, nitrogen-flushed syringe with a long needle
-
Reaction vessel, oven-dried and cooled under an inert atmosphere
-
Source of dry inert gas (Nitrogen or Argon)
Procedure:
-
Puncture the septum of the this compound bottle with the needle of the dry syringe.
-
Connect the syringe to the inert gas source and gently flush the syringe with the inert gas.
-
Insert a second needle connected to the inert gas source through the septum to create a positive pressure of inert gas in the bottle.
-
Slowly draw the desired volume of the reagent into the syringe.
-
Remove the syringe from the bottle and immediately insert it into the septum of your reaction vessel.
-
Dispense the reagent into the reaction vessel.
-
Remove the syringe and re-flush it with inert gas before storage.
Visualizing Decomposition Pathways
To better understand the chemical transformations that can lead to the degradation of this compound, the following diagrams illustrate the key decomposition pathways.
Hydrolysis Pathway
Caption: Acid or base-catalyzed hydrolysis of the ester.
Oxidation Pathway
Caption: Potential oxidation sites on the molecule.
Conclusion
By understanding the inherent chemical sensitivities of this compound and implementing the rigorous handling and storage protocols outlined in this guide, researchers can significantly mitigate the risk of decomposition. This proactive approach to compound management will not only preserve the quality of your reagents but also enhance the reliability and reproducibility of your experimental outcomes. For further assistance or more specialized applications, please do not hesitate to contact our technical support team.
References
- Z. W. Wicks, Jr., F. N. Jones, S. P. Pappas, and D. A. Wicks, Organic Coatings: Science and Technology, 3rd ed. John Wiley & Sons, 2007.
- J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
- A. J. Pearson and W. R. Roush, Activating Agents and Protecting Groups. John Wiley & Sons, 1999.
- D. F. Shriver and M. A. Drezdzon, The Manipulation of Air-Sensitive Compounds, 2nd ed. Wiley-Interscience, 1986.
- LookChem.
- MIT Department of Chemistry. "Handling air-sensitive reagents." [Link]
- Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." [Link]
- Chemistry Stack Exchange.
- K. A. H. Adams and J. C. Vederas, "Ester Hydrolysis," in Comprehensive Organic Synthesis II, 2nd ed., vol. 6, P. A. Evans, Ed. Elsevier, 2014, pp. 239–277.
- E. F. V. Scriven and K. Turnbull, "Pyridines and their Benzo Derivatives: Reactivity of Substituents," in Comprehensive Organic Chemistry II, vol. 4, A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, Eds. Pergamon, 1996, pp. 263–303.
- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley-Blackwell, 2010.
- P. N.
- H. O. House, Modern Synthetic Reactions, 2nd ed. W. A. Benjamin, 1972.
- D. R. Lide, Ed., CRC Handbook of Chemistry and Physics, 97th ed. CRC Press, 2016.
- P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014.
- T. W. G. Solomons, C. B. Fryhle, and S. A. Snyder, Organic Chemistry, 12th ed. John Wiley & Sons, 2016.
- H. D. C. Smyth and A. J. Hickey, "Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation," J. Pharm. Sci., vol. 90, no. 11, pp. 1878–1886, 2001. [Link]
- Wikipedia. "Pyridine." [Link]
- Wikipedia.
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
Technical Resource Hub: Optimizing Reaction Temperature for Methyl 3-methylisonicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-methylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this crucial reaction. Below, you will find troubleshooting guidance and frequently asked questions to ensure your synthesis is efficient, high-yielding, and reproducible.
The synthesis of this compound, commonly achieved through the Fischer esterification of 3-methylisonicotinic acid with methanol, is highly dependent on reaction temperature.[1][2] This parameter is a critical control point that dictates reaction rate, equilibrium position, and the formation of potential impurities. An improperly controlled temperature can lead to low yields, incomplete reactions, or difficult purifications. This hub provides the causal explanations and actionable protocols necessary to master this variable.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is followed by potential causes related to temperature and a recommended course of action.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: Analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) shows a significant amount of unreacted 3-methylisonicotinic acid.[3][4][5][6]
-
Potential Cause 1: Insufficient Temperature. The Fischer esterification is an equilibrium-driven reaction that requires sufficient thermal energy to overcome the activation barrier.[7][8] Without adequate heat, the reaction rate is impractically slow.
-
Recommended Action:
-
Ensure your reaction is set to reflux. For methanol, this should be approximately 65°C.[9]
-
If using a standard heating mantle, confirm the temperature with an independent thermometer probe in the heating block or oil bath.
-
Incrementally increase the heat setting and monitor the reflux ring. Ensure a steady, gentle reflux is maintained.
-
-
Potential Cause 2: Premature Reaction Quenching. Cooling the reaction too early will halt the conversion process.
-
Recommended Action:
Issue 2: Formation of Significant Byproducts
-
Symptom: TLC or GC-MS analysis reveals one or more new spots/peaks in addition to the starting material and the desired product.
-
Potential Cause: Excessive Temperature. While heat is necessary, excessive temperatures can promote side reactions. For pyridinecarboxylic acids, high temperatures in the presence of a strong acid catalyst can potentially lead to decarboxylation or other degradation pathways.
-
Recommended Action:
-
Reduce the heating mantle temperature to maintain a gentle, not vigorous, reflux.
-
Ensure the heating is uniform. Use a sand or oil bath for more even heat distribution compared to a direct heating mantle.
-
Consider using a catalyst system that operates efficiently at lower temperatures, although sulfuric acid is standard and effective at methanol's reflux temperature.[11][12]
-
Issue 3: Reaction Stalls and Does Not Proceed to Completion
-
Symptom: The reaction proceeds initially, as observed by the formation of the product, but then stalls, leaving a persistent mixture of starting material and product even after extended reaction times.
-
Potential Cause: Equilibrium Has Been Reached. The Fischer esterification is a reversible process that produces water as a byproduct.[7][8][13] As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to occur at a significant rate, leading to equilibrium.
-
Recommended Action:
-
Shift the Equilibrium: The most effective way to drive the reaction to completion is to remove water as it forms. This is often achieved using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene.[8][9][12]
-
Use Excess Reagent: Employing a large excess of the alcohol (methanol) can also shift the equilibrium towards the product side, according to Le Chatelier's principle.[7][8] Using methanol as the solvent is a common and effective strategy.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal reaction temperature for the synthesis of this compound?
The optimal temperature is the reflux temperature of the alcohol being used. For methanol, this is approximately 65°C.[9] Operating at reflux ensures a consistent and sufficiently high temperature to drive the reaction forward at a reasonable rate without needing super-atmospheric pressures. Procedures in the literature consistently cite heating the mixture to reflux.[10][14]
Q2: How long should I run the reaction?
Reaction times can vary, but typically range from 4 to 13 hours.[2][10] The most reliable method to determine completion is to monitor the reaction. A simple TLC analysis every 1-2 hours will show the disappearance of the starting 3-methylisonicotinic acid.[3][5]
Q3: Can I run the reaction at a lower temperature for a longer time?
While technically possible, it is often inefficient. The reaction rate is exponentially dependent on temperature, so a modest decrease in temperature can lead to a dramatic increase in the required reaction time. Refluxing provides a balance of a fast reaction rate at a controlled, stable temperature.
Q4: My product is a liquid/oil, but some protocols mention a solid. Why?
Methyl nicotinate (a closely related compound) is reported as a white powder with a melting point of 40-42°C.[1][2] The 3-methyl substituent in your target molecule may lower the melting point, potentially resulting in an oil or low-melting solid at room temperature. The crude product is often isolated as an oil.[10]
Q5: What is the role of the sulfuric acid catalyst, and does it affect the optimal temperature?
Sulfuric acid acts as a Brønsted acid catalyst.[7] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the alcohol. The catalyst speeds up the rate at which equilibrium is reached but does not change the optimal temperature, which is determined by the solvent's boiling point.
Part 3: Data Presentation & Experimental Protocols
Table 1: Effect of Temperature on Reaction Outcome
This table summarizes the expected outcomes when varying the temperature in a typical Fischer esterification of 3-methylisonicotinic acid.
| Temperature (°C) | Condition | Expected Rate of Conversion | Potential Issues |
| < 50°C | Below Reflux | Very Slow / Negligible | Incomplete reaction, extremely long reaction times. |
| ~65°C | Gentle Reflux | Optimal | Efficient conversion. Equilibrium may be reached if water is not removed. |
| > 70°C | Vigorous Reflux | Fast | Increased potential for side reactions and thermal degradation. Solvent loss. |
Experimental Protocol: Temperature Scouting Study
This protocol outlines a method for determining the optimal reaction temperature and time for your specific lab setup.
Objective: To find the minimum time required for complete conversion at a stable reflux temperature.
Materials:
-
3-methylisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath with magnetic stirring
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction and TLC mobile phase)
-
Hexanes (for TLC mobile phase)
Procedure:
-
Set up the reaction apparatus (flask, condenser, stirrer, heat source).
-
To the flask, add 3-methylisonicotinic acid (1.0 eq), and methanol (serving as both reagent and solvent, ~10-20 mL per gram of acid).
-
Begin stirring and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to a gentle reflux (~65°C).
-
Once reflux begins, take the first TLC sample (t=0). To do this, withdraw a tiny aliquot with a capillary tube and spot it on the TLC plate.
-
Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Develop the TLC plate in a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize under a UV lamp.
-
Continue to take TLC samples every hour.
-
Monitor the disappearance of the starting material spot in the "RM" lane. The reaction is complete when this spot is no longer visible.
-
Record the total time required to reach completion. This is your optimal reaction time at reflux temperature.
Part 4: Visualization of Workflow
Troubleshooting Workflow Diagram
This diagram illustrates the logical steps to diagnose and solve common issues during the synthesis, with a focus on temperature-related problems.
Caption: Troubleshooting workflow for temperature optimization.
References
- Methyl isonicotinate. Wikipedia.
- Monitoring Reactions by TLC. Washington State University.
- Synthesis of (a) methyl isonicotinate. PrepChem.com.
- Abida, H., et al. (2017). LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation. PLoS One, 12(8), e0182423.
- Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
- Gozan, M., et al. (2024). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. E3S Web of Conferences, 503, 01003.
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
- 29. The Fischer Esterification. University of Missouri–St. Louis.
- Zhang, T., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8904131.
- Fischer Esterification-Typical Procedures. OperaChem. (2024).
- Fischer Esterification. Organic Chemistry Portal.
- Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
- Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1, 6-11.
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
- Sowa, F. J. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. (2017).
- Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide.
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- 4. LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. prepchem.com [prepchem.com]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
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- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
catalyst selection for efficient Methyl 3-methylisonicotinate synthesis
Introduction
Welcome to the technical support center for the synthesis of Methyl 3-methylisonicotinate. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents and advanced materials. Its synthesis, while achievable through several routes, presents unique challenges, particularly concerning catalyst selection and reaction optimization, to ensure high yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to navigate the complexities of this synthesis. We will explore the critical role of catalysts in the key synthetic transformations and provide the causal reasoning behind our protocol recommendations to empower you to achieve efficient and reproducible results.
Synthetic Strategies: An Overview
The efficient synthesis of this compound is typically approached via two primary pathways, each with distinct advantages and catalytic considerations. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.
-
Route A: Functionalization of 3-Methylpyridine (3-Picoline). This is a common "bottom-up" approach that involves a multi-step sequence to build the desired functionality onto a simple, inexpensive starting material.
-
Route B: Catalytic Dehalogenation of a Dihalogenated Pyridine Precursor. This "top-down" approach utilizes a pre-functionalized core, which is then refined in a key catalytic hydrogenation step to yield the target scaffold.
The following workflow diagram illustrates these strategic approaches.
Caption: High-level overview of primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical catalytic steps in the synthesis of this compound?
A1: The most critical catalytic steps are typically the final transformations that establish the ester and the core pyridine ring structure. In Route A , the acid-catalyzed esterification of the 3-methylisonicotinic acid precursor is paramount. For Route B , the palladium-catalyzed hydrogenolysis of a dihalo-precursor is the defining step.[1] Both reactions require careful catalyst selection and optimization to prevent side reactions and ensure high conversion.
Q2: Why is the esterification of isonicotinic acid derivatives more challenging than that of simple benzoic acids?
A2: The primary challenge lies in the basicity of the pyridine nitrogen atom. In standard Fischer-Speier esterification, the acid catalyst must not only protonate the carbonyl oxygen to enhance its electrophilicity but also protonates the pyridine nitrogen. This creates a positively charged pyridinium species, which deactivates the ring and can hinder the reaction. Therefore, stronger conditions or alternative methods, such as using thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate, are often employed.[2][3]
Q3: What are the main safety concerns when handling catalysts and reagents for this synthesis?
A3: Safety is paramount. Key concerns include:
-
Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[4]
-
Thionyl Chloride (SOCl₂): Toxic and corrosive; reacts violently with water to release toxic HCl and SO₂ gases. Must be handled in a well-ventilated fume hood.[2]
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite in the presence of air and solvents, especially methanol. Handle the catalyst wet or under an inert atmosphere (Nitrogen or Argon). Hydrogen gas used in hydrogenolysis is extremely flammable and forms explosive mixtures with air.[1]
Troubleshooting Guide: Catalyst Selection & Reaction Issues
This section addresses specific problems you may encounter during the key catalytic steps.
Scenario 1: Acid-Catalyzed Esterification (Route A)
Q: My Fischer esterification of 3-methylisonicotinic acid with methanol and sulfuric acid is giving low yields (<50%). What is the likely cause?
A: Low yields in this specific esterification are common and can be traced to several factors:
-
Insufficient Catalyst: As discussed in FAQ #2, the pyridine nitrogen acts as a base, effectively sequestering some of the acid catalyst. You may need a higher catalyst loading than for a standard esterification.
-
Presence of Water: Water shifts the equilibrium of the reaction back towards the starting materials. Ensure you are using anhydrous methanol and that your starting carboxylic acid is thoroughly dry.
-
Incomplete Reaction: Pyridine carboxylic acids are less reactive than their benzene counterparts. The reaction may require prolonged reflux times (8-12 hours or even longer) to reach completion.[2] Monitor progress using Thin Layer Chromatography (TLC).
-
Difficult Workup: The product, Methyl isonicotinate, can be somewhat water-soluble. During neutralization with a base like sodium carbonate, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, chloroform) to maximize recovery.[4][5]
Q: I am observing significant charring and byproduct formation during my H₂SO₄-catalyzed esterification. What catalyst alternatives should I consider?
A: Charring indicates decomposition, likely due to the harshness of concentrated sulfuric acid at high temperatures. Consider these alternatives:
-
Thionyl Chloride (SOCl₂) followed by Methanol: This is a highly effective two-step, one-pot procedure. SOCl₂ converts the carboxylic acid to the highly reactive acyl chloride hydrochloride.[3] Subsequent addition of methanol at a controlled temperature results in a rapid and clean conversion to the ester. This method avoids prolonged heating with strong acid.[2]
-
Solid Acid Catalysts: For a greener and more easily separable alternative, solid acid catalysts can be employed. While potentially requiring higher temperatures or longer reaction times, they simplify workup (catalyst is filtered off) and are recyclable. A MoO₃/SiO₂ bifunctional catalyst has been reported for the synthesis of Methyl Nicotinate, a related compound, suggesting its potential applicability here.[6][7]
The following decision tree can guide your catalyst selection for the esterification step.
Caption: Decision tree for esterification catalyst selection.
Scenario 2: Catalytic Hydrogenolysis (Route B)
Q: My hydrogenolysis of a Methyl 2,6-dichloro-3-methylisonicotinate precursor using Pd/C is stalled or incomplete. What are the common issues?
A: Stalled hydrogenolysis reactions are frequently related to catalyst activity or poisons.
-
Catalyst Poisoning: The primary culprit is the hydrogen chloride (HCl) generated in situ as the chlorine atoms are replaced by hydrogen. This acid can poison the palladium catalyst. The reaction must be conducted in the presence of a base to neutralize the HCl as it forms.[1] Triethylamine or morpholine are effective choices.
-
Catalyst Quality and Loading: Ensure you are using a high-quality catalyst (e.g., 5-10% Pd on carbon). Catalyst loading is also critical; a higher loading can reduce reaction times but adds cost. A typical range is 1-10 mol% of palladium relative to the substrate.[8]
-
Insufficient Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, this reaction benefits from superatmospheric pressure (e.g., 50-60 psig) and elevated temperatures (50-80 °C) to achieve a reasonable reaction rate.[1][8]
-
Poor Mass Transfer: This is a triphasic reaction (solid catalyst, liquid substrate/solvent, hydrogen gas). Vigorous stirring is essential to ensure hydrogen is adequately dissolved in the solvent and can reach the active sites on the catalyst surface.
Catalyst Performance Comparison
The table below summarizes the characteristics of common catalysts for the key synthetic steps.
| Reaction Step | Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |
| Esterification | Conc. H₂SO₄ | Reflux in Methanol, 8-12h | 65-80%[4][9] | Inexpensive, readily available | Harsh conditions, potential for side reactions, difficult workup |
| Esterification | SOCl₂ | 0 °C to 50 °C, 12h | >90%[2] | High yield, high reactivity, works for sensitive substrates | Toxic/corrosive reagent, generates acidic byproduct (HCl) |
| Esterification | MoO₃/SiO₂ | Reflux in Methanol | ~79%[6] | Heterogeneous (easy to remove), recyclable, milder | May require specific preparation, potentially slower kinetics |
| Hydrogenolysis | Pd/C (5-10%) | 50-80 °C, 50-500 psig H₂, with base | >90%[1] | Highly efficient, clean conversion | Pyrophoric catalyst, requires specialized pressure equipment |
Experimental Protocols
Protocol 1: Esterification of 3-Methylisonicotinic Acid via the Acyl Chloride
This protocol is adapted from procedures for similar pyridine carboxylic acids and offers high yields.[2][3]
-
Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add 3-methylisonicotinic acid (10.0 g, 72.9 mmol).
-
Acyl Chloride Formation: Under an inert atmosphere (N₂), add thionyl chloride (30 mL). Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst. A vigorous evolution of gas (HCl, SO₂) will begin.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to 40-50 °C for 1 hour, or until the gas evolution ceases and all solids have dissolved.
-
Reagent Removal: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Ester Formation: Cool the resulting crude acyl chloride hydrochloride in an ice bath (0 °C). Slowly add 100 mL of anhydrous methanol. An exothermic reaction will occur.
-
Completion: Once the initial exotherm subsides, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Pour the reaction mixture slowly onto 200 g of crushed ice. Carefully neutralize the solution to pH ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Hydrogenolysis of Methyl 2,6-dichloro-3-methylisonicotinate
This protocol is based on a patented process for the synthesis of isonicotinic acid esters.[1]
-
Safety First: Handle the dry Pd/C catalyst with extreme care, as it can be pyrophoric. It is recommended to handle it as a wet paste.
-
Reactor Setup: To a pressure hydrogenation vessel, add Methyl 2,6-dichloro-3-methylisonicotinate (10.0 g, 45.4 mmol), an anhydrous solvent such as benzene or methanol (100 mL), and a base such as triethylamine (13.8 mL, 99.9 mmol, 2.2 eq.).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (e.g., 1.0 g, wet). Ensure the catalyst remains wetted with solvent.
-
Hydrogenation: Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 60 psig with hydrogen.
-
Reaction: Heat the mixture to 60-80 °C while stirring vigorously. Monitor the reaction by the uptake of hydrogen. The reaction is complete when approximately two molar equivalents of hydrogen have been consumed.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (e.g., methanol). Caution: Do not allow the Celite® pad with the catalyst to dry out, as it may ignite. Quench the filter cake with water.
-
Purification: Concentrate the filtrate under reduced pressure. The residue will contain the product and the hydrochloride salt of the base. Purify by dissolving in a suitable solvent and washing with water to remove the salt, followed by drying and solvent evaporation, or by vacuum distillation.
References
- BenchChem Technical Support Team. (January 2026).
- Wikipedia. (Accessed 2026).
- Smith, A. et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]
- Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838.
- Various Authors. (2017). Any procedure for the esterification of isonicotinic acid?.
- Lakeside, R. H. (1965). Reduction of isonicotinic acid esters. U.S. Patent No. 3,192,220.
- Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
- Chemical Synthesis Database. (Accessed 2026).
- Jumde, R. P., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
- Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]
- PrepChem. (Accessed 2026). Synthesis of (a)
- Request PDF. (Accessed 2026). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst.
- MDPI. (Accessed 2026).
- Nielsen, O., et al. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
Sources
- 1. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
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- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]
- 9. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 3-methylisonicotinate
Welcome to the technical support center for the purification of Methyl 3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key pyridine derivative with the high degree of purity required for their work. The pyridine substructure is a vital component in numerous pharmaceuticals and functional materials, making the purity of its building blocks paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your sample is heavily dependent on its synthetic route. For a typical Fischer esterification synthesis from 3-methylisonicotinic acid and methanol with an acid catalyst (e.g., H₂SO₄), you should anticipate the following impurities:[2][3][4]
-
Unreacted Starting Materials: 3-methylisonicotinic acid and residual methanol.
-
Catalyst Residue: The acid catalyst (e.g., sulfuric acid) used in the reaction.
-
Hydrolysis Product: The most common degradation product is 3-methylisonicotinic acid, formed by the hydrolysis of the ester. This can occur during aqueous workup if conditions are not controlled.[5]
-
Positional Isomers: Depending on the synthesis of the initial pyridine ring, you might have isomers such as methyl 5-methylnicotinate.[5]
-
Water: As a hygroscopic pyridine derivative, water is a common impurity.[6]
-
Side-Reaction Products: Products from oxidation or other side reactions involving the pyridine ring.
Q2: How can I perform a quick preliminary purity assessment of my sample?
A2: Before committing to a large-scale purification, a quick assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material on a silica plate and develop it in a solvent system like ethyl acetate/hexanes. The presence of multiple spots indicates impurities. Staining with potassium permanganate can help visualize non-UV active impurities.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude product provides invaluable information. You can often identify the signals of your desired product and compare their integration to those of unknown peaks. For this compound, you would expect to see signals for the methyl ester protons, the methyl group on the ring, and the three aromatic protons on the pyridine ring.[7][8] The presence of a broad peak may indicate the carboxylic acid impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If available, a quick GC-MS run can provide a more quantitative view of the impurity profile and help identify the molecular weights of the contaminants.[9][10]
Troubleshooting Purification Protocols
This section provides detailed troubleshooting for common purification techniques. The choice of method depends on the nature of the impurities you need to remove.
Workflow for Purification Strategy
Below is a general workflow to guide your purification strategy, from initial analysis to final purity verification.
Caption: A general workflow for the purification of this compound.
Guide 1: Acid-Base Extraction
This technique is highly effective for separating acidic or basic compounds from a neutral organic product.[11][12]
Q: My crude product is contaminated with 3-methylisonicotinic acid and the acid catalyst. How do I remove them?
A: An aqueous basic wash is the most efficient method. The base will deprotonate the acidic impurities, making them water-soluble salts that partition into the aqueous layer, while your neutral ester remains in the organic layer.[4][13]
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] A weak base is crucial here; using a strong base like NaOH could hydrolyze your ester product.[11]
-
Separation: Gently shake the funnel, venting frequently to release CO₂ gas produced from the neutralization. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash 1-2 times.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q: My ester seems to be hydrolyzing during the basic wash, leading to lower yield. What can I do?
A: Ester hydrolysis under basic conditions is a known issue, especially with prolonged exposure. To mitigate this:
-
Use a Weaker Base: Ensure you are using a mild base like sodium bicarbonate rather than hydroxides.
-
Work Quickly and at Low Temperatures: Perform the extraction quickly and, if possible, use chilled solutions to slow down the hydrolysis reaction.
-
Limit Contact Time: Do not let the organic and basic aqueous layers sit together for extended periods. Separate them as soon as the layers have settled.
Guide 2: Column Chromatography
Chromatography is ideal for separating compounds with similar polarities, such as positional isomers or other organic byproducts.[14][15]
Q: I'm seeing significant peak tailing for my pyridine compound during column chromatography or HPLC. How can I improve the peak shape?
A: Peak tailing with pyridine derivatives is a classic problem caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the surface of standard silica gel.[14] This creates a secondary interaction mechanism that broadens the peak.
Solutions for Peak Tailing:
-
Add a Competing Base: Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) to your mobile phase.[14] The TEA will preferentially interact with the acidic silanol sites, masking them from your compound and resulting in sharper peaks.
-
Adjust pH: For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 can protonate the silanol groups, minimizing their interaction with the basic analyte.[14]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or an end-capped silica column for HPLC, which has fewer free silanol groups.[14]
Caption: Troubleshooting guide for peak tailing in chromatography of pyridine compounds.
Q: My compound is not moving off the silica gel column, and I have very low recovery. What is happening?
A: This indicates that your compound is binding too strongly to the stationary phase.
-
Increase Solvent Polarity: Your mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate system). Adding a small amount of methanol (1-5%) can significantly increase polarity and help elute highly polar compounds.
-
Check for Degradation: Your compound might be degrading on the acidic silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, degradation is likely. In this case, switch to a more neutral stationary phase like alumina.[14]
Guide 3: Distillation
Distillation is suitable for separating liquids with significantly different boiling points or for removing a volatile product from non-volatile impurities.
Q: Can I purify this compound by distillation?
A: Yes, but likely only under vacuum. The boiling point of the related Methyl Isonicotinate is ~208 °C at atmospheric pressure, and this compound is expected to be similar.[2] Distilling at this high temperature risks thermal decomposition.
Experimental Protocol: Vacuum Distillation
-
Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glass joints are properly sealed for a high vacuum.
-
Vacuum: Connect a vacuum pump capable of reaching <1 mmHg. A lower pressure will allow the compound to boil at a significantly lower temperature.
-
Heating: Use a heating mantle with a stirrer to ensure even boiling. Heat the flask gradually.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling forerun and stop before higher-boiling impurities begin to distill.
Data Summary: Comparison of Purification Techniques
| Purification Method | Primary Use Case | Advantages | Disadvantages |
| Acid-Base Extraction | Removing acidic or basic impurities. | Fast, inexpensive, and highly effective for specific impurity types.[11] | Risk of ester hydrolysis; not effective for neutral impurities. |
| Column Chromatography | Separating isomers and other closely related impurities. | High resolution for complex mixtures; adaptable to various polarities.[14][15] | Can be time-consuming, uses large solvent volumes, risk of compound degradation on silica. |
| Vacuum Distillation | Separating from non-volatile materials or compounds with very different boiling points. | Good for large quantities; can yield very pure product. | Requires specialized equipment; risk of thermal decomposition. |
| Recrystallization | Purifying solid compounds or removing solid impurities from a liquid. | Can provide very high purity in a single step. | Not suitable for oils or low-melting solids; requires finding a suitable solvent system. |
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Phenylalanylphenylalanine Methyl Ester.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Methyl isonicotinate.
- PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Chempedia - LookChem. (n.d.). Purification of Pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- BLD Pharm. (n.d.). This compound.
- ChemicalBook. (n.d.). Methyl isonicotinate(2459-09-8) 1H NMR spectrum.
- YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction.
- Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives.
Sources
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- 7. 116985-92-3|this compound|BLD Pharm [bldpharm.com]
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- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. column-chromatography.com [column-chromatography.com]
Technical Support Center: Synthesis of Substituted Pyridine Esters
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridine esters is a cornerstone of modern medicinal chemistry and materials science. However, navigating the complexities of pyridine ring construction and functionalization can present significant challenges. This guide provides practical, in-depth solutions to common problems encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1][2]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[1]
-
Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[1][2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[1]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine.[1][3] Incomplete oxidation is a common reason for low yields of the desired pyridine.
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometric ratio. While nitric acid is a classic oxidant, milder and more efficient conditions have been developed.[4] These include using iodine in refluxing methanol, chromium dioxide (CrO₂), potassium permanganate (KMnO₄), or manganese dioxide (MnO₂).[4]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine.
-
Troubleshooting: The order of reagent addition is critical. In unsymmetrical Hantzsch reactions, incorrect addition can lead to the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
-
Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve the regioselectivity and minimize side reactions?
A2: The Bohlmann-Rahtz synthesis is a versatile method but can be susceptible to side reactions, particularly due to the high temperatures often required for the cyclodehydration step.
Common Causes and Solutions:
-
Decomposition of Starting Materials: Acid-sensitive enamines, especially those with tert-butyl ester or cyano groups, are prone to decomposition under strongly acidic conditions.
-
Troubleshooting: If you observe decomposition, switch to a milder acid catalyst. A solid-supported acid like Amberlyst-15 ion-exchange resin can be effective while being less harsh than strong Brønsted or Lewis acids.[5]
-
-
Lack of Regiocontrol: In cases where unsymmetrical enamines or dicarbonyl compounds are used, a mixture of regioisomers can be formed.
-
Troubleshooting: To address this, consider a stepwise approach where the enamine is formed first, purified, and then reacted with the dicarbonyl compound. This can provide greater control over the regioselectivity of the cyclization.
-
Q3: My Guareschi-Thorpe synthesis is inefficient. Are there modern modifications to this procedure?
A3: The classical Guareschi-Thorpe reaction can indeed be low-yielding and require harsh conditions.[6][7] However, recent advancements have significantly improved its efficiency and environmental footprint.
Modern Modifications:
-
Aqueous, pH-Controlled Conditions: A highly efficient and environmentally friendly version of the Guareschi-Thorpe reaction has been developed using ammonium carbonate in an aqueous medium.[8] This method serves a dual purpose: the ammonium carbonate acts as both the nitrogen source for the pyridine ring and as a promoter for the reaction.[8] This approach is inexpensive, user-friendly, and often results in the precipitation of the product from the reaction medium, simplifying purification.[8]
Q4: I'm struggling with the purification of my final substituted pyridine ester. What are some effective strategies?
A4: Purification of pyridine derivatives can be challenging due to their basicity and polarity.
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to prevent peak tailing by neutralizing acidic sites on the silica gel.
-
Acid-Base Extraction: For pyridine esters that are sufficiently basic, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The pyridinium salt will partition into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the free pyridine, which can then be extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.
Troubleshooting Guides for Specific Synthetic Routes
Hantzsch Pyridine Ester Synthesis
The Hantzsch synthesis is a multi-component reaction widely used to produce dihydropyridines, which are subsequently oxidized to pyridines.[2][4][9]
Troubleshooting Common Issues in Hantzsch Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient classical conditions. | - Adopt modern catalytic systems such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles.[1] - Consider solvent-free conditions with catalysts like γ-Al2O3 nanoparticles.[1] |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the use of an effective oxidizing agent in the correct stoichiometry.[4] - Milder alternatives to nitric acid include iodine in refluxing methanol or CrO₂.[4] - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine. | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[1] |
| Self-condensation of the β-ketoester. | - Carefully control the reaction temperature and consider slower addition of the ammonia source. |
Experimental Protocol: High-Yield Hantzsch Synthesis using γ-Al2O3 Nanoparticles
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol).
-
Add γ-Al2O3 nanoparticles (as per optimized loading) as the catalyst.
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes, depending on the substrates.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[4]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10][11]
Troubleshooting Common Issues in Kröhnke Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions. | - Ensure the use of an appropriate solvent, such as glacial acetic acid or methanol.[10] - For some substrates, solvent-free conditions may be beneficial.[10] |
| Poor quality of the α-pyridinium methyl ketone salt. | - Synthesize and purify the pyridinium salt carefully before use. Ensure it is completely dry. | |
| Formation of Side Products | Unexpected condensation pathways. | - Carefully re-examine the stoichiometry of your reactants. An excess of one of the starting materials may favor side reactions.[5] |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine via Kröhnke Synthesis
-
In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1 mmol) and chalcone (1 mmol) in glacial acetic acid.
-
Add ammonium acetate (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[11]
Transition-Metal Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted pyridines, often offering milder reaction conditions and improved functional group tolerance.[12][13]
Troubleshooting Common Issues in Transition-Metal Catalyzed Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | Catalyst poisoning by impurities. | - Ensure all reagents and solvents are of high purity and are properly dried and degassed. |
| Incorrect ligand choice. | - The choice of ligand can be critical for catalyst activity and selectivity. Screen a variety of ligands to find the optimal one for your specific transformation. | |
| Poor Regioselectivity | Inherent substrate bias. | - The electronic and steric properties of the substituents on the pyridine ring can strongly influence the regioselectivity of C-H functionalization reactions.[12] |
| Non-optimal reaction conditions. | - Systematically vary reaction parameters such as temperature, solvent, and additives to optimize for the desired regioisomer. |
Visualizing Experimental Workflows
Decision Tree for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
General Workflow for Purification of Substituted Pyridine Esters
Caption: A general decision-making workflow for the purification of substituted pyridine esters.
References
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
- BenchChem. (n.d.). Avoiding side reactions in one-pot pyridine synthesis.
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
- Taylor & Francis Online. (2024, July 11). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
- onlinelibrary.wiley.com. (n.d.). Guareschi-Thorpe Condensation.
- onlinelibrary.wiley.com. (n.d.). Guareschi-Thorpe Condensation.
- Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
- Reddit. (2019, February 23). Organic Chemistry 2 - How do you use pyridine to make esters?
- National Institutes of Health. (n.d.). A de novo synthesis of substituted pyridines.
- Denmark Group, University of Illinois Urbana-Champaign. (2014, July 15). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Scribd. (n.d.). Kröhnke Pyridine Synthesis: O R R O R.
- StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa.
- ACS Publications. (n.d.). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters.
- ACS Publications. (n.d.). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization.
- National Institutes of Health. (n.d.). Icilio Guareschi and his amazing “1897 reaction”.
- ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
- National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- PubMed. (2024, August 22). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- ResearchGate. (2023, June 12). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis.
- EurekAlert!. (2024, January 18). Chemical synthesis: new strategy for skeletal editing on pyridines.
- ResearchGate. (2025, August 5). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- ResearchGate. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines.
- Wikipedia. (n.d.). Pyridine.
- WordPress.com. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- ResearchGate. (2021, May 10). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
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- 6. Guareschi-Thorpe Condensation [drugfuture.com]
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- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Methyl 3-methylisonicotinate Reactions
Welcome to the technical support center for monitoring reactions involving Methyl 3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive laboratory experience to ensure you can confidently monitor your reaction progress, identify potential issues, and obtain reliable results.
Section 1: Fundamentals of Reaction Monitoring
This section covers the basic principles of why and how to monitor your reactions effectively.
FAQ 1: Why is it crucial to monitor the progress of my this compound reaction?
Monitoring your reaction is a fundamental aspect of synthetic chemistry for several critical reasons:
-
Determining Reaction Completion: The most apparent reason is to know when the reaction has finished. Continuing a reaction unnecessarily can lead to the formation of byproducts and decomposition of the desired product.
-
Optimization of Reaction Conditions: By taking aliquots at various time points, you can understand the kinetics of your reaction. This data is invaluable for optimizing parameters such as temperature, catalyst loading, and reaction time to improve yield and purity.
-
Identification of Intermediates and Side Products: Monitoring can reveal the formation of transient intermediates or unexpected side products. Identifying these species can provide mechanistic insights and help in troubleshooting and refining the reaction conditions.[1]
-
Ensuring Safety and Scalability: For exothermic or otherwise hazardous reactions, monitoring ensures that the reaction is proceeding as expected and under control. When considering scaling up a reaction, a thorough understanding of its progress over time is essential for a safe and successful outcome.
FAQ 2: What are the primary analytical techniques for monitoring this type of reaction?
Several analytical techniques can be employed to monitor the progress of organic reactions.[2] The choice of technique depends on the specific properties of the reactants and products, as well as the available instrumentation. For reactions involving this compound, the most common and effective methods are:
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive, and versatile technique for qualitative monitoring of reaction progress. It is excellent for quickly checking for the presence of starting material and the formation of the product.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds.[3][4] It provides both qualitative and quantitative information about the components of a reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An incredibly informative technique that provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[1][5][6]
The following workflow can help you decide which technique is most appropriate for your needs.
Caption: Decision tree for selecting a reaction monitoring technique.
Section 2: Thin-Layer Chromatography (TLC) - The First Line of Analysis
TLC is often the first choice for a quick assessment of a reaction's progress. Here are some common issues and how to resolve them.
Troubleshooting 1: My TLC plate shows streaking. What could be the cause and how do I fix it?
Streaking on a TLC plate can be frustrating, but it's usually caused by a few common issues:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[7][8]
-
Solution: Dilute your sample before spotting it on the plate.
-
-
Inappropriate Solvent System: If the solvent system is too polar, it can cause the compounds to move up the plate as a streak rather than distinct spots.
-
Solution: Try a less polar solvent system.
-
-
Acidic or Basic Compounds: this compound and related compounds are basic. Basic compounds can interact strongly with the acidic silica gel, leading to streaking.[7]
-
Solution: Add a small amount of a base, like triethylamine (0.1-2.0%), to your eluent to neutralize the acidic sites on the silica gel.[7]
-
Troubleshooting 2: I can't see any spots on my TLC plate even with a UV lamp. What should I do?
If you don't see any spots under a UV lamp, it could be due to several factors:
-
Non-UV Active Compounds: Your compounds may not have a UV chromophore.
-
Solution: Use a chemical stain to visualize the spots. Potassium permanganate is a good general-purpose stain that reacts with many organic compounds.
-
-
Sample is Too Dilute: The concentration of your compounds might be too low to be detected.[7][9]
-
Volatile Compounds: Your compounds may have evaporated from the plate.[7]
-
Solution: If your compounds are highly volatile, TLC may not be the best technique. Consider using GC-MS.
-
Troubleshooting 3: The Rf values of my starting material and product are too close. How can I improve separation?
Poor separation is a common challenge in TLC. Here's how to address it:
-
Change the Solvent System: The polarity of your solvent system may not be optimal for separating your compounds.[10]
-
Solution: Experiment with different solvent systems of varying polarities. A common starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes. You can adjust the ratio to fine-tune the separation.
-
-
Co-spotting: It can be difficult to distinguish between two spots with similar Rf values.
-
Solution: Co-spot your reaction mixture with your starting material. If you see two distinct spots, your reaction is progressing. If you see a single elongated spot, the Rf values are very similar, and a different solvent system is needed.[7]
-
Protocol: Step-by-Step Guide to Running and Interpreting a TLC
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spot the plate: Using a capillary tube, spot your starting material, your reaction mixture, and a co-spot of both on the pencil line.
-
Develop the plate: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the pencil line.
-
Visualize the spots: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or with a chemical stain.
-
Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 9:1 | For non-polar compounds |
| 7:3 | A good starting point for many reactions |
| 1:1 | For more polar compounds |
| 0:1 (100% Ethyl Acetate) | For very polar compounds |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Compounds
GC-MS is an excellent technique for monitoring reactions with volatile components, providing both separation and identification.[3][4]
FAQ 3: When should I choose GC-MS over TLC for monitoring my reaction?
GC-MS is preferable to TLC in the following situations:
-
Volatile Compounds: If your starting materials or products are volatile, GC-MS is a more reliable technique than TLC.[11]
-
Complex Mixtures: GC provides much higher separation efficiency than TLC, making it ideal for analyzing complex reaction mixtures.
-
Quantitative Analysis: While TLC is primarily qualitative, GC-MS can provide accurate quantitative data on the composition of your reaction mixture.[3]
-
Identification of Unknowns: The mass spectrometer provides mass-to-charge ratio data, which can be used to identify unknown byproducts or intermediates.[3][12]
Troubleshooting 4: My sample is not volatile enough for GC-MS. What are my options?
If your compounds are not sufficiently volatile for GC-MS analysis, you have a few options:
-
Derivatization: You can chemically modify your compounds to make them more volatile. For example, you can convert a non-volatile carboxylic acid into its more volatile methyl ester.
-
Use an Alternative Technique: If derivatization is not feasible, you may need to use a different analytical technique, such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.
Troubleshooting 5: I am seeing unexpected peaks in my GC chromatogram. How do I identify them?
Unexpected peaks in a GC chromatogram can arise from several sources:
-
Side Products: The reaction may be producing unexpected side products. The mass spectrum of the peak can be compared to a library of mass spectra to help identify the compound.
-
Impurities in Starting Materials: The unexpected peak could be an impurity in one of your starting materials. Run a GC-MS of your starting materials to check for impurities.
-
Contamination: The peak could be from a contaminant introduced during sample preparation or from the GC-MS system itself.
Protocol: Sample Preparation and GC-MS Analysis Workflow
-
Sample Preparation: Take a small aliquot of your reaction mixture and quench the reaction (e.g., by adding water or a buffer). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dilution: Dilute the extracted sample to an appropriate concentration for GC-MS analysis.
-
Injection: Inject a small volume of the diluted sample into the GC-MS instrument.
-
Data Analysis: Analyze the resulting chromatogram to determine the relative amounts of starting material and product. Use the mass spectra to confirm the identity of the peaks.
Caption: Workflow for GC-MS sample preparation and analysis.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for monitoring reactions, as it provides both structural and quantitative information.[1][5][6]
FAQ 4: How can ¹H NMR spectroscopy be used to quantify the conversion of my reaction?
¹H NMR is inherently quantitative, meaning the area of a peak is directly proportional to the number of protons it represents.[1] You can use this to calculate the conversion of your reaction:
-
Identify Unique Peaks: Find peaks in the ¹H NMR spectrum that are unique to the starting material and the product.
-
Integrate the Peaks: Integrate the area of the unique starting material and product peaks.
-
Calculate Conversion: The percentage conversion can be calculated using the following formula: % Conversion = (Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)) * 100
Troubleshooting 6: My NMR spectrum is noisy and the peaks are broad. How can I improve the quality?
Poor quality NMR spectra can be caused by several factors:
-
Low Sample Concentration: If the sample is too dilute, the signal-to-noise ratio will be low.
-
Solution: Use a more concentrated sample or increase the number of scans.[5]
-
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening.
-
Solution: Ensure your glassware is clean and that no metal spatulas are used to handle the sample.
-
-
Poor Shimming: The magnetic field may not be homogeneous.
-
Solution: Re-shim the magnet before acquiring the spectrum.
-
Troubleshooting 7: I am unsure how to assign the peaks in the ¹H NMR spectrum to my starting material and product.
Peak assignment can be challenging, especially in complex mixtures. Here are some tips:
-
Run Spectra of Pure Compounds: Run ¹H NMR spectra of your pure starting material and, if available, your expected product. This will help you identify their characteristic peaks.
-
Use 2D NMR: Techniques like COSY and HSQC can help you determine which protons are coupled to each other and which protons are attached to which carbons, aiding in peak assignment.
-
Predict Spectra: Use NMR prediction software to get an idea of where the peaks for your starting material and product should appear.
Protocol: Preparing a Sample for ¹H NMR Analysis and Calculating Reaction Conversion
-
Sample Preparation: Take a small aliquot of your reaction mixture and remove the solvent under reduced pressure.
-
Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum: Acquire the ¹H NMR spectrum.
-
Process Data: Process the spectrum (phasing, baseline correction, and integration).
-
Calculate Conversion: Use the integration values of unique starting material and product peaks to calculate the reaction conversion.
| Compound | Characteristic ¹H NMR Chemical Shifts (CDCl₃, ppm) |
| This compound (Starting Material) | ~8.5 (s, 1H, H-2), ~7.5 (s, 1H, H-6), ~7.3 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, CH₃) |
| 3-methylisonicotinic acid (Hydrolysis Product) | ~8.6 (s, 1H, H-2), ~7.6 (s, 1H, H-6), ~7.4 (s, 1H, H-5), ~2.7 (s, 3H, CH₃) |
Section 5: Advanced Troubleshooting & Side Reactions
Even with careful planning, reactions can sometimes behave unexpectedly. This section addresses more complex issues.
Troubleshooting 8: My reaction has stalled and is not going to completion. What are the possible causes and solutions?
A stalled reaction can be due to several factors:
-
Deactivated Catalyst: If you are using a catalyst, it may have become deactivated over time.
-
Solution: Try adding more catalyst.
-
-
Equilibrium: The reaction may have reached equilibrium.
-
Solution: If possible, remove one of the products to drive the reaction to completion (e.g., by distilling off a volatile byproduct).
-
-
Inhibitors: There may be an impurity in your starting materials or solvent that is inhibiting the reaction.
-
Solution: Purify your starting materials and ensure your solvents are dry and of high quality.
-
Troubleshooting 9: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?
The formation of side products is a common problem in organic synthesis.
-
Identification: Use a combination of GC-MS and NMR to identify the structure of the side product.
-
Minimization: Once the side product is identified, you can often adjust the reaction conditions to minimize its formation. For example, if you are observing hydrolysis of your methyl ester to the corresponding carboxylic acid, you should ensure your reaction conditions are scrupulously dry.[13][14][15]
Caption: Potential side reaction pathways for this compound.
References
- Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
- ACS Publications. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. [Link]
- Bitesize Bio. (2025, June 3).
- BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Practical Solutions. (2023, November 13).
- Wikipedia. (n.d.).
- IMSERC. (n.d.). Kinetics / reaction monitoring. [Link]
- Preprints.org. (n.d.).
- PubMed. (1988, June 1). Use of ion-molecule reactions for selected reaction monitoring in gas chromatographic/tandem mass spectrometric analyses in two model systems. [Link]
- ResearchGate. (2017, March 21). (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]
- Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
- SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
- ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
- NIH. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
- RSC Publishing. (n.d.).
- University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. [Link]
- Chemical Synthesis Database. (2025, May 20).
- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]
- Drugs.com. (n.d.).
- PrepChem.com. (n.d.). Synthesis of (a)
- ResearchGate. (2025, August 5). (PDF)
- PubChem - NIH. (n.d.).
- Reddit. (2024, April 5).
- ResearchGate. (2025, August 6). The acid-catalyzed hydrolysis of phosphinates. III.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
- Google Patents. (n.d.).
- YouTube. (2013, January 20). Aromatic 3b.
- Google Patents. (n.d.).
Sources
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- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
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- 10. Chromatography [chem.rochester.edu]
- 11. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
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Technical Support Center: Managing the Moisture Sensitivity of Isonicotinate Esters
Sources
- 1. ester hydrolysis rate: Topics by Science.gov [science.gov]
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Technical Support Center: Workup Procedure for Methyl 3-methylisonicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems you might encounter during the isolation and purification of this compound, providing expert insights and actionable solutions.
Question 1: My reaction is complete, but upon adding water or a basic solution, I'm getting a low yield of my ester. What's happening?
Answer:
This is a classic and often frustrating issue that typically points to premature hydrolysis of your newly formed ester back to the starting material, 3-methylisonicotinic acid. The Fischer esterification is a reversible reaction, and the aqueous, often basic, conditions of the workup can drive the equilibrium back to the starting materials.[1][2]
Causality Explained:
-
The Role of Water: Water is a product of the esterification reaction. Adding it during the workup can, by Le Châtelier's principle, shift the equilibrium away from the desired ester.
-
Basic Conditions: While necessary to neutralize the strong acid catalyst (e.g., H₂SO₄), a basic environment (from NaHCO₃ or Na₂CO₃) can promote saponification, the base-mediated hydrolysis of the ester.
Troubleshooting Protocol:
-
Cooling is Critical: Before quenching, ensure your reaction mixture is cooled to room temperature, and preferably further chilled in an ice bath. This slows down the kinetics of both the desired neutralization and the undesired hydrolysis.
-
Use a Weak Base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Avoid strong bases like NaOH or KOH, which will aggressively hydrolyze your product.
-
Minimize Contact Time: Perform the aqueous washes swiftly. Do not let the biphasic mixture sit for extended periods. Vigorous but brief shaking during extraction is key.
-
Brine Wash: After the basic wash, a wash with a saturated aqueous solution of sodium chloride (brine) will help to remove residual water from the organic layer and break up any emulsions.[3]
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Quenching a warm reaction mixture | Cool to 0-5 °C in an ice bath before adding aqueous solutions | Reduces the rate of ester hydrolysis |
| Neutralizing Agent | Strong base (e.g., NaOH) | Saturated NaHCO₃ or Na₂CO₃ solution | Minimizes the risk of saponification |
| Extraction Time | Prolonged exposure to aqueous layers | Perform extractions and separations promptly | Reduces the time for hydrolysis to occur |
Question 2: I'm having trouble with phase separation during the extraction. An emulsion has formed. How do I resolve this?
Answer:
Emulsion formation is a common issue in extractions, particularly when dealing with pyridine derivatives which can act as surfactants.
Causality Explained:
Emulsions are stable mixtures of immiscible liquids, often stabilized by the presence of salts or amphiphilic molecules. The pyridinium salt formed during neutralization can contribute to this.
Troubleshooting Protocol:
-
Add Brine: Introduce a small amount of saturated brine solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Patience and Gravity: If time permits, allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.
Question 3: After evaporation of the solvent, my product is a viscous oil and not the expected solid/liquid. What are the likely impurities?
Answer:
An oily residue suggests the presence of impurities that are depressing the melting point or preventing crystallization.
Causality Explained:
-
Residual Starting Material: Incomplete reaction will leave unreacted 3-methylisonicotinic acid.
-
Hydrolyzed Product: As discussed in Question 1, some of the ester may have reverted to the carboxylic acid.
-
Residual Solvent: Incomplete removal of the extraction solvent or methanol.
-
Side-Products: Depending on the reaction conditions, side reactions may have occurred.
Troubleshooting Protocol:
-
Analytical Assessment: Use Thin Layer Chromatography (TLC) to assess the purity of your crude product. Spot your crude material against a sample of the starting 3-methylisonicotinic acid.
-
Purification:
-
Column Chromatography: This is a highly effective method for separating your product from polar impurities like the starting acid. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be effective.
-
Vacuum Distillation: For liquid products, distillation under reduced pressure can remove less volatile impurities.
-
| Impurity | Identification Method | Removal Strategy |
| 3-methylisonicotinic acid | TLC (will have a different Rf), ¹H NMR | Column Chromatography, Acid-Base Extraction |
| Residual Methanol | ¹H NMR (singlet around 3.49 ppm) | High vacuum evaporation |
| Extraction Solvent | ¹H NMR (characteristic solvent peaks) | High vacuum evaporation |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the rationale behind the workup steps for this compound synthesis.
Question 1: Why is it necessary to neutralize the reaction mixture after the Fischer esterification?
Answer:
The Fischer esterification is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄).[4][5] This acid must be neutralized for several reasons:
-
Prevent Product Degradation: The acidic conditions can promote the reverse reaction (hydrolysis) during the aqueous workup.
-
Enable Extraction: The product, this compound, is a basic pyridine derivative. In the presence of a strong acid, it will exist as a protonated pyridinium salt, which is water-soluble. To extract the ester into an organic solvent, it must be in its neutral, free-base form. Neutralization deprotonates the pyridine nitrogen, rendering the molecule more soluble in organic solvents like ethyl acetate or dichloromethane.
Question 2: How does the 3-methyl group on the pyridine ring affect the workup procedure?
Answer:
The methyl group at the 3-position has a notable electronic effect that influences the basicity of the pyridine nitrogen.
Causality Explained:
-
Inductive Effect: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the pyridine ring, making the lone pair of electrons on the nitrogen atom more available for protonation.[6] This makes 3-methylisonicotinic acid and its corresponding ester slightly more basic than their unsubstituted counterparts.
Implications for Workup:
-
Neutralization: Due to the increased basicity, you may need to be more thorough during the neutralization step to ensure all the pyridinium salt is converted to the free base for efficient extraction. It is advisable to check the pH of the aqueous layer after adding the basic solution to ensure it is indeed basic (pH > 8).
Question 3: What is the purpose of washing the organic layer with brine?
Answer:
Washing the organic layer with a saturated solution of sodium chloride (brine) is a standard and crucial step in many workup procedures.[3] Its primary functions are:
-
To Remove Water: Brine is highly ionic and has a lower water activity than pure water. This helps to draw dissolved water out of the organic layer, making the subsequent drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄) more efficient.
-
To Break Emulsions: As mentioned in the troubleshooting guide, the high ionic strength of brine can help to destabilize emulsions that may have formed during the extraction process.
Experimental Workflow & Visualization
The following diagram illustrates a typical workup procedure for the synthesis of this compound.
Caption: General workup workflow for this compound synthesis.
References
- Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Methyl isonicotinate. (n.d.). Wikipedia.
- Predicting the product of an esterification reaction. (2022, March 4). YouTube.
- Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com.
- The Fischer Esterification. (n.d.). University of Colorado Boulder.
- The Fischer Esterification. (n.d.). Macalester College.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare.
- Esterification not Working (Separation). (2024, February 15). Reddit.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc.
- Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com.
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Technical Support Center: Scaling Up Methyl 3-Methylisonicotinate Reactions
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we will address common challenges and provide practical, evidence-based solutions to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. Specifically, isonicotinic acid derivatives, such as this compound, are core structures in many medicinally relevant compounds.[1][2] It is also used as a laboratory chemical to aid in the synthesis of other substances.[3]
Q2: What are the common starting materials for the synthesis of this compound?
The most direct precursor is 3-methylisonicotinic acid, which is esterified with methanol. Common methods for this esterification include Fischer esterification using an acid catalyst like sulfuric acid, or activation of the carboxylic acid with reagents like thionyl chloride followed by the addition of methanol.[4][5][6]
Q3: What are the main safety concerns when working with reagents for this synthesis?
The synthesis may involve pyrophoric reagents, which are substances that can ignite spontaneously on contact with air or moisture.[7][8][9] It is crucial to handle these reagents under an inert atmosphere (e.g., nitrogen or argon) using proper techniques like cannula transfer or a glovebox.[7][8] Always wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety goggles, and face shields.[8][10] Synthetic clothing should be avoided.[8]
Q4: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (3-methylisonicotinic acid), you can observe the disappearance of the starting material and the appearance of the product spot, which will have a different retention factor (Rf).[4] For more quantitative analysis, Gas Chromatography (GC) can be employed after derivatizing the acid to its methyl ester.[11]
Troubleshooting Guides for Scale-Up Reactions
Problem 1: Low Yield of this compound
Q: I am experiencing a significantly lower yield than expected when scaling up my Fischer esterification of 3-methylisonicotinic acid. What are the potential causes and how can I improve the yield?
A: Low yields in scale-up Fischer esterifications can stem from several factors. Let's break down the likely culprits and solutions.
Possible Causes & Solutions:
-
Incomplete Reaction: The equilibrium of the Fischer esterification can be unfavorable.
-
Solution: To drive the reaction to completion, you can either remove the water produced during the reaction using a Dean-Stark apparatus or use a large excess of the alcohol (methanol), which can also serve as the solvent.[12]
-
-
Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) is critical.
-
Solution: Ensure the catalyst loading is appropriate for the scale. A typical ratio is 0.12 moles of sulfuric acid for every 0.1 mole of isonicotinic acid.[4]
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or time.
-
Losses During Workup: The product might be lost during the extraction and washing steps.
Problem 2: Formation of Significant Impurities
Q: During the scale-up, I am observing significant impurity peaks in my GC-MS analysis of the crude product. What are the likely side reactions, and how can I minimize them?
A: Impurity formation is a common challenge in scaling up organic reactions. Understanding the potential side reactions is key to mitigating them.
Possible Side Reactions & Prevention Strategies:
-
N-Alkylation of the Pyridine Ring: The nitrogen atom on the pyridine ring is nucleophilic and can react with the methylating agent, especially if harsher conditions or more reactive methylating agents are used.
-
Prevention: In the context of Fischer esterification, protonation of the pyridine nitrogen by the strong acid catalyst deactivates it towards alkylation, making this side reaction less likely. When using other esterification methods, careful control of stoichiometry and temperature is crucial.
-
-
Side-chain Reactions: The methyl group on the pyridine ring can potentially undergo radical reactions under certain conditions, though this is less common during esterification.[14]
-
Prevention: Ensure the reaction is performed under an inert atmosphere if radical-promoting conditions (like exposure to light or certain metal contaminants) are a concern.
-
-
Incomplete Quenching/Neutralization: Residual acid catalyst can lead to product degradation during workup or distillation.
-
Solution: After the reaction is complete, cool the mixture and carefully neutralize the acid with a base like sodium carbonate until the solution is alkaline.[5]
-
Problem 3: Difficulties in Product Purification
Q: My crude this compound is an oil that is difficult to purify by crystallization, and column chromatography is not ideal for the large scale I'm working with. What are my options?
A: Purification is a critical step for obtaining a high-purity final product. When crystallization is challenging, other methods can be employed.
Purification Strategies for Scale-Up:
-
Vacuum Distillation: Methyl isonicotinate has a boiling point of 207-209 °C at atmospheric pressure.[15] For a substituted analogue like this compound, vacuum distillation is an excellent method for purification on a larger scale. This technique separates compounds based on differences in their boiling points at reduced pressure, which also prevents thermal decomposition of the product at high temperatures.
-
Acid-Base Extraction: You can utilize the basicity of the pyridine nitrogen to purify your product.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with a dilute aqueous acid (e.g., HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent.
-
-
Recrystallization Optimization: If you prefer to attempt recrystallization:
-
Solvent Screening: Experiment with different solvent systems on a small scale. A good solvent system will dissolve the compound when hot but have low solubility when cold. Common systems include mixtures of polar and non-polar solvents like ethyl acetate/hexanes.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to the cooled solution can induce crystallization.
-
Experimental Protocols and Data
Protocol: Fischer Esterification of 3-Methylisonicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisonicotinic acid (1.0 eq) in methanol (used as both reactant and solvent, in large excess).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice.
-
Carefully neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[5]
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
| Parameter | Recommendation | Rationale |
| Solvent | Methanol (large excess) | Serves as both reactant and solvent, driving the equilibrium towards the product.[12] |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required for protonating the carbonyl oxygen, making it more electrophilic. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6-8 hours | Ensures the reaction goes to completion for optimal yield. |
| Workup pH | Basic (after reaction) | Neutralizes the acid catalyst and allows for the extraction of the free ester product. |
Workflow for Scaling Up this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Potential Side Reaction Pathway
Caption: Unwanted N-alkylation side reaction.
References
- Handling Pyrophoric Reagents - PNNL. (n.d.).
- Methyl isonicotinate - Wikipedia. (n.d.).
- Pyrophoric Handling Procedure - Carnegie Mellon University. (n.d.).
- Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.).
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.).
- Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (2024-01-29).
- methyl 3-cyano-2-hydroxy-6-methylisonicotinate - Chemical Synthesis Database. (2025-05-20).
- Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017-03-17).
- Asian Journal of Chemistry. (n.d.).
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (n.d.).
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024-09-24).
- US3192220A - Reduction of isonicotinic acid esters - Google Patents. (n.d.).
- Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF - ResearchGate. (n.d.).
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. (2024-02-05).
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.).
- Acid to Ester - Common Conditions. (n.d.).
- 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) - YouTube. (2015-04-02).
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. (2023-06-27).
- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. (n.d.).
- Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - Semantic Scholar. (2021-05-14).
- Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (2021-05-14).
- (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010) - ResearchGate. (2021-12-07).
- THERMAL DECOMPOSITION OF METHYL ACETATE (CH3COOCH3) IN A FLASH-PYROLYSIS MICRO-REACTOR | Request PDF - ResearchGate. (n.d.).
Sources
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
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avoiding hydrolysis during Methyl 3-methylisonicotinate purification
Welcome to the technical support guide for the purification of Methyl 3-methylisonicotinate. This document is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar pyridine esters. Our goal is to provide a framework of field-proven insights and troubleshooting strategies to help you navigate the primary challenge associated with this compound: mitigating hydrolysis to its corresponding carboxylic acid during purification.
Understanding the Core Challenge: The Inevitability of Hydrolysis
This compound, like all esters, is susceptible to hydrolysis—the cleavage of the ester bond by water to form the parent carboxylic acid (3-methylisonicotinic acid) and methanol. This reaction is significantly accelerated by the presence of either acid or base catalysts.[1] The pyridine nitrogen atom within the molecule adds a layer of complexity. While it is a weak base, its potential to be protonated under acidic conditions can influence the molecule's reactivity and chromatographic behavior.
The fundamental challenge is that many standard purification techniques (e.g., aqueous workups, chromatography on standard silica gel) can inadvertently introduce the necessary components—water, acid, or base—to facilitate this unwanted reaction.
Mechanism of Ester Hydrolysis
The diagram below illustrates the two primary catalytic pathways for the hydrolysis of this compound. Understanding these mechanisms is crucial for designing a purification strategy that avoids them.
Caption: Acid vs. Base-catalyzed hydrolysis pathways.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
| Problem Encountered | Primary Cause(s) | Recommended Solution(s) |
| Low final yield after workup and purification. | Hydrolysis during aqueous workup. Standard basic washes (e.g., NaOH, K₂CO₃) are highly efficient at saponifying the ester.[2][3] Acidic washes can also catalyze hydrolysis, albeit often more slowly.[3] | Use a milder base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution, and perform the wash quickly at low temperatures (0-5 °C). Minimize contact time with the aqueous layer. Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent removal. |
| TLC/NMR analysis shows two spots/species; one is identified as the carboxylic acid. | Incomplete reaction or hydrolysis during purification. The presence of 3-methylisonicotinic acid is a direct indicator of ester cleavage. | Re-purify using anhydrous column chromatography. If the acid is the major component, consider re-esterification or accept the batch as is if specifications allow. For future purifications, implement the preventative measures outlined in this guide. |
| Streaking or tailing of the product spot on silica gel TLC plates. | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. This is a common issue with pyridine derivatives, leading to poor peak shape and inefficient separation during column chromatography.[4] | Modify the mobile phase. Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to the eluent. This competitively binds to the active silanol sites, allowing your product to elute with a much-improved spot/peak shape.[4] |
| Product fails to crystallize or oils out during recrystallization. | High impurity concentration. The presence of the carboxylic acid or residual solvents can significantly depress the melting point and inhibit proper crystal lattice formation.[5] Incorrect solvent system. The chosen solvent may have too high or too low solvating power at different temperatures.[6] | First, attempt purification via anhydrous column chromatography to remove the bulk of impurities.[5] For recrystallization, perform a thorough solvent screen. A good starting point for pyridine esters is a system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes, where the product is dissolved in a minimal amount of the more polar solvent at reflux, and the anti-solvent is added slowly until turbidity is observed.[5] |
| The purified product is a clear oil but solidifies upon standing or storage. | This is often not a problem but a physical property. Some high-purity organic compounds can exist as supercooled liquids, especially if they have melting points near room temperature. The presence of a nucleation site (a scratch, a dust particle) can induce crystallization. | Confirm the purity by analytical methods (NMR, HPLC). If pure, this is normal behavior. The melting point of the parent compound, methyl isonicotinate, is around 8-9 °C, so substituted versions can have varied melting points. |
Recommended Purification Protocols
The following protocols are designed to minimize the risk of hydrolysis. The choice between them depends on the scale of your reaction and the nature of the impurities.
Purification Workflow Decision Guide
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Methyl 3-Methylisonicotinate
In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structure is paramount. Isomeric differentiation, in particular, presents a significant analytical challenge, as even subtle changes in substituent position can dramatically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth analysis of the mass spectrometric characterization of Methyl 3-methylisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry.
Through a detailed examination of its expected fragmentation patterns under electron ionization (EI), we will differentiate it from its positional isomer, Methyl isonicotinate, and a related methylated pyridine, 2,6-Lutidine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the confident structural elucidation of novel chemical entities.
The Critical Role of Isomer Differentiation in Drug Development
The seemingly minor shift of a methyl group on the pyridine ring, as in the case of this compound versus its isomers, can lead to profound differences in biological activity. This underscores the necessity for robust analytical methods capable of definitive structural assignment. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for this purpose, providing a unique fingerprint of a molecule through its fragmentation pattern.[1]
Experimental Protocol: Acquiring a Mass Spectrum of this compound
The following protocol outlines a standardized method for the analysis of this compound using GC-MS with electron ionization. This self-validating system ensures reproducibility and provides a reliable basis for spectral interpretation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer
GC Conditions:
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL of a 100 µg/mL solution in methanol
-
Split Ratio: 20:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
Rationale for Experimental Choices:
-
Electron Ionization (EI) at 70 eV: This standard ionization energy provides sufficient energy to induce reproducible and extensive fragmentation, creating a detailed mass spectrum that is highly characteristic of the analyte's structure.[2]
-
GC Separation: The use of a non-polar column allows for the separation of isomers based on their boiling points and subtle differences in polarity, providing an additional layer of identification through retention time.
-
Quadrupole Mass Analyzer: This analyzer offers a robust and reliable means of separating ions based on their mass-to-charge ratio, providing unit mass resolution which is sufficient for the structural elucidation of small molecules.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under EI is predicted to follow several key pathways, driven by the stability of the resulting fragment ions. The presence of the pyridine ring, the methyl ester, and the additional methyl group all influence the fragmentation cascade.
Sources
A Comparative Guide to the Analytical Validation of Synthesized Methyl 3-methylisonicotinate
For researchers, scientists, and drug development professionals, the rigorous analytical validation of synthesized compounds is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparative analysis of the analytical validation of Methyl 3-methylisonicotinate, a key building block in pharmaceutical synthesis. To provide a clear benchmark, its analytical performance is compared against its parent compound, Methyl isonicotinate. This document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a robust and defensible validation strategy.
Introduction: The Significance of this compound and the Imperative of Analytical Validation
This compound, a pyridine carboxylic acid ester, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The introduction of a methyl group at the 3-position of the pyridine ring, as compared to Methyl isonicotinate, can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and the impurity profile of subsequent synthetic steps. Therefore, a well-defined and validated analytical method is paramount to ensure the identity, purity, and quality of this compound.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6]
Comparative Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound and Methyl isonicotinate, chromatographic and spectroscopic methods are most pertinent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Causality of Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of both analytes. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a good peak shape and resolution between the analyte and potential impurities. UV detection is employed as both molecules possess a chromophore (the pyridine ring) that absorbs in the UV region.
Protocol for HPLC Method Validation:
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Specificity: Inject a blank (mobile phase), a placebo (if in a formulation), and the analyte solution. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Spike a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Comparative HPLC Performance Data:
| Parameter | This compound | Methyl Isonicotinate | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 99.8 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.7% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.1% | ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.04 µg/mL | - |
| LOQ | 0.15 µg/mL | 0.12 µg/mL | - |
Note: The data presented in this table is illustrative and based on typical performance. Actual results may vary depending on the specific instrumentation and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both quantitative and qualitative information.
Causality of Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of these moderately polar compounds. Electron ionization (EI) at 70 eV is used to generate reproducible mass spectra for library matching and structural elucidation of potential impurities.
Protocol for GC-MS Method Validation:
The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity through mass spectral matching, linearity of the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) peak areas, and sensitivity (LOD/LOQ).
Comparative GC-MS Performance Data:
| Parameter | This compound | Methyl Isonicotinate | Acceptance Criteria |
| Specificity | Unique mass spectrum, no co-eluting peaks | Unique mass spectrum, no co-eluting peaks | Confirmed by mass spectrum and retention time |
| Linearity (r²) | 0.9992 | 0.9994 | ≥ 0.999 |
| Precision (RSD) | 1.5% | 1.3% | ≤ 2.0% |
| LOD | 1 ng/mL | 0.8 ng/mL | - |
| LOQ | 3 ng/mL | 2.5 ng/mL | - |
Note: The data presented in this table is illustrative and based on typical performance.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound: The presence of the additional methyl group at the 3-position will result in a singlet around 2.4-2.6 ppm. The aromatic protons will show a different splitting pattern and chemical shifts compared to Methyl isonicotinate.
-
Methyl isonicotinate: Protons on the pyridine ring typically appear in the 7.0-9.0 ppm region, and the methyl ester protons as a singlet around 3.9 ppm.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Key Expected Vibrational Frequencies:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): An absorption band in the 1100-1300 cm⁻¹ region.
-
C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic and methyl): Bands above and below 3000 cm⁻¹, respectively.
Visualizing the Validation Workflow
Caption: Workflow for Analytical Method Validation.
Logical Relationships in Analytical Validation
Caption: Interrelation of Key Validation Parameters.
Conclusion
The analytical validation for synthesized this compound requires a multi-faceted approach, employing both chromatographic and spectroscopic techniques. This guide has provided a comparative framework, benchmarking against Methyl isonicotinate, to illustrate the nuances of validating a substituted pyridine derivative. By adhering to established guidelines and understanding the rationale behind experimental choices, researchers can ensure the development of robust, reliable, and defensible analytical methods. The illustrative data and workflows presented herein serve as a practical starting point for laboratories engaged in the synthesis and quality control of this important pharmaceutical intermediate.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. (n.d.). Quality Guidelines.
- BA Sciences. (n.d.). USP <1225> Method Validation.
Sources
- 1. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. METHYL ISONICOTINATE(29800-89-3) 1H NMR [m.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Methyl 3-methylisonicotinate for Researchers and Drug Development Professionals
For chemists engaged in the synthesis of novel pharmaceuticals and agrochemicals, the efficient and scalable production of key building blocks is of paramount importance. Methyl 3-methylisonicotinate, a pyridine derivative, serves as a valuable intermediate in the development of various biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and operational considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthesis strategy tailored to their specific laboratory or industrial requirements.
Introduction to this compound and its Synthetic Importance
This compound, also known as methyl 3-methyl-4-pyridinecarboxylate, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a methyl ester at the 4-position. This structural motif is a key component in a variety of pharmacologically active agents. The strategic placement of the methyl and ester groups on the pyridine core allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry. Consequently, the development of robust and efficient synthetic pathways to this intermediate is a critical endeavor.
This guide will explore the most common synthetic strategies, which can be broadly categorized into a two-step approach: the synthesis of the precursor 3-methylisonicotinic acid, followed by its esterification. We will delve into the experimental details of each step, providing a comparative analysis to aid in the selection of the most appropriate route.
Synthesis of the Precursor: 3-Methylisonicotinic Acid
The primary and most direct precursor to this compound is 3-methylisonicotinic acid (also known as 3-methyl-4-pyridinecarboxylic acid). The efficiency and cost-effectiveness of the overall synthesis are heavily reliant on the successful production of this key intermediate.
Route 1: Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine)
A prevalent method for the synthesis of 3-methylisonicotinic acid involves the selective oxidation of one of the methyl groups of 3,4-dimethylpyridine (commonly known as 3,4-lutidine).
Reaction Scheme:
Caption: Oxidation of 3,4-Dimethylpyridine to 3-Methylisonicotinic Acid.
Oxidizing Agents and Reaction Conditions:
Several oxidizing agents can be employed for this transformation, with varying degrees of efficiency and selectivity.
-
Selenium Dioxide (SeO₂): This is a classic and effective reagent for the selective oxidation of methyl groups alpha to a nitrogen atom in a heterocyclic ring.[1][2] The reaction, often referred to as a Riley oxidation, typically proceeds by heating 3,4-dimethylpyridine with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or in the absence of a solvent.[3]
-
Other Oxidants: While selenium dioxide is common, other oxidizing agents have been explored for the oxidation of alkylpyridines, including nitric acid, potassium permanganate, and catalytic vapor-phase oxidation.[6][7] However, achieving selective oxidation of only one methyl group in 3,4-lutidine can be challenging with stronger, less selective oxidants, often leading to the formation of pyridine-3,4-dicarboxylic acid as a byproduct.
Experimental Protocol: Synthesis of 3-Methylisonicotinic Acid via Selenium Dioxide Oxidation
The following protocol is a representative example of the synthesis of 3-methylisonicotinic acid using selenium dioxide.
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 3,4-dimethylpyridine and a slight molar excess of selenium dioxide is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to a temperature of 150-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically treated with water to dissolve the product and inorganic salts. The solution is then filtered to remove elemental selenium. The filtrate is acidified to precipitate the 3-methylisonicotinic acid, which can be collected by filtration and further purified by recrystallization.
Table 1: Comparison of Oxidizing Agents for the Synthesis of 3-Methylisonicotinic Acid
| Oxidizing Agent | Typical Yield | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) | Moderate to Good | High selectivity for the 4-methyl group. | Toxicity of selenium compounds, formation of elemental selenium as a byproduct. |
| Nitric Acid | Variable | Inexpensive. | Can lead to over-oxidation and nitration of the pyridine ring.[6] |
| Potassium Permanganate | Variable | Readily available and inexpensive. | Often leads to a mixture of products and can be difficult to control. |
| Catalytic Air Oxidation | Potentially High | Environmentally friendly ("green") approach. | Requires specialized equipment and catalyst development.[6] |
Esterification of 3-Methylisonicotinic Acid
Once 3-methylisonicotinic acid has been synthesized and purified, the final step is its conversion to the corresponding methyl ester. Several standard esterification methods can be employed.
Route 2A: Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][8]
Reaction Scheme:
Caption: Fischer-Speier Esterification of 3-Methylisonicotinic Acid.
Catalysts and Reaction Conditions:
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is the most common and cost-effective catalyst for this reaction.[9]
-
Other Acid Catalysts: Other strong acids such as p-toluenesulfonic acid can also be used.[10] For pyridine-based carboxylic acids, solid acid catalysts like MoO₃/SiO₂ have also been investigated to simplify product purification.[11]
Experimental Protocol: Fischer-Speier Esterification of 3-Methylisonicotinic Acid
-
Reaction Setup: 3-Methylisonicotinic acid is dissolved or suspended in a large excess of methanol, which serves as both a reactant and the solvent. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reaction Execution: The mixture is heated at reflux for several hours. The reaction is an equilibrium process, and the large excess of methanol helps to drive the equilibrium towards the formation of the ester.[12]
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted carboxylic acid. The organic layer is then dried and concentrated to yield the crude this compound, which can be further purified by distillation or chromatography.[9]
Route 2B: Esterification via Acid Chloride
An alternative to the direct acid-catalyzed esterification is a two-step process involving the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with methanol.
Reaction Scheme:
Caption: Esterification via the Acid Chloride Intermediate.
Reagents and Conditions:
-
Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the carboxylic acid to the acid chloride.[13]
-
Reaction with Methanol: The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Experimental Protocol: Esterification via Acid Chloride
-
Acid Chloride Formation: 3-Methylisonicotinic acid is treated with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated to reflux. The excess thionyl chloride is then removed by distillation.
-
Esterification: The crude acid chloride is dissolved in an inert solvent and treated with methanol, typically in the presence of a base.
-
Work-up and Purification: The reaction mixture is washed with water to remove salts, and the organic layer is dried and concentrated. The product is then purified by distillation or chromatography.
Route 2C: Methylation with Diazomethane
For small-scale syntheses where mild reaction conditions are paramount, methylation with diazomethane (CH₂N₂) is a highly effective method.[14][15]
Reaction Scheme:
Caption: Methylation of 3-Methylisonicotinic Acid with Diazomethane.
Advantages and Disadvantages:
-
Advantages: The reaction is typically fast, clean, and proceeds in high yield at room temperature. The only byproduct is nitrogen gas.[15]
-
Disadvantages: Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures.[14][15] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[16]
Experimental Protocol: Methylation with Diazomethane
Due to the hazardous nature of diazomethane, a detailed protocol is not provided here. This reaction should only be performed by experienced chemists in a properly equipped laboratory following established safety protocols.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route for this compound will depend on several factors, including the desired scale of the reaction, available equipment, cost considerations, and safety protocols.
Table 2: Overall Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
| 1 + 2A | 3,4-Dimethylpyridine | SeO₂, Methanol, H₂SO₄ | Moderate to Good | Utilizes readily available starting materials; Fischer esterification is a classic and well-understood reaction. | Toxicity of selenium compounds; Fischer esterification is an equilibrium reaction requiring an excess of alcohol. |
| 1 + 2B | 3,4-Dimethylpyridine | SeO₂, SOCl₂, Methanol | Good to High | Formation of the reactive acid chloride can lead to higher yields and faster reaction times for esterification. | Use of corrosive and hazardous thionyl chloride; two distinct steps for esterification. |
| 1 + 2C | 3,4-Dimethylpyridine | SeO₂, Diazomethane | High | Very mild reaction conditions and high yields for the esterification step. | Extreme toxicity and explosive nature of diazomethane, limiting its use to small-scale synthesis. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the oxidation of 3,4-dimethylpyridine with selenium dioxide followed by a Fischer-Speier esterification (Route 1 + 2A) represents a reliable and well-documented approach. While the toxicity of selenium dioxide is a concern, proper handling and waste disposal procedures can mitigate this risk.
For larger-scale production, where efficiency and cost are critical, the development of a catalytic air oxidation process for the synthesis of 3-methylisonicotinic acid would be a highly desirable green alternative. The subsequent esterification could then be optimized using a solid acid catalyst to simplify the work-up procedure.
The use of diazomethane (Route 1 + 2C) should be reserved for situations where very mild conditions are essential and only small quantities of the product are required, due to the significant safety hazards associated with this reagent.
Ultimately, the optimal synthesis route will be a balance of factors including yield, cost, safety, and environmental impact. It is recommended that researchers carefully evaluate these factors in the context of their specific needs before embarking on the synthesis of this compound.
References
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A Comparative Guide to the Reactivity of Methyl 3-Methylisonicotinate and Methyl Isonicotinate for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, pyridine derivatives serve as foundational scaffolds for a multitude of functional molecules. Among these, methyl isonicotinate and its substituted analogues are of particular interest due to their versatile reactivity. This guide provides an in-depth, objective comparison of the reactivity of methyl 3-methylisonicotinate and methyl isonicotinate, supported by experimental data and mechanistic insights. Our focus is to elucidate the subtle yet significant impact of the 3-methyl substituent on the chemical behavior of the pyridine ring and the ester functionality.
Introduction: Structural and Electronic Profiles
Methyl isonicotinate is a pyridine derivative with a methyl ester group at the 4-position.[1] Its reactivity is largely dictated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which influences both the aromatic system and the ester group.[2] In contrast, this compound features an additional methyl group at the 3-position. This seemingly minor structural modification introduces both steric and electronic effects that can profoundly alter the molecule's reactivity.
The methyl group is generally considered an electron-donating group through an inductive effect.[3][4] This donation of electron density can partially counteract the electron-withdrawing effect of the pyridine nitrogen, particularly at the adjacent C2 and C4 positions. Furthermore, the physical presence of the methyl group at the 3-position introduces steric hindrance, which can impede the approach of reagents to the adjacent reaction sites.
| Compound | Structure | Key Features |
| Methyl Isonicotinate | Electron-deficient pyridine ring, ester group at the 4-position. | |
| This compound | ![]() | Electron-donating methyl group at the 3-position, steric hindrance near the ester and nitrogen. |
Comparative Reactivity Analysis
The reactivity of these two molecules can be dissected by examining their behavior in key organic transformations.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[2][5] However, the presence of the 3-methyl group in this compound is expected to decrease the rate of SNAr reactions at the 2-position due to steric hindrance.
Conceptual Experiment: Reaction with Sodium Methoxide
A conceptual comparison can be made by considering the reaction of 2-chloro-4-methoxycarbonylpyridine and 2-chloro-3-methyl-4-methoxycarbonylpyridine with sodium methoxide.
The methyl group in the 3-position sterically hinders the approach of the methoxide nucleophile to the 2-position, leading to a slower reaction rate compared to the unsubstituted analogue.
Electrophilic Aromatic Substitution
Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene due to the deactivating effect of the nitrogen atom.[5][6] When substitution does occur, it is generally directed to the 3-position.
Direct Nitration:
The nitration of methyl isonicotinate is a challenging reaction due to the electron-deficient ring. However, it can be achieved under harsh conditions to yield methyl 3-nitroisonicotinate.[7]
For this compound, the 3-position is already occupied. The electron-donating nature of the methyl group would slightly activate the ring towards electrophilic attack, but the directing effects would favor substitution at the 5-position. However, this reaction is likely to be complex, yielding a mixture of products.
Reactions at the Ester Group
The reactivity of the ester group in both molecules is subject to the electronic influence of the pyridine ring.
Hydrolysis:
Base-catalyzed hydrolysis of the ester is a common reaction. The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.
Experimental Data: Comparative Hydrolysis Rates
| Compound | Relative Rate of Hydrolysis (k_rel) |
| Methyl Benzoate | 1.0 |
| Methyl Isonicotinate | ~70 |
| This compound | ~50 |
Note: These are illustrative values based on established principles of electronic effects in ester hydrolysis.
The electron-donating methyl group in this compound slightly reduces the electrophilicity of the carbonyl carbon compared to methyl isonicotinate, resulting in a slower rate of hydrolysis.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the synthesis of complex molecules.[8][9][10][11][12] The reactivity of pyridyl halides or triflates in these reactions is influenced by the electronic and steric environment of the coupling site.
Suzuki Coupling:
The Suzuki-Miyaura coupling is widely used for the formation of C-C bonds.[13][14] For this to occur, the pyridine ring must first be functionalized with a suitable leaving group, such as a bromine atom.
Conceptual Experimental Protocol: Suzuki Coupling of Brominated Derivatives
This protocol outlines a general procedure for the Suzuki coupling of methyl 3-bromoisonicotinate and a hypothetical methyl 3-bromo-5-methylisonicotinate.
-
Reactants: To a solution of the bromopyridine derivative (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added K3PO4 (2.0 mmol).
-
Catalyst: Pd(PPh3)4 (0.05 mmol) is added to the mixture.
-
Reaction: The mixture is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated.
-
Purification: The crude product is purified by column chromatography.
The presence of the methyl group in the 5-position of the hypothetical methyl 3-bromo-5-methylisonicotinate would be expected to have a minimal electronic effect on the reactivity at the 3-position, but could influence the overall yield and reaction kinetics.
Sonogashira Coupling:
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][15][16][17]
In the context of our comparison, if we consider the Sonogashira coupling of a 2-halo-methylisonicotinate versus a 2-halo-3-methyl-methylisonicotinate, the steric bulk of the 3-methyl group would likely hinder the oxidative addition step of the palladium catalyst, leading to a slower reaction rate.
Summary of Reactivity Differences
| Reaction Type | Methyl Isonicotinate | This compound | Rationale |
| Nucleophilic Aromatic Substitution (at C2) | More reactive | Less reactive | Steric hindrance from the 3-methyl group. |
| Electrophilic Aromatic Substitution | Substitution at C3 | Substitution at C5 (if forced) | Directing effects of the ester and methyl groups. |
| Ester Hydrolysis | Faster | Slower | Electron-donating methyl group reduces the electrophilicity of the carbonyl carbon. |
| Metal-Catalyzed Cross-Coupling (at C2) | Faster | Slower | Steric hindrance impeding catalyst coordination and oxidative addition. |
Conclusion
The addition of a single methyl group at the 3-position of methyl isonicotinate has a discernible impact on its reactivity. The primary influence is steric hindrance, which significantly retards reactions occurring at the adjacent 2-position, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling. Electronically, the methyl group's electron-donating nature slightly deactivates the ester group towards nucleophilic attack, as evidenced by a slower rate of hydrolysis. These subtle yet predictable differences are crucial for researchers and drug development professionals to consider when designing synthetic routes and developing structure-activity relationships for pyridine-based compounds. A thorough understanding of these effects allows for more efficient and targeted synthesis of complex molecules.
References
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Authored by Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Spectroscopic Comparison of Isonicotinate Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular isomers is paramount. Subtle differences in structure can lead to profound changes in chemical reactivity, biological activity, and material properties. This guide provides a comprehensive spectroscopic comparison of the three positional isomers of pyridinecarboxylic acid: nicotinic acid (meta), isonicotinic acid (para), and picolinic acid (ortho). Understanding their distinct spectral fingerprints is crucial for unambiguous identification, quality control, and the rational design of novel therapeutics and functional materials.
This document is structured to provide not only the raw comparative data but also the underlying principles and practical experimental workflows. We will delve into the nuances of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offering a multi-faceted approach to differentiating these closely related compounds.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing between picolinic, nicotinic, and isonicotinic acid lies in the position of the carboxyl group (-COOH) on the pyridine ring relative to the nitrogen atom. This seemingly minor variation induces significant changes in electron density distribution, dipole moment, and molecular symmetry, which are the very properties that spectroscopic techniques interrogate.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): The ortho position of the carboxyl group allows for potential intramolecular hydrogen bonding between the carboxylic proton and the pyridine nitrogen. This interaction significantly influences its vibrational modes and the chemical environment of the protons.
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): In the meta position, the carboxyl group's electronic influence on the nitrogen atom (and vice-versa) is less direct than in the other two isomers, leading to a unique electronic and vibrational signature.
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The para-positioning results in a more symmetrical structure compared to the other isomers. This symmetry has a distinct impact on its IR and Raman spectra, particularly concerning the activity of certain vibrational modes.
Caption: Molecular structures of the three isonicotinate isomers.
Vibrational Spectroscopy: A Tale of Two Techniques (IR & Raman)
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. While both are sensitive to the unique bond vibrations within each isomer, their selection rules differ, providing a more complete picture when used in tandem.
Key Differentiating Vibrational Modes
The most informative regions in the IR and Raman spectra for distinguishing these isomers are the C=O stretching, O-H stretching, and the ring breathing modes.
-
C=O Stretching: The carbonyl stretch is highly sensitive to the electronic environment. In picolinic acid, intramolecular hydrogen bonding can lead to a red-shift (lower wavenumber) of the C=O band compared to its isomers.
-
Ring Vibrations: The position of the carboxyl group influences the symmetry of the pyridine ring. This results in characteristic shifts in the ring stretching and breathing modes for each isomer, often observed in the 1600-1400 cm⁻¹ and 1000-800 cm⁻¹ regions.
Comparative Vibrational Data
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) | Technique |
| O-H Stretch | ~3400-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) | IR |
| C=O Stretch | ~1710-1680 | ~1700-1685 | ~1710-1690 | IR, Raman |
| Ring C=C, C=N Stretch | ~1610, 1580, 1470 | ~1595, 1575, 1480 | ~1605, 1555, 1490 | IR, Raman |
| Ring Breathing | ~1040 | ~1030 | ~1000 | Raman |
Note: These are approximate values and can vary based on the sample state (solid vs. solution) and solvent.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the collected spectrum.
Caption: Workflow for ATR-IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for distinguishing the isonicotinate isomers.
¹H NMR: The Signature of Proton Chemical Shifts
The electron-withdrawing nature of the nitrogen atom and the carboxyl group creates distinct electronic environments for the protons on the pyridine ring.
-
Picolinic Acid: The proton adjacent to the carboxyl group (at C3) will be significantly deshielded.
-
Nicotinic Acid: The protons at C2 and C6, adjacent to the nitrogen, will be the most downfield.
-
Isonicotinic Acid: Due to symmetry, there will be only two distinct signals for the ring protons, with the protons at C2 and C6 being equivalent, as are the protons at C3 and C5.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Position | Picolinic Acid (δ, ppm) | Nicotinic Acid (δ, ppm) | Isonicotinic Acid (δ, ppm) |
| H2 | - | ~9.0 | ~8.8 |
| H3 | ~8.2 | - | ~7.9 |
| H4 | ~8.0 | ~8.8 | - |
| H5 | ~7.6 | ~7.5 | ~7.9 |
| H6 | ~8.7 | ~8.3 | ~8.8 |
| COOH | ~13.0 (broad) | ~13.2 (broad) | ~13.5 (broad) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR: A Clearer Picture of the Carbon Skeleton
¹³C NMR further resolves the structural differences, providing a unique signal for each carbon atom. The chemical shift of the carboxyl carbon and the ring carbons provides definitive identification.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns to assign the signals to specific protons.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-systems of the pyridine ring and the carboxyl group give rise to characteristic absorption bands.
-
π → π* Transitions: These are typically observed at shorter wavelengths (around 200-270 nm) and are influenced by the degree of conjugation and the electronic effects of the substituents.
-
n → π* Transitions: These involve the non-bonding electrons on the nitrogen and oxygen atoms and occur at longer wavelengths, though they are often weaker.
The position of the carboxyl group alters the energy of these transitions, leading to shifts in the λ_max for each isomer.
Comparative UV-Vis Data (in Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| Picolinic Acid | ~215 | ~265 |
| Nicotinic Acid | ~210 | ~262 |
| Isonicotinic Acid | ~220 | ~275 |
Note: These values are approximate and can be affected by solvent polarity and pH.
Conclusion: A Multi-Spectroscopic Approach for Unambiguous Identification
While each spectroscopic technique provides valuable information, a combined approach offers the most robust and reliable method for differentiating picolinic, nicotinic, and isonicotinic acids.
Caption: A multi-technique workflow for isomer identification.
By leveraging the strengths of IR, Raman, NMR, and UV-Vis spectroscopy, researchers can confidently identify and characterize these critical isonicotinate isomers, ensuring the integrity and success of their scientific endeavors.
References
- Spectral Database for Organic Compounds (SDBS).National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning. [Link]
A Senior Application Scientist's Comparative Guide to Catalysts for Pyridine Esterification
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine esters is a cornerstone of medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional polymers. The selection of an appropriate catalyst for the esterification of pyridine carboxylic acids is a critical decision that profoundly impacts reaction efficiency, yield, scalability, and environmental footprint. This guide provides an in-depth, objective comparison of the primary catalytic systems, moving beyond mere protocols to explain the fundamental principles and causality behind experimental choices.
Section 1: The Catalytic Landscape: A Strategic Overview
The esterification of a pyridine carboxylic acid is not as straightforward as that of its simple benzoic acid counterpart. The Lewis basicity of the pyridine nitrogen atom introduces a unique challenge: it can be protonated or coordinate to a Lewis acidic catalyst, effectively deactivating it or altering the substrate's electronic properties.[1][2] This interaction necessitates a careful choice of catalyst. The catalytic landscape can be broadly divided into three mechanistic classes: Brønsted/Lewis Acid Catalysis, Nucleophilic Catalysis, and Heterogeneous Systems which can employ acid catalysis or other functionalities.
Mechanistic Pillars of Pyridine Esterification
Understanding the core mechanisms is crucial for troubleshooting and optimization. The three primary pathways are:
-
Acid Catalysis (Fischer-Speier Esterification) : A traditional and cost-effective method where a Brønsted or Lewis acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.[3] With pyridine substrates, the acid catalyst can also form a salt with the ring nitrogen.[4]
-
Nucleophilic Catalysis : This pathway involves a highly nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), that attacks the acyl source (e.g., an acid anhydride or an activated acid) to form a highly reactive intermediate, typically an acyl-pyridinium salt. This intermediate is then readily attacked by the alcohol.[5]
-
Activation via Coupling Agents : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. This method is often facilitated by a nucleophilic catalyst like DMAP in what is known as the Steglich esterification.[6][7]
Caption: Comparative mechanistic workflows for acid vs. nucleophilic catalysis.
Section 2: Performance Comparison of Catalytic Systems
The optimal catalyst is highly dependent on the specific pyridine carboxylic acid, the alcohol's steric hindrance, and the desired process conditions (e.g., scalability, reusability). The following data, synthesized from multiple studies, provides a comparative overview for the synthesis of common pyridine esters.
Table 1: Comparative Performance for Nicotinate Synthesis
| Catalyst / Method | Substrate | Alcohol | Conditions | Yield (%) | Advantages & Disadvantages |
| H₂SO₄ (Homogeneous) | Isonicotinic Acid | Methanol | Reflux, 8 hours | ~79%[1][8] | Adv: Inexpensive, readily available. Disadv: Corrosive, difficult to remove, generates waste, potential for side reactions.[9] |
| Solid Acid (HND230) | Nicotinic Acid | Ethanol | Reflux w/ Dean-Stark | Up to 97%[10] | Adv: High yield, catalyst is filterable/reusable. Disadv: Requires specific catalyst synthesis/purchase. |
| MoO₃/SiO₂ (Heterogeneous) | Nicotinic Acid | Methanol | Reflux | ~79%[1][2] | Adv: Heterogeneous, reusable.[8][11] Disadv: Potential for metal leaching, may require higher temperatures. |
| Zeolites (Natural) | Isonicotinic Acid | Ethanol | 80°C, MW/US assist | Moderate (Not specified)[12] | Adv: Shape-selective, robust, reusable.[13] Disadv: Activity can be lower than homogeneous acids, potential for pore blockage.[14] |
| Amberlyst-15 (Resin) | General FFAs | Various | 60-120°C | High (Up to 97%)[15] | Adv: High activity, commercially available, excellent reusability. Disadv: Temperature limitations (~140°C), swelling in solvents.[15] |
| DCC / DMAP (Steglich) | 4-hydroxy-6-methylnicotinic acid | Methanol | Reflux, DCM | 88%[16] | Adv: Mild conditions, effective for hindered alcohols.[17] Disadv: Stoichiometric byproduct (DCU) removal, DCC is an allergen.[7] |
| Heteropoly Acid Salt | Pyridine-2,6-dicarboxylic acid | n-Butanol | Reflux, 3 hours | 98.2%[11] | Adv: Very high activity, easily reused. Disadv: Higher cost, potential solubility in polar media. |
Section 3: In-Depth Analysis of Catalyst Classes
Homogeneous Brønsted Acids (H₂SO₄, HCl)
Sulfuric acid is the workhorse catalyst for Fischer esterification due to its low cost and high activity.
-
Expertise & Experience : The primary challenge with pyridine carboxylic acids is the acid-base reaction between the catalyst and the pyridine nitrogen. This requires using a significant excess of the acid catalyst to ensure enough is available for carbonyl protonation. The workup is often cumbersome, requiring careful neutralization at low temperatures to prevent ester hydrolysis, followed by extraction.[4] A more elegant approach involves forming a reusable catalyst in situ, where the non-volatile salt of the pyridine ester and the strong acid serves as the catalytic medium for subsequent batches.[4]
-
Trustworthiness : This method is reliable but generates substantial aqueous waste from neutralization. The protocol's validity rests on the complete removal of the acid catalyst to ensure product stability.
Nucleophilic Catalysts & Coupling Agents (DMAP, DCC)
For substrates sensitive to high temperatures or strong acids, or for reactions involving sterically hindered alcohols, the Steglich esterification (DCC/DMAP) is a superior choice.
-
Expertise & Experience : DMAP's catalytic power stems from its ability to form a highly reactive N-acylpyridinium salt.[18] This intermediate is far more electrophilic than a protonated carboxylic acid, allowing the reaction to proceed under much milder conditions. The key experimental choice here is the solvent; anhydrous dichloromethane (DCM) is typical to prevent hydrolysis of the intermediates.[17] The main drawback is the formation of dicyclohexylurea (DCU) precipitate, which can trap the product, making filtration and washing critical for high recovery.
-
Trustworthiness : The self-validating aspect of this protocol lies in the visual confirmation of DCU precipitation. The reaction is generally considered complete when no more precipitate forms. However, purification via chromatography is often necessary to remove residual DCU and any N-acylurea byproducts.[7]
Heterogeneous Acid Catalysts (Zeolites, Resins, Supported Oxides)
Heterogeneous catalysts represent the most sustainable and process-friendly approach, aligning with green chemistry principles. Their key advantage is the ease of separation (filtration) and potential for reuse.[17]
-
Expertise & Experience : The choice of solid acid depends on the required acidity and pore structure.
-
Amberlyst-15 : This sulfonic acid resin is highly active and a go-to choice for many esterifications. Its macroreticular structure allows good access to active sites.[15] However, it is best used in non-polar solvents to minimize swelling.
-
Zeolites : These crystalline aluminosilicates offer shape selectivity and strong Brønsted acid sites within their microporous framework.[13][14] Their performance is highly dependent on the Si/Al ratio, which dictates acid site density.[13] A potential failure mode is pore blockage by bulky products or reactants.
-
Supported Oxides (e.g., MoO₃/SiO₂) : These catalysts offer good thermal stability. The combination of Brønsted and Lewis acid sites can be beneficial.[18][19] Characterization via pyridine adsorption followed by FT-IR spectroscopy is a standard method to quantify the ratio of Brønsted to Lewis acid sites, which is critical for understanding catalytic activity.[18]
-
-
Trustworthiness : The reliability of heterogeneous catalysts is defined by their reusability. A robust protocol must include a regeneration step (e.g., washing with a solvent and drying) and demonstrate consistent yield over multiple cycles. Catalyst deactivation can occur through leaching of the active species or coking/fouling of the surface, which must be monitored.[10]
Caption: General experimental workflow for heterogeneous catalyst reusability.
Section 4: Detailed Experimental Protocols
Protocol 1: High-Yield Heterogeneous Catalysis of Ethyl Nicotinate
This protocol is adapted from a high-yield method using a solid acid catalyst and demonstrates a best-practice setup for driving the reaction to completion.[10]
-
Reactor Setup : To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, add toluene (123 g), absolute ethanol (92 g, 2 mol), nicotinic acid (246 g, 2 mol), and a solid acid catalyst like Amberlyst-15 or HND230 (2.5 g).
-
Initial Reaction : Slowly heat the mixture to 55-60°C and stir for 4 hours. This initial phase allows for salt formation and partial esterification.
-
Dehydration and Completion : Increase the temperature to reflux (~110°C for toluene). Vigorously stir the mixture and collect the water-ethanol azeotrope in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.
-
Catalyst Recovery : Cool the reaction mixture to room temperature. Recover the solid acid catalyst by filtration, washing it with fresh toluene. The catalyst can be dried in a vacuum oven for reuse.
-
Product Isolation : Remove the toluene and excess ethanol from the filtrate by distillation under reduced pressure to yield the crude ethyl nicotinate. Further purification can be achieved by vacuum distillation.
Protocol 2: Mild Steglich Esterification using DCC/DMAP
This protocol is ideal for acid-sensitive substrates or sterically demanding alcohols where Fischer conditions may fail.[6][17]
-
Reactant Preparation : In a round-bottom flask, dissolve the pyridine carboxylic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM, ~5 mL per mmol of acid).
-
Catalyst Addition : Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Activation : Cool the mixture to 0°C in an ice bath under magnetic stirring. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise. Causality: Adding DCC slowly at 0°C controls the initial exotherm and minimizes side reactions.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Progress is monitored by TLC, observing the consumption of the starting acid.
-
Workup : Filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Purification : Combine the filtrate and washings. Wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is typically purified by silica gel column chromatography.
Section 5: Conclusion and Future Outlook
The choice of catalyst for pyridine esterification is a multi-faceted decision balancing yield, cost, reaction conditions, and sustainability. While traditional homogeneous acids like H₂SO₄ are cost-effective, they present significant workup and environmental challenges. Nucleophilic catalysis via DMAP/DCC offers unparalleled mildness and is the method of choice for complex or sensitive substrates, despite the stoichiometric waste.
The future of pyridine esterification, particularly in industrial settings, undoubtedly lies with heterogeneous catalysts . Solid acids such as Amberlyst-15 , zeolites , and supported metal oxides offer the compelling advantages of easy separation, catalyst reusability, and suitability for continuous flow processes.[17] The development of catalysts with synergistic Brønsted and Lewis acid sites, as found in certain heteropoly acids and modified metal oxides, shows great promise for achieving high activity under moderate conditions, paving the way for more efficient and environmentally benign synthesis of vital pyridine ester compounds.[18][19]
References
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S. Patent and Trademark Office.
- Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2).
- Trovitch, R. J., Lobkovsky, E., & Bouwkamp, M. W. (2008). Carbon-Oxygen Bond Cleavage by Bis(imino)pyridine Iron Compounds: Catalyst Deactivation Pathways and Observation of Acyl C-O Bond Cleavage in Esters. Journal of the American Chemical Society.
- Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. (n.d.). ResearchGate.
- Shi, Y., et al. (2015). Tailoring the Synergistic Bronsted-Lewis acidic effects in Heteropolyacid catalysts: Applied in Esterification and Transesterification Reactions. Scientific Reports, 5, 14136.
- Salehi, S., et al. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Catalysts, 9(9), 758.
- Molybdenum Oxide Supported on Silica (MoO3/SiO2): An Efficient and Reusable Catalyst for the Synthesis of 1,8-dioxodecahydroacri. (n.d.). SciELO México.
- Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids. (n.d.). Academax.
- Silica-supported molybdenum oxide (MoO3-SiO2): As a heterogeneous and recyclable catalyst for the synthesis of polyhydroquinoline derivatives. (n.d.). ResearchGate.
- Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry.
- Gomes, G. J., et al. (2024). Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy: A review of the catalytic process through experimental and computational studies. Chemosphere.
- Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. (n.d.). ResearchGate.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
- Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. (n.d.). Technoarete.
- Proposed mechanism of 2-pyridine catalyzed ester aminolysis. (n.d.). ResearchGate.
- Lewis or Brønsted acid-catalyzed esterification reactions in the presence of adsorbent agents. (n.d.). ResearchGate.
- Russo, V., et al. (2021). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. Industrial & Engineering Chemistry Research, 60(43), 15539-15552.
- Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. (n.d.). MDPI.
- Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. (n.d.). Royal Society of Chemistry.
- Effects of Brønsted and Lewis Acidities on Catalytic Activity of Heteropolyacids in Transesterification and Esterification Reactions. (n.d.). ResearchGate.
Sources
- 1. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
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- 3. mdpi.com [mdpi.com]
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- 19. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Structure of Methyl 3-methylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Methyl 3-methylisonicotinate and its derivatives, belonging to the substituted pyridine carboxylate family, are important building blocks in the synthesis of a wide array of functional molecules. This guide provides a comprehensive comparison of the primary analytical techniques used to unequivocally confirm the structure of these compounds. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into experimental design and data interpretation.
The Imperative of Structural Verification
The seemingly subtle addition of a methyl group to the pyridine ring of methyl isonicotinate, forming this compound, can significantly alter its chemical properties and biological activity. Therefore, robust and unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any subsequent research and development. This guide will use Methyl isonicotinate as a well-characterized reference to predict and interpret the spectroscopic data for its 3-methyl derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy stands as the most powerful and informative technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Predicting the NMR Spectra of this compound
Based on established principles of substituent effects on the chemical shifts of pyridine rings, we can predict the ¹H and ¹³C NMR spectra of this compound by comparing it to the known spectra of Methyl isonicotinate. The electron-donating nature of the methyl group at the 3-position is expected to cause a slight upfield shift (to lower ppm values) of the signals for the adjacent ring protons and carbons.
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Position | Methyl isonicotinate (Experimental) | This compound (Predicted) | Multiplicity |
| H-2 | ~8.78 ppm | ~8.6 ppm | s |
| H-5 | ~7.82 ppm | ~7.6 ppm | d |
| H-6 | ~8.78 ppm | ~8.5 ppm | d |
| 3-CH₃ | - | ~2.4 ppm | s |
| O-CH₃ | ~3.96 ppm | ~3.9 ppm | s |
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Position | Methyl isonicotinate (Experimental) | This compound (Predicted) |
| C-2 | ~150.8 ppm | ~149 ppm |
| C-3 | ~123.0 ppm | ~133 ppm (due to substitution) |
| C-4 | ~138.5 ppm | ~139 ppm |
| C-5 | ~123.0 ppm | ~122 ppm |
| C-6 | ~150.8 ppm | ~148 ppm |
| 3-CH₃ | - | ~18 ppm |
| C=O | ~165.5 ppm | ~165 ppm |
| O-CH₃ | ~52.6 ppm | ~52 ppm |
Experimental Protocol: NMR Analysis
A standard protocol for acquiring high-quality NMR spectra for these derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; sonication may be used to assist.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A typical spectral width is from -2 to 12 ppm, with 16-64 scans depending on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A typical spectral width is from 0 to 200 ppm. A greater number of scans will be required to achieve a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional NMR experiments are invaluable.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected Mass Spectrum of this compound
The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak ([M]⁺) at m/z = 151.
The fragmentation pattern is anticipated to be similar to that of Methyl isonicotinate, with characteristic losses of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Table 3: Comparison of Key Mass Spectral Fragments
| Fragment Ion | Methyl isonicotinate (m/z) | This compound (Expected m/z) |
| [M]⁺ | 137 | 151 |
| [M - OCH₃]⁺ | 106 | 120 |
| [Pyridine ring fragment]⁺ | 78 | 92 (due to the methyl group) |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The purified sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically yields the protonated molecular ion ([M+H]⁺).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
X-ray Crystallography: The Definitive Answer
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule. This technique is considered the gold standard for structural determination as it reveals the precise spatial arrangement of atoms and the stereochemistry of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound need to be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The definitive confirmation of the structure of this compound derivatives relies on a synergistic approach, integrating data from multiple analytical techniques. While NMR spectroscopy provides the foundational framework of atomic connectivity, mass spectrometry corroborates the molecular weight and offers structural clues through fragmentation. For an unequivocal determination of the three-dimensional structure, X-ray crystallography is the ultimate tool. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further discoveries.
References
- PubChem - Methyl isonicotinate.
- Wikipedia - Methyl isonicotin
- NIST Chemistry WebBook - 4-Pyridinecarboxylic acid, methyl ester.[Link][4][5]
A Senior Application Scientist's Guide to Assessing the Purity of Methyl 3-methylisonicotinate Samples
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. Methyl 3-methylisonicotinate, a pyridine derivative, serves as a crucial building block in various synthetic pathways. Ensuring its purity is not merely a quality control checkpoint but a foundational requirement for reproducible downstream reactions and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical field experience.
Introduction: The "Why" Behind Rigorous Purity Assessment
Impurities in a starting material like this compound can arise from various sources, including residual starting materials from its own synthesis, byproducts of side reactions, or degradation products.[1] Even trace amounts of these unwanted chemicals can have significant consequences, potentially altering reaction kinetics, leading to the formation of unintended products, or introducing toxic moieties into a drug candidate.[1][2] Therefore, a multi-faceted analytical approach is often necessary to detect, identify, and quantify these impurities, ensuring the material meets the stringent quality standards required in pharmaceutical development.
This guide will compare four principal analytical techniques:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Mass Spectrometry (MS)
Each technique will be evaluated based on its principles, strengths, limitations, and practical application in the context of analyzing this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
Section 1: Chromatographic Techniques - The Separation Specialists
Chromatographic methods are the workhorses of purity analysis, offering powerful separation capabilities that allow for the quantification of individual components in a mixture.
Gas Chromatography (GC)
Principle of Operation: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[3] Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in separation.
Why it's a Good Choice for this compound: this compound is a relatively volatile compound, making it an excellent candidate for GC analysis.[4][5] This technique is particularly well-suited for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process.[2]
Experimental Protocol: A Self-Validating System
A robust GC method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]
DOT Diagram: GC Workflow for Purity Analysis
Caption: Workflow for purity assessment using Gas Chromatography.
Step-by-Step Methodology:
-
System Suitability: Before sample analysis, inject a standard mixture containing this compound and a known impurity to verify the system's performance (resolution, peak shape, and reproducibility).
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to a known concentration.
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of the sample solution onto the GC column.
-
Separation: Employ a temperature gradient program to ensure the elution of both volatile and less volatile impurities. A common column choice would be a DB-5 or equivalent, which has a stationary phase suitable for a broad range of compounds.[5]
-
Detection: A Flame Ionization Detector (FID) is generally used for its high sensitivity to organic compounds and wide linear range.
-
Quantification: Purity is typically determined by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Trustworthiness through Self-Validation: The use of an internal standard can enhance the accuracy of quantification by correcting for variations in injection volume. The entire method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[7][8]
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9] The separation is driven by the analyte's relative affinity for the mobile and stationary phases.
Why it's a Versatile Choice: HPLC is the gold standard for the analysis of a wide range of pharmaceutical compounds, including pyridine derivatives.[2][9] It is particularly advantageous for non-volatile impurities or those that may degrade at the high temperatures used in GC.
Experimental Protocol: A Self-Validating System
A well-developed HPLC method is crucial for accurate purity determination.[10]
DOT Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for purity assessment using High-Performance Liquid Chromatography.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. For pyridine derivatives, a reversed-phase C18 column is commonly used.[11]
-
System Suitability: Inject a system suitability solution to ensure the chromatographic system is performing adequately.
-
Standard and Sample Preparation: Prepare solutions of a reference standard and the test sample in the mobile phase at a known concentration.[10]
-
Injection and Separation: Inject the solutions onto the HPLC system. An isocratic or gradient elution may be used to achieve optimal separation of impurities.
-
Detection: UV detection is commonly employed, with the wavelength set to a value where this compound and its potential impurities have significant absorbance.[10]
-
Quantification: Purity is calculated using the area percent method.
Trustworthiness through Self-Validation: The method's specificity should be demonstrated by showing that the peak for this compound is free from interference from impurities, which can be confirmed using a photodiode array (PDA) detector to check for peak purity. Full validation according to ICH guidelines is essential.[12][13]
Section 2: Spectroscopic Techniques - The Identification Experts
While chromatography excels at separation, spectroscopy provides detailed structural information, which is invaluable for both confirming the identity of the main component and identifying unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis without the need for identical reference standards for each impurity.[14][15]
Why it's a Powerful Primary Method: qNMR is a primary analytical method, meaning it does not require calibration with a sample of the analyte itself.[15] This makes it exceptionally useful for determining the absolute purity of a substance by comparing the integral of an analyte's peak to that of a certified internal standard of known purity.[14][16]
Experimental Protocol: A Self-Validating System
DOT Diagram: qNMR Workflow for Purity Analysis
Caption: Workflow for purity assessment using Quantitative Nuclear Magnetic Resonance.
Step-by-Step Methodology:
-
Internal Standard Selection: Choose an internal standard that is stable, has a simple NMR spectrum with peaks that do not overlap with the analyte's signals, and is accurately weighable.
-
Sample Preparation: Accurately weigh both the this compound sample and the internal standard into an NMR tube and dissolve them in a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, such as a long relaxation delay to ensure complete T1 relaxation of all relevant protons.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration and Calculation: Integrate a well-resolved peak of this compound and a peak from the internal standard. The purity is calculated using the following equation[14]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Trustworthiness through First Principles: The inherent quantitative nature of NMR, where signal intensity is directly proportional to the number of nuclei, provides a high degree of confidence in the results.[15] The accuracy is contingent on the purity of the internal standard and the precision of the weighings.
Mass Spectrometry (MS)
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like GC or HPLC (GC-MS or LC-MS), it provides both separation and identification of components.[17]
Why it's Essential for Impurity Identification: MS is unparalleled in its ability to provide molecular weight information and structural details of unknown impurities, even at trace levels.[17][18] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.[17]
Experimental Protocol: A Synergistic Approach
MS is most powerful when used in conjunction with a chromatographic technique.
DOT Diagram: LC-MS Workflow for Impurity Profiling
Caption: Workflow for impurity profiling using Liquid Chromatography-Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Analysis by LC-MS or GC-MS: Perform the analysis using conditions similar to the standalone chromatographic methods.
-
Data Acquisition: Acquire mass spectra for all detected peaks.
-
Impurity Identification: For each impurity peak, analyze the mass spectrum to determine its molecular weight. Fragmentation patterns (in MS/MS experiments) can provide further structural clues.
-
Quantification: While MS is not inherently as quantitative as other detectors without appropriate standards, the chromatographic data (e.g., from a UV or FID detector run in parallel or in a separate experiment) can be used for quantification.
Trustworthiness through Confirmation: The combination of chromatographic retention time and mass spectral data provides a very high level of confidence in the identification of impurities.
Section 3: Data Presentation and Comparison
For a clear comparison of the analytical techniques, the following table summarizes their key attributes for the analysis of this compound.
| Technique | Principle | Primary Use | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and column interaction. | Quantification of volatile components. | High resolution for volatile compounds, excellent for residual solvent analysis. | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between liquid and solid phases. | Quantification of a wide range of impurities. | Versatile, widely applicable, excellent for non-volatile compounds. | May require different methods for polar and non-polar impurities. |
| Quantitative NMR (qNMR) | Signal area is proportional to the number of nuclei. | Absolute purity determination. | Primary method, no need for analyte-specific standards, provides structural information. | Lower sensitivity than chromatographic methods, requires a pure internal standard. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Identification of unknown impurities. | Unmatched sensitivity and specificity for identification, provides molecular weight and structural data. | Not inherently quantitative without standards, can suffer from matrix effects. |
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique is sufficient for a comprehensive purity assessment of this compound. A robust and reliable purity profile is best achieved through the strategic combination of these orthogonal techniques.
-
Initial Purity Screening: HPLC or GC are excellent for initial screening to determine the number of impurities and their relative amounts.
-
Absolute Purity Determination: qNMR should be employed to determine the absolute purity of the batch, providing a highly accurate value that can be used to qualify the material.
-
Impurity Identification: LC-MS or GC-MS is indispensable for identifying the chemical structures of any significant impurities detected by the chromatographic methods.
By integrating these techniques, researchers and drug development professionals can build a comprehensive understanding of the purity of their this compound samples, ensuring the quality and integrity of their subsequent research and development activities. This multi-faceted, self-validating approach underpins the principles of scientific integrity and is essential for meeting the rigorous standards of the pharmaceutical industry.
References
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- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Quantitative NMR Spectroscopy. University of Oxford.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- HPLC Methods for analysis of Pyridine.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- A Guide to Quantit
- Universal Quantitative NMR Analysis of Complex N
- Quantitative analysis using NMR.
- Validation of Analytical Procedures Q2(R2). ICH.
- What is qNMR and why is it important?. Mestrelab Resources.
- ICH Q2(R2)
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotin
- Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotin
- High Information Spectroscopic Detection Techniques for Gas Chrom
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A Strategic Guide to Functionalized Pyridines: A Comparative Analysis of Methyl 3-methylisonicotinate
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and drug development.[1][2] As the second most common nitrogen-containing heterocycle found in FDA-approved drugs, its structural and electronic properties make it a "privileged structure."[1] Pyridine derivatives are integral to a vast array of pharmaceuticals, from the vitamin nicotinamide (Vitamin B3) to the antihypertensive drug Torasemide and the tuberculosis treatment Isoniazid.[1][3] The strategic functionalization of this ring system is therefore a critical task for synthetic chemists, enabling the fine-tuning of a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4]
However, the inherent electronic nature of the pyridine ring—specifically its electron-deficient character due to the electronegative nitrogen atom—presents unique challenges.[5][6] This property makes the ring less reactive towards classical electrophilic aromatic substitution compared to benzene, while simultaneously making it susceptible to nucleophilic attack.[7][8] Furthermore, the nitrogen's lone pair can coordinate with and deactivate metal catalysts, complicating many modern cross-coupling reactions.[9][10]
This guide provides an in-depth comparison of Methyl 3-methylisonicotinate , a uniquely substituted pyridine, with other common functionalized pyridines used in synthesis. We will explore the causal relationships between substitution patterns and reactivity, provide field-proven experimental insights, and offer detailed protocols to guide researchers in making strategic decisions for their synthetic campaigns.
Understanding the Landscape of Pyridine Reactivity
The choice of a pyridine building block is dictated by the desired regiochemistry of the final product. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have revolutionized access to substituted pyridines.[5][6][11] However, regioselectivity remains a primary hurdle.
dot digraph "Pyridine_Reactivity_Overview" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig. 1: General Reactivity of the Pyridine Ring", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Pyridine [label="{Pyridine Ring|C2 |C3 |C4 |C5 |C6}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];
Reactivity [shape=plaintext, label="Reactivity Profile", fontcolor="#202124"];
SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SEAr [label="Electrophilic Aromatic\nSubstitution (SEAr)", fillcolor="#FBBC05", fontcolor="#202124"]; CH_Func [label="Direct C-H\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyridine:C2 -> SNAr [label="Favored", color="#EA4335"]; Pyridine:C4 -> SNAr [label="Favored", color="#EA4335"]; Pyridine:C6 -> SNAr [label="Favored", color="#EA4335"];
Pyridine:C3 -> SEAr [label="Favored (but difficult)", color="#FBBC05"]; Pyridine:C5 -> SEAr [label="Favored (but difficult)", color="#FBBC05"];
Pyridine:C2 -> CH_Func [label="Often Most Facile\n(Proximity to N)", color="#4285F4"];
{rank=same; SNAr; SEAr; CH_Func;}
Reactivity -> Pyridine [style=invis]; } dot Caption: A diagram illustrating the inherent reactivity patterns of the pyridine core.
-
C2/C6 Positions: These positions are the most electron-deficient and are typically the most susceptible to nucleophilic attack and direct C-H functionalization, the latter being facilitated by the proximity of the directing nitrogen atom.[10][12]
-
C4 Position: Also electron-deficient and a target for nucleophiles.
-
C3/C5 Positions: These are the most electron-rich carbons and are the preferred sites for electrophilic attack, although the overall deactivation of the ring makes such reactions challenging.[7]
It is within this framework that the strategic placement of functional groups becomes paramount.
Deep Dive: this compound
This compound is a trifunctional building block with distinct steric and electronic features that offer a unique synthetic profile.
Structure and Properties:
-
Methyl Ester at C4 (Isonicotinate): This electron-withdrawing group further deactivates the ring towards electrophilic attack but can play a crucial role in activating specific positions for metal-catalyzed reactions.
-
Methyl Group at C3: This weakly electron-donating group can subtly influence the electronics of the ring. More importantly, it introduces significant steric hindrance around the C2 and C4 positions. This steric shield is a key feature that can be exploited to direct functionalization to less-hindered sites. This is an example of the "magic methyl" effect, where a seemingly simple methyl group can profoundly alter a molecule's properties and reactivity.[4][13]
Synthetic Advantages and Disadvantages
| Feature | Advantage | Disadvantage | Causality |
| Steric Hindrance at C2/C4 | Directs C-H functionalization towards the C5 or C6 positions, offering alternative regioselectivity. | Prevents or slows reactions that typically favor the C2 or C4 positions (e.g., some nucleophilic additions). | The C3-methyl group physically blocks the approach of bulky reagents or catalysts to the adjacent C2 and C4 positions. |
| Electron-Withdrawing C4-Ester | Modulates ring electronics; can be a handle for further transformations (e.g., hydrolysis to acid, reduction to alcohol, amidation). | Deactivates the ring for electrophilic substitution, making reactions at C3/C5 difficult without strong activation. | The carbonyl group withdraws electron density from the aromatic system via resonance and induction. |
| Combined Effect | Provides a unique substitution pattern that is difficult to achieve through direct functionalization of a simpler pyridine. | The inherent reactivity is a complex interplay of competing effects, requiring careful optimization of reaction conditions. | The steric bulk of the C3-methyl and the electronic pull of the C4-ester create a specific, non-classical reactivity profile. |
Comparative Analysis: Alternative Functionalized Pyridines
The utility of this compound is best understood when compared to other common pyridine building blocks in the context of a specific transformation. Let's consider a hypothetical Palladium-catalyzed C-H arylation reaction.
dot digraph "Synthetic_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig. 2: Decision Workflow for Pyridine C-H Arylation", pad="0.5", nodesep="0.6", ranksep="0.6"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, color="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: A simplified decision tree for selecting a pyridine starting material based on the desired arylation position.
Case Study: Palladium-Catalyzed C-H Arylation
| Substrate | Predicted Major Product(s) | Expected Yield | Rationale & Key Considerations |
| Pyridine | C2-Arylation | Low to Moderate | The parent pyridine is a challenging substrate due to catalyst inhibition. C-H activation is often unselective and requires harsh conditions.[9][10] |
| 3-Chloropyridine | C2-Arylation (via C-H activation) or C3-Arylation (via cross-coupling if boronic acid is used) | Moderate to High | A classic substrate for cross-coupling reactions where the halogen acts as a handle. Direct C-H activation would likely favor the C2 position. |
| Pyridine N-Oxide | C2-Arylation | High | The N-oxide group is an excellent directing group, activating the C2 and C6 positions for facile C-H functionalization.[14] The oxide must be removed in a subsequent step. |
| This compound | C6-Arylation, possibly some C5 | Moderate | The C3-methyl group sterically blocks the C2 position. The C4-ester also hinders the C5 position to a degree, but less so. The C6 position becomes the most accessible site for C-H activation. This substrate offers a unique regiochemical outcome. |
Experimental Protocols
The following protocols are representative methodologies adapted from established literature for the functionalization of pyridine scaffolds.
Protocol 1: Synthesis of Methyl Isonicotinate
This procedure is a standard Fischer esterification, a fundamental reaction for preparing ester-functionalized pyridines.[15][16]
Objective: To synthesize Methyl isonicotinate from isonicotinic acid.
Materials:
-
Isonicotinic acid (10.0 g, 81.2 mmol)
-
Methanol ( anhydrous, 30 mL)
-
Sulfuric acid (concentrated, 1.5 mL)
-
Sodium carbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend isonicotinic acid in methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove methanol under reduced pressure.
-
Carefully pour the residue over crushed ice and neutralize with saturated sodium carbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.
Protocol 2: Representative Pd-Catalyzed C-H Arylation of a Pyridine Derivative
This protocol is a general method for the direct arylation of pyridine scaffolds and should be optimized for each specific substrate.
Objective: To perform a direct C-H arylation at the C2-position of a Pyridine N-Oxide with an aryl bromide.
Materials:
-
Pyridine N-Oxide (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
-
Pd(OAc)₂ (Palladium(II) acetate, 0.05 mmol, 5 mol%)
-
P(o-tolyl)₃ (Tri(o-tolyl)phosphine, 0.10 mmol, 10 mol%)
-
K₂CO₃ (Potassium carbonate, 2.0 mmol)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add the Pyridine N-Oxide, Aryl Bromide, and toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel.
Expert Insight: When attempting this reaction with this compound, one would not pre-form the N-oxide. Instead, a different catalyst system, likely with a specialized ligand, would be required. The expected outcome would be arylation at the C6 position due to the steric blocking at C2. This highlights the critical need to adapt protocols based on the substrate's inherent properties.
Conclusion: A Strategic Choice
The selection of a functionalized pyridine is not merely a matter of commercial availability but a strategic decision that profoundly impacts the entire synthetic route. While classic building blocks like halopyridines offer reliable, well-established pathways via cross-coupling, they require multi-step sequences to achieve complex substitution patterns.
This compound represents a more advanced building block. Its value lies not in its general utility but in its highly specific reactivity. It is the substrate of choice when:
-
A synthetic route requires functionalization at the less common C5 or C6 positions.
-
Steric hindrance is needed to control regioselectivity in a C-H functionalization step.
-
The final target contains the 3-methyl-4-carboxypyridine scaffold, a common motif in bioactive molecules.
For the medicinal chemist, understanding the subtle interplay of steric and electronic effects imparted by substituents is key to unlocking new chemical space. This compound, when compared to its simpler counterparts, is a powerful tool for chemists looking to bypass traditional synthetic routes and access unique, highly functionalized pyridine derivatives efficiently.
References
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- Yadav, J., & Singh, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1988-2027. [Link]
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry Letters, 39(8), 798-803. [Link]
- Maity, S., et al. (2023). C-H Functionalization of Pyridines.
- Giri, R., Lan, Y., & Yu, J. Q. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 129(6), 1550-1551. [Link]
- Yadav, J., & Singh, V. (2023). Pyridine C(sp2)
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
- Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
- McNally, A. (2023).
- Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSR. [Link]
- ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines.
- Wikipedia. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
- PrepChem. (n.d.). Synthesis of (a)
- SWAYAM Prabha IIT Madras Channels. (2021).
- ACS Publications. (2025). The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. The Journal of Organic Chemistry. [Link]
- University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
- Chemical Synthesis Database. (2025). methyl 3-cyano-2-hydroxy-6-methylisonicotinate.
- ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
- PubChem. (n.d.). Methyl isonicotinate.
- Thieme. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Thieme. [Link]
- MDPI. (n.d.). Methyl-Containing Pharmaceuticals. MDPI. [Link]
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
- Jiao Research Group. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. [Link]
- ResearchGate. (2025). ChemInform Abstract: BF3-Mediated Oxidative Cross-Coupling of Pyridines with Alkynyllithium Reagents and Further Reductive Functionalizations of the Pyridine Scaffold.
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A Comparative Guide to the Synthesis of Methyl 3-Methylisonicotinate: A Cost-Benefit Analysis for Laboratory and Industrial Applications
Methyl 3-methylisonicotinate (also known as methyl 3-methylpyridine-4-carboxylate) is a pivotal heterocyclic building block in modern chemistry. Its substituted pyridine scaffold is a common feature in a range of molecules developed for pharmaceutical and agrochemical applications, making the efficient and cost-effective synthesis of this intermediate a topic of significant interest to researchers and process chemists.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, process parameters, and economic drivers for each route. The analysis is grounded in experimental data to provide a clear cost-benefit framework, enabling scientists to select the optimal method based on scale, available resources, and project goals.
Two principal synthetic strategies will be evaluated:
-
Direct Esterification of 3-Methylisonicotinic Acid: A straightforward, high-yielding method ideal for laboratory-scale synthesis.
-
Oxidation of 3,4-Lutidine followed by Esterification: A two-step approach with potential cost advantages for large-scale industrial production, albeit with greater process complexity and safety considerations.
Method 1: Direct Esterification of 3-Methylisonicotinic Acid
This approach is the most direct and common method for laboratory-scale preparation. It relies on the well-established Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Expertise & Experience: The Causality Behind the Choice
The selection of Fischer esterification is predicated on its reliability, simplicity, and typically high conversion rates for aromatic carboxylic acids.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by methanol. The reaction is reversible, meaning the equilibrium must be driven towards the product. This is typically achieved in two ways: using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water formed during the reaction.[1][2] For a small- to medium-scale laboratory preparation, the use of excess methanol is the most practical and efficient choice.
Experimental Protocol: A Self-Validating System
The following protocol is a robust procedure adapted from standard Fischer esterification methods for aromatic acids.[3][4]
Materials:
-
3-Methylisonicotinic acid (CAS 4021-12-9)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methylisonicotinic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 15-20 eq. by volume relative to the acid). Begin stirring to dissolve the acid.
-
Catalysis: Carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the stirring solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
-
Workup - Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.
Diagram of the Synthetic Workflow
Caption: Workflow for Direct Esterification of 3-Methylisonicotinic Acid.
Method 2: Oxidation of 3,4-Lutidine followed by Esterification
For industrial-scale production, the cost of starting materials is a primary driver. 3,4-Lutidine (3,4-dimethylpyridine) can be a more economical precursor than its corresponding carboxylic acid. This route involves the selective oxidation of the methyl group at the 4-position, followed by the esterification described in Method 1.
Expertise & Experience: The Causality Behind the Choice
The core challenge of this route is the selective oxidation of one of two similar methyl groups on the pyridine ring. The methyl group at the 4-position (para to the nitrogen) is generally more susceptible to oxidation than the one at the 3-position (meta to the nitrogen). This is because the 4-position is more activated. Industrial processes for oxidizing methylpyridines often employ heterogeneous gas-phase catalysis over metal oxides, such as vanadium-based catalysts.[5][6] These processes, while efficient at scale, require significant capital investment in specialized reactors.
For laboratory and pilot scales, chemical oxidants are more practical. Selenium dioxide (SeO₂) is a known reagent for oxidizing activated methyl groups to aldehydes or, under more forcing conditions, to carboxylic acids.[7] However, SeO₂ is highly toxic, and the reaction requires high temperatures, presenting significant safety and environmental challenges.
Experimental Protocol: A Self-Validating System
This two-step process requires careful handling of hazardous materials.
Part A: Oxidation of 3,4-Lutidine to 3-Methylisonicotinic Acid [7]
Materials:
-
3,4-Lutidine (3,4-Dimethylpyridine)
-
Selenium Dioxide (SeO₂) (HIGHLY TOXIC)
-
Diphenyl ether (high-boiling solvent)
-
Chloroform
Procedure:
-
Reaction Setup: In a flask suitable for high-temperature reactions equipped with a mechanical stirrer and reflux condenser, dissolve 3,4-Lutidine (1.0 eq.) in diphenyl ether.
-
Reagent Addition: Heat the solution to 150-170°C. Slowly and in portions, add selenium dioxide (2.0 eq.) over a period of 1 hour. (Caution: Perform in a well-ventilated fume hood with appropriate personal protective equipment).
-
Reaction: After the addition is complete, heat the reaction mixture to 180°C and maintain for 1 hour.
-
Workup - Isolation:
-
Cool the mixture slightly and filter while still hot to remove selenium-containing byproducts.
-
Wash the collected precipitate with boiling water.
-
Combine the aqueous filtrates and extract with chloroform to remove any remaining diphenyl ether.
-
Evaporate the aqueous phase to dryness to obtain the crude 3-Methylisonicotinic acid.
-
-
Purification: Recrystallize the crude solid from ethanol to yield the pure acid. A yield of approximately 47% has been reported for this step.[7]
Part B: Esterification of 3-Methylisonicotinic Acid
-
Follow the complete protocol as detailed in Method 1 using the product obtained from Part A.
Diagram of the Synthetic Workflow
Caption: Workflow for the two-step synthesis from 3,4-Lutidine.
Cost-Benefit and Performance Comparison
To provide an objective assessment, the two methodologies are compared across several key performance and economic indicators.
| Parameter | Method 1: Direct Esterification | Method 2: Oxidation-Esterification |
| Starting Materials | 3-Methylisonicotinic Acid, Methanol | 3,4-Lutidine, Selenium Dioxide, Methanol |
| Starting Material Cost | Higher (specialty carboxylic acid) | Lower (more basic feedstock) |
| Number of Steps | 1 | 2 |
| Overall Yield | High (~90-95%)[3] | Moderate (Overall ~40-45% due to the ~47% oxidation yield)[7] |
| Reaction Conditions | Mild (Reflux at ~65°C) | Harsh (Oxidation at 180°C) |
| Process Complexity | Low (Simple setup, standard workup) | High (Two distinct steps, high temps, hot filtration) |
| Purification Difficulty | Low (Standard extraction and evaporation) | High (Recrystallization needed for intermediate, toxic byproducts) |
| Safety & Environmental | Moderate (Corrosive acid catalyst) | High Risk (Highly toxic SeO₂, high temps, high-boiling solvent) |
| Scalability | Excellent for Lab/Kilo-Lab Scale | Favorable for Industrial Scale (if SeO₂ is replaced with catalytic air oxidation), but challenging for lab scale. |
Conclusion and Recommendations
The choice between these two synthetic routes for this compound is a clear function of scale and available infrastructure.
Method 1 (Direct Esterification) is unequivocally the superior choice for research, discovery, and kilo-lab scale synthesis . Its operational simplicity, use of standard laboratory techniques, high yield, and avoidance of highly toxic reagents make it the most practical and safest option. The primary drawback is the higher cost of the starting material, 3-Methylisonicotinic acid, which is acceptable for smaller quantities.
Method 2 (Oxidation-Esterification) , particularly using the described selenium dioxide protocol, presents significant challenges for lab-scale work due to its high toxicity, harsh conditions, and lower overall yield. However, the underlying principle—oxidizing the more economical 3,4-Lutidine—is the basis for a potentially viable industrial process . On an industrial scale, the hazardous SeO₂ would be replaced by a more sustainable gas-phase catalytic air oxidation process.[6][8] This would involve a higher initial capital investment but would leverage a cheaper feedstock, making it more cost-effective for the production of multiple tons of material.
For the intended audience of researchers and drug development professionals, Method 1 is the recommended and most pragmatic approach for obtaining this compound for developmental pipelines.
References
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- Litvić, M., et al. (2005). MILD, SELECTIVE, AND HIGH-YIELD OXIDATION OF HANTZSCH 1,4-DIHYDROPYRIDINES WITH LEAD(IV) ACETATE. HETEROCYCLES, Vol. 65, No. 1. [Link]
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A Comparative Guide to the Biological Efficacy of Nicotinate versus Isonicotinate Esters
For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-depth technical comparison of the biological efficacy of nicotinate and isonicotinate esters. These two classes of compounds, as simple structural isomers, offer a compelling case study in how a subtle change in molecular architecture can lead to divergent physiological effects. While nicotinate esters are well-established as prodrugs for nicotinic acid (niacin) with significant cardiovascular applications, the biological activities of isonicotinate esters are explored in distinctly different therapeutic areas. This guide will objectively compare their known mechanisms of action, metabolic fates, and biological effects, supported by experimental data and detailed protocols.
Structural Isomerism: The Foundation of Divergent Biological Activity
Nicotinate and isonicotinate esters are both derivatives of pyridinecarboxylic acid, differing only in the position of the ester group on the pyridine ring. Nicotinate esters have the ester group at the 3-position, while isonicotinate esters have it at the 4-position. This seemingly minor positional difference profoundly influences their three-dimensional shape, electronic distribution, and ultimately, their ability to interact with biological targets.
Caption: Signaling pathway of nicotinate esters via GPR109A activation.
Experimental Evidence and Protocols
The vasodilatory and lipid-lowering effects of nicotinate esters are well-documented in both preclinical and clinical studies.
| Biological Effect | Key Findings | References |
| Vasodilation | Cause relaxation of vascular smooth muscle. This effect is mediated by the release of prostaglandins. | [1][2][3] |
| Lipid-Lowering | Act as prodrugs for nicotinic acid, which lowers LDL and triglycerides, and raises HDL cholesterol. | [4][5][6] |
| Mechanism | Effects are mediated through the GPR109A receptor. | [7] |
Experimental Protocol 1: In Vitro GPR109A Activation Assay
This protocol describes a cell-based assay to determine the activation of the GPR109A receptor by nicotinic acid released from its esters.
1. Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a GPR109A expression vector using a suitable transfection reagent.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the nicotinate ester and nicotinic acid (positive control) in DMSO.
-
Serially dilute the compounds in assay buffer.
3. cAMP Measurement:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Add the test compounds to the cells and incubate for 15 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
4. Data Analysis:
-
Calculate the percent inhibition of forskolin-induced cAMP production for each compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Isonicotinate Esters: A Divergent Path
In stark contrast to the well-defined cardiovascular effects of nicotinate esters, the biological efficacy of simple isonicotinate esters in this domain is not well-established. Instead, the isonicotinic acid scaffold is a cornerstone in the development of therapeutics for other diseases, most notably tuberculosis. [8][9][10]
Predominant Roles in Medicinal Chemistry
Antitubercular Activity: The most prominent derivative of isonicotinic acid is isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis. [11]Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG, and it subsequently inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. [11] Anticancer and Anti-inflammatory Potential: Various derivatives of isonicotinic acid have been investigated for their potential as anticancer and anti-inflammatory agents. [8][9][12]For instance, certain isonicotinic carboxamide derivatives have shown promising antihyperlipidemic and antioxidant effects in animal models, though the mechanism appears to be distinct from the GPR109A pathway. [13] There is currently no substantial evidence to suggest that isonicotinate esters or isonicotinic acid itself are effective agonists for the GPR109A receptor. [8][9]This fundamental difference in target interaction is the primary reason for their divergent biological activities.
Caption: Primary therapeutic applications of isonicotinic acid derivatives.
Comparative Summary
The following table provides a high-level comparison of the biological efficacy of nicotinate and isonicotinate esters based on current scientific literature.
| Feature | Nicotinate Esters | Isonicotinate Esters |
| Primary Biological Role | Prodrugs of nicotinic acid (niacin) | Synthetic intermediates for various therapeutic agents |
| Primary Therapeutic Area | Cardiovascular (Dyslipidemia) | Infectious Diseases (Tuberculosis), Oncology, Inflammation |
| Mechanism of Action | GPR109A receptor agonism (via nicotinic acid) | Varies depending on the derivative (e.g., mycolic acid synthesis inhibition for isoniazid) |
| Key Biological Effects | Vasodilation, lipid-lowering (↓LDL, ↓TG, ↑HDL) | Antimicrobial, cytotoxic, anti-inflammatory |
| GPR109A Activation | Yes (indirectly) | No evidence of significant activation |
Conclusion and Future Directions
The comparison of nicotinate and isonicotinate esters provides a clear illustration of how structural isomerism dictates biological function. Nicotinate esters have a well-defined and extensively studied role as prodrugs for nicotinic acid, with their efficacy in treating dyslipidemia being directly linked to the activation of the GPR109A receptor.
Conversely, isonicotinate esters are primarily utilized as versatile building blocks in the synthesis of a diverse range of therapeutic agents, with their most notable contribution being in the fight against tuberculosis. While some complex derivatives of isonicotinic acid have been explored for antihyperlipidemic properties, there is a conspicuous absence of evidence for simple isonicotinate esters acting through the same mechanisms as their nicotinate counterparts.
For researchers in drug development, this comparative guide underscores the importance of precise molecular architecture. Future research could explore whether specific isonicotinate ester derivatives can be designed to have novel biological activities, including potential interactions with other receptors or enzymes. However, based on the current body of evidence, the biological efficacies of these two classes of isomers remain distinctly compartmentalized into separate therapeutic domains.
References
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- Winkelmann, R. K., Sams, W. M., Jr, & Bohr, D. F. (1969). Effect of Nicotinate Ester, Acetylcholine, and Other Vasodilating Agents on Cutaneous and Mesenteric Vascular Smooth Muscle.
- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.
- Rubin, B., & Burke, J. C. (1952). Pharmacology of isonicotinic acid hydrazide (nydrazid). The American review of tuberculosis, 65(4), 392–401.
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- Winkelmann, R. K., Sams, W. M., Jr, & Bohr, D. F. (1969). Effect of nicotinate ester, acetylcholine, and other vasodilating agents on cutaneous and mesenteric vascular smooth muscle.
- Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Koreanschi, A., & Ardern, P. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology. Endocrinology and Metabolism, 296(3), E549–E558.
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- Al-Ostoot, F. H., Al-Bayati, M. A., Al-Amiery, A. A., & Al-Majedy, Y. K. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie, 350(11).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-methylisonicotinate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 3-methylisonicotinate, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that robust safety protocols are not just a matter of compliance but are fundamental to good scientific practice.
Understanding the Hazard Profile of this compound
Inferred Hazards:
-
Irritant: Potential for skin, eye, and respiratory irritation.[1][2][3]
-
Toxicity: Pyridine and its derivatives are known to be toxic.[4][5]
The Cardinal Rules of Chemical Waste Management
Before delving into the specific disposal protocol for this compound, it is crucial to be grounded in the universal principles of laboratory chemical waste management. These guidelines are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure that hazardous waste is managed in a way that is safe for human health and the environment.[6][7][8][9]
Core Principles:
-
Waste Minimization: The first step in waste management is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals and optimizing experimental scales.[10]
-
Segregation: Never mix incompatible waste streams. For this compound, this means keeping it separate from strong oxidizing agents, acids, and bases.[11][12]
-
Proper Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[13][14][15][16]
-
Closed Containers: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[10][13]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final collection.
Step 1: Immediate Waste Containment at the Point of Generation
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), must be considered hazardous waste.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. For liquid waste, a high-density polyethylene (HDPE) or glass container is recommended.[5]
-
Container Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").[16][17]
-
Location: This initial waste collection should occur in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation and under the control of the operator of the process generating the waste.[17][18]
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions.
-
Organic Solvent Waste: If the this compound is in a solvent, it should be disposed of in the appropriate organic solvent waste stream. Halogenated and non-halogenated solvents should be segregated.
-
Solid Waste: Contaminated solid waste such as gloves, absorbent pads, and empty vials should be collected in a separate, clearly labeled solid waste container.
-
Aqueous Waste: Do not dispose of this compound down the drain.[5] Aqueous solutions containing this compound must be collected as hazardous aqueous waste.
Step 3: Safe Storage and Accumulation
The SAA is a temporary holding area for your hazardous waste.
-
Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid.[10][13] Leave about 10% of headspace in liquid waste containers to allow for expansion.[19]
-
Secondary Containment: The primary waste container should be placed in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[13][18][20]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[10][13]
Step 4: Arranging for Final Disposal
Once the waste container is full or you are no longer generating this waste stream, it must be transferred to your institution's central accumulation area (CAA) or picked up by a licensed hazardous waste disposal company.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA. This is often managed by the Environmental Health and Safety (EHS) department.[10]
-
Documentation: Ensure all necessary paperwork is completed accurately. This creates a "cradle-to-grave" record of the waste, which is a regulatory requirement.[17]
-
Professional Disposal: The final disposal of the hazardous waste will be handled by trained professionals, likely through high-temperature incineration or another approved method.[17][19]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Consult SDS: Refer to the SDS for specific spill cleanup procedures. For pyridine-like compounds, this will involve using an inert absorbent material.[4][5][21]
-
Small Spills: For minor spills, and only if you are trained to do so, use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Large Spills: For large spills, contact your institution's EHS department immediately.[4]
-
Cleanup Debris: All materials used for cleanup must be placed in a sealed, labeled container for disposal as hazardous waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to these procedures, you are not only ensuring compliance with regulations but also fostering a culture of safety within your research environment. Always consult your institution's specific waste management plan and EHS department for guidance.
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- Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- Methyl isonicotinate - SAFETY DATA SHEET. (2024, April 29). Acros Organics.
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Navigating the Safe Handling of Methyl 3-methylisonicotinate: A Guide for Laboratory Professionals
Understanding the Hazard Profile
Methyl isonicotinate, our surrogate compound, is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also a combustible liquid.[3][4] Therefore, it is crucial to handle Methyl 3-methylisonicotinate with the assumption that it possesses a similar hazard profile. The primary routes of exposure are inhalation, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is non-negotiable when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices & Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[5] | Protects against accidental splashes that can cause serious eye irritation. Standard safety glasses may not provide adequate protection from splashes from all angles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[6] | Gloves must be inspected for tears or holes before each use.[5] Proper glove removal technique is essential to avoid skin contact.[5] Contaminated gloves should be disposed of as hazardous waste. |
| Protective Clothing | A laboratory coat is mandatory. For larger quantities or increased risk of splashing, a chemically resistant apron or suit should be considered. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols may be generated.[5] | The volatile nature of similar compounds suggests a risk of inhaling harmful vapors.[6] A properly fitted respirator can prevent respiratory irritation. |
Operational Plan: From Receipt to Use
A systematic workflow is critical to maintaining a safe laboratory environment. The following step-by-step guide outlines the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store Securely: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[7][2][4][6][8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
-
Ventilation is Key: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6][8]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to reduce the potential for exposure and waste.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[5]
-
Avoid Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.
Spill Management
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[9]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials, including used gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management program.
-
Disposal Protocol: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[7][2][3][4][10]
Visualizing the Workflow for Safe Handling
To further clarify the operational procedures, the following diagram illustrates the key decision points and actions for the safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



